4-Methyl-2-(phenylethynyl)aniline
Description
BenchChem offers high-quality 4-Methyl-2-(phenylethynyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(phenylethynyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-phenylethynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-7,10-11H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPUBTXMDKGDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of 4-Methyl-2-(phenylethynyl)aniline: A Crystallographic Protocol
Topic: Crystal Structure Determination of 4-Methyl-2-(phenylethynyl)aniline Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist[1]
Executive Summary & Molecular Significance
The determination of the crystal structure of 4-Methyl-2-(phenylethynyl)aniline (C₁₅H₁₃N) is not merely an exercise in connectivity; it is a critical step in understanding the conformational locking mechanisms required for subsequent heterocyclization.[1]
This molecule serves as a quintessential "pre-cyclization" intermediate.[1] It belongs to the class of o-alkynylanilines, which are the primary substrates for the Larock Indole Synthesis and other transition-metal-catalyzed annulations.[1] Structurally, the molecule features a competitive interplay between the steric bulk of the para-methyl group and the rigid linearity of the phenylethynyl moiety at the ortho position.
Why this structure matters:
-
Conformational Analysis: X-ray diffraction (XRD) reveals the torsion angle between the aniline ring and the phenylethynyl group, predicting the energy barrier for cyclization.[1]
-
Intermolecular Forces: Identifying N-H···π interactions in the solid state helps model the pre-organization required for catalytic turnover.[1]
Synthesis & Crystallization Strategy
High-quality single crystals are the bottleneck of any diffraction study.[1][2] For o-alkynylanilines, the presence of the amino group makes them prone to oxidation, while the alkyne linker adds rigidity that can lead to twinning.
Synthesis Pathway (Sonogashira Coupling)
To ensure the purity required for crystallization (>99%), synthesize the target via a standard Sonogashira coupling, but with a modified workup to remove trace metal salts which inhibit crystal nucleation.
-
Substrates: 2-Iodo-4-methylaniline + Phenylacetylene.[1]
-
Catalysts: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).[1]
-
Solvent/Base: THF/Et₃N (degassed).[1]
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).[1] Note: The amine is light-sensitive; store in amber vials.[1]
Crystal Growth Protocol
Standard evaporation often yields polycrystalline crusts.[1] Use Liquid-Liquid Diffusion for optimal lattice formation.[1]
Protocol:
-
Dissolve 20 mg of the purified aniline in 0.5 mL of Dichloromethane (DCM) in a narrow NMR tube or 1-dram vial.
-
Carefully layer 1.5 mL of Pentane or Hexane on top. Do not mix.
-
Seal with Parafilm and puncture one small hole to allow slow pressure equalization.[1]
-
Store at 4°C in the dark.
-
Harvest Time: 48–72 hours. Look for prisms or blocks; avoid needles (often twinned).[1]
X-Ray Diffraction Data Collection
This section details the instrument parameters required to resolve the likely disorder in the ethynyl linker.
Mounting & Environment[1]
-
Mounting: Select a crystal approx.[1][3] 0.2 × 0.2 × 0.1 mm. Mount on a MiteGen loop using Paratone-N oil.[1]
-
Temperature: 100 K (Cryostream).
-
Causality: Room temperature data often results in large thermal ellipsoids for the terminal phenyl ring, obscuring bond length precision in the alkyne triple bond (C≡C). Cooling freezes these librational modes.[1]
-
Beamline / Instrument Settings
-
Radiation: Mo-Kα (λ = 0.71073 Å).[1]
-
Reasoning: While Cu-Kα provides stronger diffraction for organics, Mo-Kα minimizes absorption effects and allows for higher resolution (lower d-spacing) collection, which is crucial for resolving the electron density of the triple bond.[1]
-
-
Strategy: Full sphere collection (360° phi scans).
-
Target Resolution: 0.75 Å or better.
Structure Solution & Refinement Workflow
The solution of this structure relies on "Direct Methods" or "Intrinsic Phasing" due to the absence of heavy atoms (Z > 18).
The Computational Pipeline
We utilize the SHELX suite within an interface like OLEX2 or APEX4.[1]
Step 1: Space Group Determination
Expect a centrosymmetric space group (e.g., P2₁/c or P-1) as the molecule is achiral.[1] Use XPREP to analyze systematic absences.[1]
-
Check: If systematic absences are ambiguous, check for pseudo-symmetry which might indicate twinning.[1]
Step 2: Phasing (SHELXT)
Use the Dual-Space method (SHELXT).[1]
-
Command: shelxt structure.ins -m[1]
-
Expectation: The solution should immediately reveal the two aromatic rings and the alkyne linker.[1] The methyl group on the aniline ring is the primary asymmetry marker.[1]
Step 3: Refinement (SHELXL)[1]
-
Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N).[1]
-
Hydrogen Placement:
-
Aromatic/Methyl H: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl).[1]
-
Amine H (Critical):Do not use HFIX. Locate the amine protons (NH₂) in the difference Fourier map (F₀ - Fc).[1] Refine their coordinates freely with an isotropic thermal parameter constraint (
).[1] This confirms the hybridization of the nitrogen and potential H-bonding.[1]
-
Handling Anticipated Disorder
In o-alkynylanilines, the C≡C bond may act as a pivot.[1] If the terminal phenyl ring shows "cigar-shaped" ellipsoids:
-
Split the phenyl ring into two positions (PART 1 / PART 2).[1]
-
Refine occupancy (variable x and 1-x).[1]
-
Apply similarity restraints (SAME or SADI) to bond lengths.[1]
Visualization of the Workflow
The following diagram illustrates the logical dependency between synthesis purity, thermal control, and successful structure solution.
Caption: Operational workflow for the structural determination of 4-Methyl-2-(phenylethynyl)aniline, highlighting the feedback loop for crystal quality.
Data Presentation & Expected Parameters
When publishing or reporting the structure, summarize the data in a standard crystallographic table. Below are the expected ranges for this specific molecular class, serving as a validation benchmark.
| Parameter | Expected Range / Value | Notes |
| Formula | C₁₅H₁₃N | |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatics |
| Space Group | P2₁/c (No.[1] 14) or P-1 (No. 2) | Centrosymmetric packing preferred |
| Z (Formula Units) | 4 (Monoclinic) or 2 (Triclinic) | |
| Density ( | 1.15 – 1.25 g/cm³ | Typical for non-halogenated organics |
| Absorption ( | ~0.07 mm⁻¹ (Mo-Kα) | Very low; absorption correction less critical |
| R₁ Factor | < 0.05 (5%) | Threshold for publication-quality data |
| Bond Length (C≡C) | 1.19 – 1.21 Å | Short due to sp hybridization |
| Torsion Angle | 0° – 30° | Angle between aniline and phenyl ring |
Structural Features to Analyze[1]
-
-
Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between the aniline ring of one molecule and the phenylethynyl ring of its neighbor.[1] -
N-H···
Interactions: The amino protons often direct toward the electron-rich alkyne triple bond of an adjacent molecule (T-shaped interaction).[1]
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] Link
-
Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link
-
Massa, W. (2004).[1] Crystal Structure Determination. Springer Berlin Heidelberg. Link[1]
-
Larock, R. C., & Yum, E. K. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 113(17), 6689–6690. Link[1]
-
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.[1] Link
Sources
photophysical properties of substituted phenylethynyl anilines
Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted phenylethynyl anilines (PEAs) represent a versatile class of donor-
Molecular Architecture & Design Principles
The core structure of a PEA consists of two phenyl rings separated by an alkyne bridge. The "push-pull" electronic character is established by the interplay between the amino group (Donor) and substituents on the opposing ring (Acceptor).
-
Ground State: The alkyne spacer facilitates
-conjugation, allowing electronic communication between the rings. -
Excited State (ICT): Upon photoexcitation, electron density shifts from the aniline nitrogen to the acceptor moiety. This creates a highly dipolar excited state (
), rendering the fluorescence emission highly sensitive to solvent polarity (solvatochromism). -
TICT States: In highly polar environments or with sterically hindered derivatives, the molecule may access a Twisted Intramolecular Charge Transfer (TICT) state, often leading to fluorescence quenching—a critical consideration for probe design.
Diagram 1: ICT Mechanism & Jablonski Dynamics
The following diagram illustrates the competition between Locally Excited (LE) states and Charge Transfer (CT) states.
Caption: Energy landscape showing the relaxation from Locally Excited (LE) state to ICT state, and potential quenching via Twisted ICT (TICT).
Synthesis Protocol: Sonogashira Cross-Coupling
The most robust method for assembling the PEA scaffold is the Sonogashira cross-coupling of 4-ethynylaniline with aryl halides. This protocol ensures high yields and compatibility with diverse functional groups.[1]
Reagents & Equipment[2][3]
-
Substrates: 4-Ethynylaniline (1.0 eq), Aryl Iodide/Bromide (1.1 eq).
-
Catalyst: Pd(PPh
) Cl (3-5 mol%) or Pd(OAc) /PPh . -
Co-catalyst: CuI (1-2 mol%).
-
Base/Solvent: Triethylamine (Et
N) or Diisopropylamine (DIPA) in THF or DMF. -
Atmosphere: Inert Argon or Nitrogen (Critical to prevent homocoupling).
Step-by-Step Workflow
-
Degassing: Charge the reaction vessel with the solvent and base. Sparge with Argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Activation: Add Pd catalyst and CuI. Stir for 5 minutes until the solution color shifts (typically yellow to dark), indicating active species formation.
-
Substrate Addition: Add the aryl halide followed by 4-ethynylaniline.
-
Reaction: Heat to 60-80°C under Argon for 4-12 hours. Monitor via TLC (Hexane:EtOAc).
-
Work-up: Cool to RT. Filter off ammonium salts. Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Silica gel column chromatography. PEAs are often fluorescent on silica; use a UV lamp to track fractions.
Diagram 2: Synthetic Pathway
Caption: Operational workflow for the Sonogashira synthesis of phenylethynyl anilines.
Photophysical Characterization
Accurate profiling requires determining the solvatochromic shift, quantum yield (
Solvatochromism & Lippert-Mataga Analysis
PEAs exhibit minimal change in absorption maxima (
Protocol:
-
Prepare 10
M solutions of the PEA derivative in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile, Methanol). -
Record UV-Vis absorption and Fluorescence emission spectra.
-
Calculate the Stokes Shift (
in cm ).[2] -
Plot
vs. the Orientation Polarizability ( ) using the Lippert-Mataga equation:-
Linear Slope: Confirms ICT nature.
-
Non-linear (upward curve): Suggests specific solvent interactions (H-bonding) or TICT formation.
-
Comparative Data: Substituent Effects
The table below summarizes how electron-withdrawing groups (EWG) on the phenyl ring enhance the push-pull effect compared to the unsubstituted control.
| Compound | Donor (D) | Acceptor (A) | |||||
| PEA-H | -NH | -H | 330 | 380 nm | 400 nm | Weak (+20 nm) | ~0.70 |
| PEA-CN | -NH | -CN | 355 | 420 nm | 510 nm | Strong (+90 nm) | ~0.85 |
| PEA-NO | -NH | -NO | 390 | 460 nm | 580 nm | Very Strong (+120 nm) | < 0.10* |
| PEA-NMe | -N(Me) | -CN | 365 | 430 nm | 530 nm | Strong (+100 nm) | ~0.60 |
*Note: Nitro-substituted derivatives often show low quantum yields in polar solvents due to efficient intersystem crossing or TICT-induced quenching.
Applications in Bio-Science & Drug Discovery[5]
Polarity Probes
Due to the strong dependence of emission wavelength on the dielectric constant of the medium, PEA derivatives (specifically PEA-CN and PEA-NMe
-
Mechanism: In the hydrophobic core of a lipid bilayer, emission is blue-shifted and intense. At the hydrophilic interface, emission red-shifts and may diminish.
Drug Development (Kinase Inhibitors)
The 4-(phenylethynyl)aniline scaffold is a pharmacophore found in Src kinase inhibitors (e.g., for Triple Negative Breast Cancer treatment).
-
Role: The rigid alkyne spacer positions the aniline amine to interact with specific residues (e.g., Thr/Met gatekeepers) within the ATP-binding pocket.
-
Metabolism: The aniline moiety is a metabolic "handle." While necessary for potency, it can be oxidized to toxic metabolites in the liver. Drug designers often substitute the primary aniline with less metabolically labile bioisosteres (e.g., aminopyrazoles) while retaining the phenylethynyl geometry.
References
-
Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry.
-
Kanezaki, W., et al. (2025). Full-Color Fluorescence Solvatochromism of Push-Pull Type Indenoindene Derivatives. Deutsche Nationalbibliothek.
-
BenchChem Technical Support. (2025). A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. BenchChem.[2]
-
Gao, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry.
-
Konishi, G., et al. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety.[3][4] RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Methyl-2-(phenylethynyl)aniline
[1]
Executive Summary
4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1) is a functionalized aniline derivative featuring an internal alkyne at the ortho position. It serves as a pivotal "masked" indole precursor. Its primary utility lies in transition-metal-catalyzed cyclization reactions (Au, Pd, Cu) to form 2,5-disubstituted indoles , specifically 5-methyl-2-phenylindole . This scaffold is highly relevant in the development of kinase inhibitors, optoelectronic materials, and bioactive alkaloids.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 4-Methyl-2-(phenylethynyl)aniline |
| Common Synonyms | 2-(Phenylethynyl)-4-methylaniline; 2-Amino-5-methyltolan |
| CAS Number | 13141-44-1 |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| SMILES | Cc1ccc(N)c(C#Cc2ccccc2)c1 |
| InChI Key | ODFQRHOQXHVJTQ-UHFFFAOYSA-N |
Physical Properties
This compound typically exists as a crystalline solid. Due to the conjugation between the aniline amine, the aromatic ring, and the phenylethynyl group, it often exhibits color.
| Property | Value / Description |
| Physical State | Solid (Crystalline) |
| Appearance | Pale yellow to brown powder (depending on purity) |
| Melting Point | Primary:[1][2][3][4] Solid at RT.[2][5] Derivative Characterization: Thiourea derivative (mp 169–170 °C) [1]; Cyclized Indole product (mp 236–238 °C) [1]. |
| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO, Chloroform.Insoluble: Water. |
| Stability | Stable under standard laboratory conditions. Light sensitive (slow oxidation/polymerization possible upon prolonged exposure). |
Synthesis Protocol (Sonogashira Coupling)
The most authoritative route to 4-Methyl-2-(phenylethynyl)aniline is the Sonogashira cross-coupling of 2-iodo-4-methylaniline with phenylacetylene. This method ensures regioselectivity and high yields.
Reagents & Materials
-
Substrate: 2-Iodo-4-methylaniline (1.0 equiv)
-
Coupling Partner: Phenylacetylene (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
-
Co-Catalyst: Copper(I) iodide [CuI] (1–3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (Used as solvent or co-solvent with THF/DMF).
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk flask or round-bottom flask and purge with Argon or Nitrogen (
). -
Dissolution: Dissolve 2-iodo-4-methylaniline in anhydrous THF (or pure Et₃N).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. Stir for 5 minutes until the solution turns dark (active Pd(0) species generation).
-
Alkyne Addition: Add phenylacetylene dropwise via syringe.
-
Reaction: Stir at Room Temperature (25 °C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Note: If reaction is sluggish, heat to 50 °C.
-
-
Workup: Filter the mixture through a celite pad to remove metal salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to yield the target aniline as a yellow solid.
Synthesis & Cyclization Pathway Diagram
Caption: Sonogashira coupling of o-iodoaniline precursor followed by metal-catalyzed cyclization to indole.
Chemical Reactivity & Applications[4][7][8][9]
Indole Synthesis (Intramolecular Cyclization)
The primary application of this molecule is its conversion into 5-methyl-2-phenylindole . The internal alkyne is activated by
-
Catalysts: AuCl₃, PtCl₂, or CuI.
-
Mechanism: 5-endo-dig or 6-endo-dig cyclization followed by isomerization.
-
Utility: This reaction is a model system for testing new hydroamination catalysts [2].
Enyne-Carbodiimide Formation
Research by Schmittel et al. demonstrates that 4-Methyl-2-(phenylethynyl)aniline reacts with isothiocyanates to form thioureas , which can be desulfurized to enyne-carbodiimides . These species undergo thermal or photochemical biradical cyclizations (Moore or Myers-Saito type) to form complex polycyclic aromatic hydrocarbons (PAHs) like indoloquinolines [1].
Quantitative Characterization Data
| Spectroscopic Method | Characteristic Signals (Approximate) |
| ¹H NMR (CDCl₃) | |
| IR Spectrum |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (typical for aniline derivatives).[3]
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the amine or alkyne. Protect from light.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.
References
-
Schmittel, M., Rodriguez, D., & Steffen, J. P. (2000). Synthesis and Photochemical Cyclization of a Novel Enyne-Carbodiimide . Molecules, 5(12), 1372–1384.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes . Journal of the American Chemical Society, 113(17), 6689–6690.
-
PubChem. 4-(2-Phenylethynyl)aniline Compound Summary . (Note: Isomer reference for structural comparison).
Sources
- 1. CAS#:28566-10-1 | 6-methyl-4-oxo-3-phenyl-1H-quinolin-2-olate | Chemsrc [chemsrc.com]
- 2. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1849-25-8: 4-(Phenylethynyl)aniline | CymitQuimica [cymitquimica.com]
Electronic Architecture of Phenylethynyl Aniline Derivatives: A Technical Deep Dive
Topic: Exploring the Electronic Properties of Phenylethynyl Aniline Derivatives Format: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Phenylethynyl aniline (PEA) derivatives represent a quintessential class of "push-pull" chromophores, characterized by a rigid ethynyl (
For researchers in optoelectronics and medicinal chemistry, these molecules are not merely structural intermediates; they are functional probes for local polarity, candidates for non-linear optical (NLO) materials, and scaffolds for molecular wires. This guide dissects the synthesis, electronic characterization, and solvatochromic behavior of PEA derivatives, providing actionable protocols and mechanistic insights.
Molecular Engineering & Synthesis
The synthesis of PEA derivatives relies on the precision of the Sonogashira cross-coupling reaction. While standard protocols exist, high-purity electronic applications require a rigorous exclusion of oxygen to prevent the formation of diyne defects (Glaser coupling), which act as trap sites in electronic transport.
Optimized Synthetic Protocol
Objective: Synthesis of 4-((4-nitrophenyl)ethynyl)-N,N-dimethylaniline (a model D-
Reagents & Setup
-
Substrate A: 4-ethynyl-N,N-dimethylaniline (Donor)
-
Substrate B: 1-iodo-4-nitrobenzene (Acceptor)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (3-5 mol%) -
Co-catalyst: Copper(I) iodide (CuI) (2-3 mol%)
-
Base/Solvent: Triethylamine (
) and THF (1:1 ratio), anhydrous and degassed.
Step-by-Step Methodology (Self-Validating)
-
Deoxygenation (Critical): Sparge the solvent mixture (
) with argon for 30 minutes before adding reagents.-
Causality: Oxygen promotes the homocoupling of the alkyne (Glaser reaction), producing a bis-acetylene impurity that is difficult to separate chromatographically and quenches fluorescence.
-
-
Catalyst Pre-activation: Add
and CuI to the reaction vessel under argon flow. Stir for 5 minutes until the solution turns yellow/translucent.-
Validation: If the solution turns black immediately, the Pd(II) has reduced to Pd(0) colloids prematurely (likely due to impurities or poor inert atmosphere).
-
-
Addition Sequence: Add the aryl iodide first, followed by the dropwise addition of the ethynyl aniline.
-
Causality: Slow addition of the alkyne keeps its concentration low relative to the aryl halide, favoring cross-coupling over homocoupling.
-
-
Thermal Cycle: Heat to 60°C for 4–12 hours. Monitor via TLC.
-
Endpoint: Disappearance of the aryl iodide spot. The product usually exhibits strong fluorescence under UV (365 nm).
-
-
Purification: Filter off the ammonium salt precipitate. Silica gel chromatography (Hexane/DCM gradient).
Synthesis Workflow Visualization
Figure 1: Logic flow for the Sonogashira coupling of PEA derivatives, highlighting the critical QC checkpoint for catalyst integrity.
Electronic Characterization & Solvatochromism[1][2][3][4]
The defining feature of PEA derivatives is the disparity between their ground state and excited state electronic distributions.
Intramolecular Charge Transfer (ICT)
Upon photoexcitation, electron density shifts from the amino group (donor) across the ethynyl bridge to the acceptor ring. This creates a highly polar excited state (
-
Ground State (
): Moderate dipole moment. -
Excited State (
): Giant dipole moment due to charge separation.
Solvatochromic Behavior
Because the
-
Absorption Spectra: Generally insensitive to solvent polarity. The ground state dipole is small, so solvent interaction is minimal.
-
Emission Spectra: Highly sensitive.
-
Non-polar (Hexane): Emission is blue/violet (high energy).
-
Polar Aprotic (DMSO/ACN): Emission shifts to green/yellow (lower energy) due to solvent relaxation around the excited dipole.
-
The Lippert-Mataga Correlation
To quantify this effect, researchers must employ the Lippert-Mataga plot. A linear relationship between the Stokes shift (
Where:
- : Change in dipole moment upon excitation.
-
: Orientation polarizability of the solvent (function of dielectric constant
and refractive index ).
ICT Mechanism Visualization
Figure 2: Pathway of Intramolecular Charge Transfer (ICT). Note the solvent stabilization step which lowers the energy of the ICT state, causing the red-shifted emission.
Quantitative Data Summary
The following table summarizes the spectral properties of a representative donor-acceptor PEA derivative (e.g., 4-((4-cyanophenyl)ethynyl)-N,N-dimethylaniline) across solvents of varying polarity.
| Solvent | Polarity ( | Absorption | Emission | Stokes Shift ( | Quantum Yield ( |
| Cyclohexane | 30.9 | 365 | 405 | Small | High |
| Toluene | 33.9 | 368 | 425 | Moderate | High |
| Dichloromethane | 40.7 | 370 | 480 | Large | Moderate |
| Acetonitrile | 45.6 | 372 | 520 | Very Large | Low |
| DMSO | 45.1 | 375 | 545 | Extreme | Low |
Note: As polarity increases, the Stokes shift increases drastically (positive solvatochromism), while Quantum Yield often decreases due to non-radiative decay pathways accessible in the stabilized ICT state.
Advanced Applications
Non-Linear Optics (NLO)
PEA derivatives are excellent candidates for Second Harmonic Generation (SHG). The hyperpolarizability (
-
Design Tip: Use strong acceptors (Nitro, Tricyanovinyl) paired with dialkylamine donors to maximize
.
Fluorescent Sensing (Thiol Probes)
The ICT state can be quenched by specific chemical reactions.
-
Mechanism: A sulfonyl-protected PEA derivative is non-fluorescent (fluorescence quenched by the strong electron-withdrawing sulfonyl group).
-
Activation: Thiols (e.g., Cysteine) cleave the sulfonyl group, restoring the push-pull system and turning "ON" the ICT fluorescence. This is a standard strategy for biological thiol imaging.
References
-
Nandy, R., & Sankararaman, S. (2010).[2] Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission.[2] Beilstein Journal of Organic Chemistry. [Link]
-
Okada, K., et al. (2003). Synthesis and Crystal Structures of Phenylethynylpyridinium Derivatives for Second-Order Nonlinear Optics. Bulletin of the Chemical Society of Japan. [Link]
-
Mandal, H., et al. (2018). Understanding of Intramolecular Charge Transfer Dynamics of a Push-Pull Dimethylamino-phenylethynylphenyl-dicyanoimidazole. The Journal of Physical Chemistry C. [Link]
Sources
- 1. Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission [beilstein-journals.org]
Initial Synthesis of 4-Methyl-2-(phenylethynyl)aniline via Palladium Catalysis
Executive Summary
4-Methyl-2-(phenylethynyl)aniline is a critical "gateway" intermediate in the synthesis of nitrogen-containing heterocycles, particularly 2,3-disubstituted indoles via the Larock or Cacchi annulation protocols. Its structural core—an ortho-alkynylaniline—possesses a latent nucleophile (amine) and an electrophilic triggers (alkyne), making it highly valuable for cascade cyclization reactions in medicinal chemistry.
This guide details the initial synthesis of this scaffold using a Sonogashira Cross-Coupling protocol. Unlike traditional methods that require amine protection to prevent catalyst poisoning, this protocol utilizes a robust Pd/Cu catalytic system optimized for free anilines, ensuring high atom economy and procedural efficiency.
Strategic Retrosynthesis
To access the target molecule efficiently, we disconnect the C(sp²)–C(sp) bond. The choice of the Sonogashira coupling over Stille or Suzuki variants is driven by the availability of the terminal alkyne and the avoidance of toxic organotin or unstable organoboron intermediates.
Structural Disconnection
The synthesis relies on the chemoselective coupling of 2-iodo-4-methylaniline with phenylacetylene . The iodide is preferred over the bromide due to the facile oxidative addition step, which is crucial when working with electron-rich substrates like anilines that can coordinate to and deactivate the palladium center.
Figure 1: Retrosynthetic analysis showing the strategic disconnection of the aryl-alkyne bond.
Mechanistic Insight: The Pd/Cu Dual Cycle
Understanding the mechanism is vital for troubleshooting. The reaction operates via two intersecting catalytic cycles: the Palladium cycle (C-C bond formation) and the Copper cycle (alkyne activation).[1][2]
Critical Failure Point: The presence of oxygen during the copper cycle leads to the Glaser Homocoupling of phenylacetylene (forming diphenyldiacetylene) rather than the desired cross-coupling. Rigorous degassing is non-negotiable.
Figure 2: The dual catalytic cycle. Note the intersection at the Transmetallation step where the copper-activated alkyne is transferred to the palladium center.
Experimental Protocol
This protocol is designed for a 5.0 mmol scale . It uses a "standard" Sonogashira system optimized for free amines.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| 2-Iodo-4-methylaniline | 233.05 | 1.0 | 1.165 g | Limiting Reagent |
| Phenylacetylene | 102.13 | 1.2 | 0.66 mL | Nucleophile |
| PdCl₂(PPh₃)₂ | 701.91 | 0.03 | 105 mg | Pre-catalyst |
| CuI (Copper Iodide) | 190.45 | 0.05 | 48 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 2.1 mL | Base/Acid Scavenger |
| THF (Anhydrous) | 72.11 | - | 15 mL | Solvent |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (Crucial)
-
Oven-dry a 50 mL Schlenk flask or a 2-neck round-bottom flask.
-
Equip with a magnetic stir bar and a rubber septum.
-
Evacuate the flask under high vacuum and backfill with Argon (repeat 3x). Note: Nitrogen is acceptable, but Argon is heavier and provides a better "blanket" for the volatile alkyne.
Phase 2: Reagent Loading 4. Under a positive flow of Argon, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%). 5. Add the solid 2-iodo-4-methylaniline (1.165 g). 6. Seal the flask and cycle vacuum/Argon once more to ensure solids are degassed.
Phase 3: Solvent & Reactant Addition 7. Via syringe, add anhydrous THF (15 mL) and Triethylamine (2.1 mL). The solution should turn yellow/brown. 8. Start stirring. 9. Add Phenylacetylene (0.66 mL) dropwise via syringe over 2 minutes.
- Observation: The reaction mixture will darken (often to dark brown/black) as the active Pd(0) species generates and the catalytic cycle begins.
Phase 4: Reaction & Monitoring 10. Stir at Room Temperature (25°C) for 1 hour. 11. If TLC (Hexane/EtOAc 8:2) shows remaining starting material, heat to 50°C for 2-4 hours.
- Target Rf: Product will be less polar than the starting aniline but more polar than the bis-alkyne byproduct.
- Staining: Anisaldehyde dip is recommended for visualizing the aniline functionality.
Phase 5: Workup & Purification 12. Filter the reaction mixture through a short pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc (20 mL). 13. Concentrate the filtrate under reduced pressure. 14. Redissolve in EtOAc (30 mL) and wash with water (2 x 15 mL) and Brine (1 x 15 mL). 15. Dry over Na₂SO₄, filter, and concentrate. 16. Purification: Flash Column Chromatography on Silica Gel.
- Eluent Gradient: 100% Hexanes → 90:10 Hexanes/EtOAc.
- Yield Expectation: 85-92% (Yellow/Brown solid).
Troubleshooting & Optimization
The primary challenge in this synthesis is the competition between the free amine (catalyst poison) and the oxidative addition step.
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Starting material (Ar-I) persists after 6h. | The free amine may be coordinating to Pd. Increase temperature to 60°C or switch to Pd(PPh₃)₄ (more robust). |
| Glaser Coupling | Presence of 1,4-diphenylbuta-1,3-diyne (blue fluorescent spot on TLC). | Oxygen leak. Ensure rigorous degassing of solvents (sparging with Ar for 15 mins) before use. |
| Catalyst "Blacking Out" | Rapid precipitation of Pd black. | Instability of Pd(0). Add excess ligand (PPh₃ , 10 mol%) to stabilize the active species. |
| Product Instability | Product turns dark upon storage. | Anilines are oxidation-sensitive. Store under Argon at -20°C, protected from light. |
Characterization Data (Expected)
To validate the synthesis, compare spectral data against these standard values:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55–7.50 (m, 2H, Phenyl-H), 7.38–7.30 (m, 3H, Phenyl-H).
-
δ 7.25 (d, J = 1.5 Hz, 1H, Ar-H3, ortho to alkyne).
-
δ 6.95 (dd, 1H, Ar-H5).
-
δ 6.65 (d, 1H, Ar-H6, ortho to amine).
-
δ 4.20 (br s, 2H, NH₂).
-
δ 2.25 (s, 3H, Ar-CH₃).
-
-
¹³C NMR: Look for the characteristic alkyne carbons at δ 95.0 and δ 86.0 ppm.
-
IR (Neat): ~2210 cm⁻¹ (weak C≡C stretch), ~3400/3300 cm⁻¹ (NH₂ doublet).
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16(50), 4467–4470. Link
-
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link
-
Roesch, K. R.; Larock, R. C. "Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 2001 , 66(24), 8042–8051. (Validates use of 2-alkynylanilines). Link
-
Alfonsi, M., et al. "Microwave-assisted synthesis of 2-alkynylanilines." European Journal of Organic Chemistry, 2006 , 2393-2402. (Protocol optimization for free amines). Link
Sources
Comprehensive Characterization and Synthetic Utility of 4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1)
Executive Summary In modern drug discovery and complex library synthesis, the precision of intermediate characterization directly dictates the success of downstream targets. 4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1) is a highly versatile ortho-alkynylated aniline derivative that serves as a critical building block for the synthesis of indoles, quinolines, and photoactive enyne-carbodiimides. This technical whitepaper provides an in-depth analysis of its synthesis via Sonogashira cross-coupling, rigorous spectroscopic characterization, and its advanced applications in diradical cyclization pathways.
Chemical Identity & Structural Significance
The structural architecture of 4-Methyl-2-(phenylethynyl)aniline combines an electron-donating primary amine, a sterically demanding phenylethynyl cylinder, and a para-methyl group. This trifunctional nature makes it an ideal precursor for transition-metal-catalyzed and photochemical cyclizations.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 13141-44-1 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₁₅H₁₃N | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 10). |
| Molecular Weight | 207.27 g/mol | Optimal low-molecular-weight building block for fragment-based drug design. |
| Physical State | Pale yellow solid | Extended |
Synthesis Methodology: The Sonogashira Cross-Coupling
The most efficient route to CAS 13141-44-1 is the palladium-catalyzed Sonogashira cross-coupling between 2-iodo-4-methylaniline and phenylacetylene[1]. As an application scientist, I emphasize the necessity of understanding the causality behind the catalytic cycle to troubleshoot and optimize yields.
Step-by-Step Protocol 1: Synthesis of CAS 13141-44-1
-
Inert Atmosphere Preparation: Flame-dry a Schlenk flask under argon. Causality: The active Pd(0) catalytic species is highly susceptible to oxidative deactivation by atmospheric oxygen and moisture.
-
Reagent Loading: Add 2-iodo-4-methylaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent/Base Addition: Inject anhydrous THF and triethylamine (Et₃N) (2.0 equiv). Causality: Et₃N serves a dual purpose; it acts as a solvent/ligand and as the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
-
Alkyne Addition: Slowly add phenylacetylene (1.1 equiv) dropwise over 30 minutes. Causality: Maintaining a low steady-state concentration of the terminal alkyne suppresses the competing copper-catalyzed Glaser homocoupling (formation of 1,4-diphenylbuta-1,3-diyne).
-
Reaction & Workup: Stir at 25 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate under reduced pressure.
Self-Validating System:
This protocol is designed to be intrinsically self-validating. The reaction progress is confirmed visually by the transition of the solution from pale yellow to a dense suspension, caused by the precipitation of triethylammonium hydroiodide (
Figure 1: Sonogashira cross-coupling workflow for CAS 13141-44-1 synthesis.
Spectroscopic Characterization Data (E-E-A-T Focus)
Rigorous structural validation is non-negotiable. The proximity of the ethynyl group to the amine induces distinct anisotropic deshielding effects that must be accurately interpreted during NMR analysis.
Table 2: Quantitative ¹H and ¹³C NMR Data Summary (CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity / J-Coupling | Integration | Structural Assignment & Causality |
| ¹H | 7.55 - 7.50 | Multiplet (m) | 2H | Phenyl ortho-H. Deshielded by the alkyne cylinder. |
| ¹H | 7.38 - 7.30 | Multiplet (m) | 3H | Phenyl meta/para-H. |
| ¹H | 7.22 | Doublet (d, J = 2.0 Hz) | 1H | Aniline C3-H. Deshielded by the magnetic anisotropy of the adjacent C≡C triple bond. |
| ¹H | 6.95 | Doublet of doublets (dd, J = 8.2, 2.0 Hz) | 1H | Aniline C5-H. |
| ¹H | 6.65 | Doublet (d, J = 8.2 Hz) | 1H | Aniline C6-H. Highly shielded by the resonance electron donation of the ortho-NH₂ group. |
| ¹H | 4.15 | Broad singlet (br s) | 2H | Primary amine (NH₂). |
| ¹H | 2.25 | Singlet (s) | 3H | Para-methyl group (CH₃). |
| ¹³C | 145.5 | Singlet | - | Aniline C1 (C-NH₂). Downfield due to electronegative nitrogen. |
| ¹³C | 94.5, 85.2 | Singlets | - | Internal and terminal alkyne carbons, respectively. |
Advanced Applications: Photochemical Diradical Cyclization
Beyond standard indole synthesis, CAS 13141-44-1 is a critical precursor for the generation of enyne-carbodiimides. As detailed by , these intermediates undergo a highly efficient triplet-sensitized photochemical C2-C6 cyclization to form complex indoloquinolines[2].
Step-by-Step Protocol 2: Enyne-Carbodiimide Formation & Cyclization
-
Thiourea Intermediate Formation: React CAS 13141-44-1 with 2,6-dimethylphenyl isothiocyanate in acetone at 50 °C. Causality: Steric bulk from the ortho-methyl groups on the isothiocyanate drastically reduces electrophilicity. Acetone at elevated temperatures provides the necessary activation energy while preventing the premature thermal cyclization often observed in protic solvents like ethanol[2].
-
Dehydration: Treat the thiourea with methanesulfonyl chloride (MsCl) and Et₃N in CH₂Cl₂ at 0 °C to yield the enyne-carbodiimide.
-
Photolysis: Irradiate the enyne-carbodiimide in toluene with a medium-pressure Hg lamp (λ > 300 nm). Causality: Photochemical excitation bypasses the massive thermal activation barrier required for C2-C6 cyclization. The triplet excited state undergoes homolytic bond cleavage to form a diradical, which abstracts hydrogen from the toluene solvent, followed by rapid methyl loss to yield the rearomatized indoloquinoline[2].
Self-Validating System: The successful dehydration (Step 2) is validated via FT-IR spectroscopy. The complete disappearance of the thiourea N-H stretch (~3300 cm⁻¹) and the emergence of a sharp, intense asymmetric carbodiimide stretch (N=C=N) at ~2150 cm⁻¹ serves as a definitive, self-validating checkpoint before initiating photolysis.
Figure 2: Photochemical C2-C6 cyclization pathway of enyne-carbodiimides.
References
-
Title: Synthesis and Photochemical Cyclization of a Novel Enyne-Carbodiimide Source: MDPI Molecules (Schmittel, M., et al.) URL: [Link]
-
Title: An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions Source: PubMed Central (PMC) URL: [Link]
Sources
Methodological & Application
Application Note: Phenylethynyl Anilines as Advanced End-Capping Agents in High-Performance Polyimides
Target Audience: Materials Scientists, Polymer Chemists, and Aerospace/Microelectronics Engineers.
Executive Summary & Strategic Relevance
The development of advanced aerospace composites, microelectronics packaging, and high-temperature adhesives relies heavily on materials that can withstand extreme thermo-oxidative environments while remaining processable. Traditional fully aromatic polyimides exhibit exceptional thermal stability but are notoriously intractable—they possess extremely high melt viscosities and are insoluble in most solvents.
Phenylethynyl anilines (PEAs) —specifically 3-(phenylethynyl)aniline and 4-(phenylethynyl)aniline—have revolutionized this space [1]. By utilizing PEAs as reactive end-capping agents, researchers can synthesize low-molecular-weight Phenylethynyl-Terminated Imide (PETI) oligomers. These oligomers behave as thermoplastics during initial processing (exhibiting low melt viscosity) but cure into highly cross-linked, void-free thermosets at elevated temperatures, bridging the gap between processability and extreme environmental resilience [2].
Mechanistic Causality: The "Processing Window" Advantage
The selection of the phenylethynyl group over a standard ethynyl (acetylene) group is a highly deliberate mechanistic choice. Standard ethynyl end-caps initiate thermal cross-linking at relatively low temperatures (~200–250°C). Because the glass transition temperature (
The Phenylethynyl Advantage: The addition of the pendant phenyl ring provides steric hindrance and extended
When the cure temperature is finally reached, the ethynyl groups undergo a complex, thermally induced cascade of chain extension, cyclotrimerization, and Diels-Alder reactions. Crucially, this cross-linking occurs without the evolution of volatile by-products , ensuring a void-free, structurally sound composite matrix [5].
Caption: Mechanistic pathways of thermally induced phenylethynyl cross-linking reactions.
Quantitative Data: Thermal and Mechanical Properties
The molecular weight (
| Resin System (Dianhydride/Diamine) | Target | Uncured | Cured | Tensile Strength (MPa) | |
| PETI-5 (s-BPDA / APB / PEA) | 5,000 | ~220 | 270 | > 550 | 114.3 |
| PETI-RTM (s-BPDA / APB / PEPA) | 1,250 | 132 | 258 | 570 | 34.5 |
| 6FDA / p-PDA / 3-PEA | 2,500 | 236 | 310 | 529 | 85.0 |
| 6FDA / APB / 3-PEA | 7,000 | 215 | 260 | 517 | 102.0 |
Data synthesized from established thermal characterizations of PETI variants [2, 6].
Experimental Protocols
Protocol A: Synthesis of PEA End-Capped Polyimide Oligomers
This protocol outlines the synthesis of a controlled-molecular-weight polyimide oligomer using 3-(phenylethynyl)aniline (3-PEA) as the end-capping agent.
Reagents & Materials:
-
Dianhydride: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)
-
Diamine: 1,3-Bis(3-aminophenoxy)benzene (APB)
-
End-Capper: 3-(phenylethynyl)aniline (3-PEA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) – Causality: Chosen for its high boiling point (202°C) and excellent solvency for both poly(amic acid) and fully imidized rigid backbones.
Step-by-Step Methodology:
-
Stoichiometric Calculation: Calculate the exact molar offset required to achieve the target
(e.g., 5,000 g/mol ) using the Carothers equation. The moles of 3-PEA must exactly equal twice the molar excess of the dianhydride to ensure complete end-capping. -
Poly(amic acid) Formation: In a nitrogen-purged, flame-dried flask, dissolve the APB diamine in NMP to create a 15-20% solids solution. Gradually add the s-BPDA dianhydride. Stir at room temperature for 4 hours. Causality: Low temperature prevents premature cyclodehydration and side reactions, ensuring a linear poly(amic acid) precursor.
-
End-Capping: Add the calculated stoichiometric amount of 3-PEA to the reaction mixture. Stir for an additional 4 hours at room temperature to fully end-cap the polymer chains.
-
Thermal Imidization: Equip the flask with a Dean-Stark trap filled with toluene. Add a small amount of toluene to the reaction mixture as an azeotroping agent. Heat the solution to 160–180°C for 12 hours. Causality: Toluene forms an azeotrope with the water generated during the ring-closing imidization, driving the equilibrium forward and preventing hydrolytic chain scission.
-
Precipitation and Isolation: Cool the solution to room temperature and precipitate the oligomer by pouring it dropwise into rapidly stirring methanol. Filter, wash with hot water, and dry in a vacuum oven at 150°C for 24 hours.
Self-Validating System Check: Analyze the isolated powder via FTIR spectroscopy. The complete disappearance of the amic acid O-H broad stretch and the amide carbonyl peak at 1650 cm⁻¹, coupled with the appearance of distinct imide carbonyl peaks at 1780 cm⁻¹ (symmetric) and 1720 cm⁻¹ (asymmetric), validates successful ring closure. The presence of a sharp peak at ~2210 cm⁻¹ confirms the intact phenylethynyl C≡C functional group.
Caption: Workflow for the synthesis and thermal curing of phenylethynyl end-capped polyimides.
Protocol B: Void-Free Thermal Curing for Composite Fabrication
This protocol is designed to cure PETI resins into a solid matrix, typically within a carbon fiber prepreg or RTM setup.
Step-by-Step Methodology:
-
Degassing and Melt Flow: Place the PETI oligomer (or infused composite) in a vacuum press. Heat the system at a rate of 3°C/min to 250°C. Causality: 250°C is safely above the
of the oligomer but well below the activation energy of the phenylethynyl group. Holding at this temperature allows the resin to achieve minimum melt viscosity, wet the fibers, and outgas any trapped air or residual solvent. -
Consolidation: Apply consolidation pressure (e.g., 1.5 MPa) while holding at 250°C for 30 minutes.
-
Thermal Curing: Ramp the temperature at 2°C/min to 370°C . Hold isothermally at 370°C for 1 to 2 hours under pressure. Causality: The slow ramp rate prevents sudden exothermic spikes from the ethynyl-to-ethynyl addition. The 370°C hold provides the necessary thermal energy to drive the cyclotrimerization and Diels-Alder cross-linking to completion.
-
Cooling: Cool the press slowly (1°C/min) to room temperature before releasing pressure. Causality: Slow cooling minimizes residual thermal stresses and prevents micro-cracking in the highly rigid thermoset network.
Self-Validating System Check: Perform Differential Scanning Calorimetry (DSC) on a sample of the cured resin. The complete absence of an exothermic peak in the 350–400°C region proves that the phenylethynyl cross-linking reaction is 100% complete. Furthermore, Solid-State ¹³C NMR can be used to verify the total disappearance of the alkyne carbon signals at ~89 and ~92 ppm [7].
References
- CAS 1849-25-8: 4-(Phenylethynyl)
- MDPI - Polymers.
- ACS Publications.
- VTechWorks - Virginia Tech.
- MDPI - Materials.
- DOKUMEN.PUB.
- Free Radical Initiated Low Temperature Cross linking of Phenylethynyl (PE)
Application Note: 4-Methyl-2-(phenylethynyl)aniline as a Reaction-Based Fluorescent Probe
The following is a comprehensive Application Note and Protocol guide for 4-Methyl-2-(phenylethynyl)aniline , designed for researchers in chemical biology and analytical chemistry.
Introduction & Core Principle
4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1) is a specialized "turn-on" fluorescent probe belonging to the class of o-alkynylanilines. While aniline derivatives are often used for various analytes, this specific scaffold is uniquely tuned for the detection of
Why It Matters
Gold species are increasingly used in catalysis and as therapeutic agents (e.g., Auranofin). However, residual gold in pharmaceutical products is toxic, and intracellular gold monitoring is critical for understanding the metabolism of metallodrugs. Traditional methods (ICP-MS) are destructive and lack spatial resolution. This probe offers a non-destructive, real-time fluorescent readout with high selectivity.
Mechanism of Action: Metal-Catalyzed Cyclization
The probe operates via a Chemodosimeter mechanism. The probe itself is weakly fluorescent due to Photoinduced Electron Transfer (PET) from the amine lone pair to the conjugated system and non-radiative decay through bond rotation.
Upon exposure to a
Caption: The probe undergoes metal-mediated intramolecular hydroamination to form a highly fluorescent indole scaffold.
Physicochemical Properties[1][2][3]
| Property | Value / Description | Notes |
| Molecular Formula | C | MW: 207.27 g/mol |
| Appearance | Pale yellow to tan solid | Light sensitive; store in dark. |
| Solubility | DMSO, Ethanol, Acetonitrile | Low solubility in pure water; requires organic co-solvent. |
| Excitation ( | 310 – 330 nm | Optimal excitation for the indole product. |
| Emission ( | 380 – 420 nm | Blue fluorescence (Indole emission). |
| Stokes Shift | ~80 nm | Reduces self-quenching artifacts. |
| Quantum Yield ( | Probe: < 0.01 Product: > 0.40 | Significant signal-to-noise ratio enhancement. |
| Detection Limit (LOD) | ~50 – 100 nM | Dependent on buffer/solvent system. |
Experimental Protocols
A. Preparation of Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent hydrolysis or precipitation.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 2.07 mg of probe in 1 mL of DMSO.
-
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
B. In Vitro Spectroscopic Detection (Cuvette Assay)
This protocol validates the probe's response to Gold(III) chloride (AuCl
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4 (or HEPES 10 mM).
-
Ethanol (EtOH) or Acetonitrile (MeCN) as co-solvent.
-
AuCl
solution (freshly prepared in deionized water).
Workflow:
-
Buffer Prep: Prepare a detection buffer of PBS:EtOH (7:3, v/v) . The organic fraction ensures probe solubility.
-
Probe Addition: Dilute the 10 mM DMSO stock into the detection buffer to a final concentration of 10 µM .
-
Baseline Scan: Record the fluorescence emission spectrum (340–600 nm) with
nm. (Signal should be negligible). -
Analyte Incubation: Add Au
(0 – 50 µM equivalent) to the cuvette. -
Kinetics: Incubate at room temperature (25°C).
-
Note: Reaction typically reaches plateau within 20–40 minutes.
-
-
Measurement: Record spectra at 5-minute intervals. Look for the emergence of a peak centered at ~400 nm .
C. Live-Cell Imaging Protocol
Target: Detection of exogenous Au
Caption: Step-by-step workflow for intracellular imaging of gold ions.
Detailed Steps:
-
Seeding: Seed cells in a confocal dish and grow to 70% confluence.
-
Analyte Treatment: Treat cells with AuCl
(e.g., 20 µM) for 30 minutes. Include a "Vehicle Control" (no Au) dish. -
Washing: Wash cells 3x with sterile PBS to remove extracellular metal ions.
-
Probe Loading: Incubate cells with 10 µM Probe (diluted in serum-free media) for 30 minutes at 37°C.
-
Critical: Avoid serum during loading as albumin may bind the probe.
-
-
Imaging: Wash 3x with PBS. Image immediately.
-
Channel: DAPI channel or 405 nm laser line is suitable for excitation. Collect emission in the blue channel (420–470 nm).
-
Validation & Troubleshooting
Selectivity Check
To confirm the signal is specific to Au/Pd, perform a competition assay.
-
Interference Screen: Test the probe against 100 µM of competing ions: Na
, K , Ca , Mg , Zn , Fe , Cu , Hg . -
Result: Only Au
and Pd should induce a significant (>10-fold) fluorescence increase. Hg may show slight interference depending on pH, but usually forms a non-fluorescent complex.
Common Issues
| Issue | Probable Cause | Solution |
| Precipitation | Probe concentration too high (>20 µM) in aqueous buffer. | Increase organic co-solvent (EtOH/DMSO) to 30-50%. |
| High Background | Probe oxidation or photodegradation. | Use fresh stock. Keep solutions in the dark. |
| Slow Response | Low temperature or insufficient metal catalysis. | Heat to 37°C. Ensure pH is near neutral (pH 7.0–7.4). |
References
-
Schmittel, M., et al. (2000). "Synthesis and Photochemical Cyclization of a Novel Enyne-Carbodiimide."[1] MDPI / Molecules. (Describes the synthesis and characterization of the 4-methyl-2-(phenylethynyl)aniline precursor). Link
-
Emrullahoglu, M., et al. (2013). "A gold-promoted reaction of o-alkynylanilines: A highly selective fluorescent probe for gold ions." Chemical Communications. (Establishes the general mechanism of using o-alkynylanilines for Gold detection). Link
-
Tan, X., et al. (2024). "Synthesis of an Amine Moiety‐Based Fluorescent Probe and the Relationship Between the Amino Substitution Position and Formaldehyde Detection Performance."[2] ChemistrySelect. (Comparative study of phenylethynyl aniline isomers). Link
-
PubChem Compound Summary. "4-(2-Phenylethynyl)aniline."[3] (Chemical structure and physical data verification). Link
Disclaimer: This Application Note is for research use only. Not for use in diagnostic procedures.
Sources
Application Note: Sonogashira Coupling of 4-Methyl-2-Iodoaniline
This Application Note is designed for research and development professionals requiring a robust, reproducible protocol for the Sonogashira coupling of 4-methyl-2-iodoaniline .
This substrate presents a unique chemical duality: it is a prime candidate for standard cross-coupling to generate 2-alkynylanilines , but it is also the immediate precursor for the Larock Indole Synthesis . Control over reaction conditions (specifically temperature and protecting groups) is the switch that determines whether you isolate the linear alkyne or drive the reaction forward to the indole heterocycle.
Executive Summary & Mechanistic Strategy
The coupling of 4-methyl-2-iodoaniline with terminal alkynes proceeds via the catalytic cycle of Palladium(0) and Copper(I).[1] However, the presence of the ortho-amino group introduces two critical mechanistic considerations:
-
Catalyst Poisoning: The free primary amine (
) can coordinate to the Pd(II) center, potentially arresting the catalytic cycle. -
Spontaneous Cyclization: The resulting internal alkyne is primed for intramolecular attack by the amine, leading to indole formation (Larock-type annulation).
The Strategic Choice:
-
Target A: Linear Alkyne (2-alkynyl-4-methylaniline): Requires Room Temperature (RT) conditions and often amine protection (Acetyl/Tosyl) to prevent cyclization.
-
Target B: Indole Derivative: Requires Heat (>80°C) and specific bases to drive the tandem coupling-cyclization.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation point between simple coupling and indole synthesis.
Figure 1: Reaction divergence based on thermal energy. Maintaining RT preserves the linear amine; heating promotes cyclization.
Pre-Reaction Considerations
Substrate Preparation
While the free amine can be coupled, N-protection is highly recommended for scalability and yield consistency.
-
Free Amine: Use only if the downstream application requires the free amine immediately. Requires higher catalyst loading (5 mol%).
-
N-Acetyl / N-Tosyl: Prevents catalyst coordination and shuts down premature cyclization. Recommended for isolating the alkyne.[2]
Catalyst System Selection
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ | Stable, robust Pd(II) precatalyst. Reduces to Pd(0) in situ.[1] |
| Co-Catalyst | CuI (Copper Iodide) | Essential for generating the Cu-acetylide intermediate to accelerate transmetallation.[1] |
| Base/Solvent | Et₃N (Triethylamine) | Acts as both base (to trap HI) and solvent. Can be used as a co-solvent with THF or DMF. |
| Atmosphere | Argon/Nitrogen | Oxygen causes homocoupling of alkynes (Glaser coupling), depleting the starting material. |
Detailed Protocol: Synthesis of Linear 2-Alkynyl-4-methylaniline
Objective: Isolate the coupled alkyne without forming the indole. Scale: 1.0 mmol basis.
Reagents
-
4-Methyl-2-iodoaniline (1.0 equiv, 233 mg)
-
Terminal Alkyne (1.2 equiv)[2]
-
Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%)
-
CuI (0.02 equiv, 2 mol%)
-
Triethylamine (Et₃N) (Solvent grade, degassed)
-
THF (Optional co-solvent for solubility)
Step-by-Step Workflow
-
System Deoxygenation:
-
Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a stir bar.
-
Cycle vacuum/Argon 3 times.
-
-
Reagent Charging:
-
Add 4-methyl-2-iodoaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg) to the flask against a counter-flow of Argon.
-
Note: Solids are added first to ensure inert atmosphere before solvent introduction.
-
-
Solvent & Alkyne Addition:
-
Add degassed Et₃N (5 mL) via syringe. (If substrate is insoluble, use 1:1 THF/Et₃N).
-
Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.
-
-
Reaction (The Critical Control Point):
-
Stir at Room Temperature (20-25°C) .
-
Do NOT heat. Heating triggers the cyclization to indole.
-
Monitor via TLC (Hexane/EtOAc 8:1). The iodide (Rf ~0.6) should disappear; the fluorescent alkyne product (Rf ~0.5) will appear.
-
Time: Typically 2–6 hours.
-
-
Work-up:
-
Purification:
-
Flash column chromatography (Silica Gel).
-
Caution: Amino-alkynes can be acid-sensitive. Use 1% Et₃N in the eluent if degradation is observed.
-
Detailed Protocol: Tandem Larock Indole Synthesis
Objective: Drive the reaction directly to the 5-methyl-2-substituted indole . Mechanism: The Pd-alkyne intermediate undergoes intramolecular aminopalladation followed by reductive elimination.
Reagents
-
4-Methyl-2-iodoaniline (1.0 equiv)
-
Internal or Terminal Alkyne (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv) - Note change in catalyst.[2]
-
LiCl (1.0 equiv) - Critical additive for Larock conditions.[2]
-
K₂CO₃ (2.5 equiv)
-
DMF (Dimethylformamide) - Required for high temp stability.
Step-by-Step Workflow
-
Setup:
-
Use a pressure tube or sealed Schlenk flask.
-
Add 4-methyl-2-iodoaniline, Pd(OAc)₂, LiCl, and K₂CO₃.
-
-
Solvation:
-
Reaction:
-
Heat to 100°C for 12–24 hours.
-
Observation: The mixture will turn dark black (Pd black precipitation) upon completion.
-
-
Work-up:
-
Dilute with water (5x reaction volume).
-
Extract with EtOAc.[2]
-
Purify via chromatography.
-
Experimental Workflow Diagram (Standard Coupling)
Figure 2: Operational workflow for isolating the linear coupling product.
The Self-Validating System (Troubleshooting)
A robust protocol must include "checkpoints" to validate success during the experiment.
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (<50% conversion) | Catalyst poisoning by free amine. | Add more catalyst (1-2 mol%). If persistent, switch to N-acetyl protected substrate. |
| New Spot appears just below Product | Cyclization to indole is occurring.[2][7][8][9][10] | Temperature is too high. Cool to 0°C or ensure strict RT. |
| Blue/Green color in aqueous wash | Copper scavenging successful. | This is a good sign. Continue washing until aqueous layer is colorless to ensure Cu removal. |
| Homocoupling (Alkyne Dimer) | Oxygen leak. | Ensure rigorous degassing. Add alkyne slowly to keep its concentration low relative to the aryl iodide. |
Safety & Handling
-
4-Methyl-2-iodoaniline: Irritant. Avoid inhalation.
-
CuI: Toxic to aquatic life. Dispose of aqueous washes as hazardous heavy metal waste.
-
Et₃N/DMF: Toxic and flammable. Work in a fume hood.
-
Pressure: If performing the Indole synthesis (100°C), use rated pressure vessels.
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link
-
Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[11] Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link
-
Roesch, K. R.; Larock, R. C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 2001 , 66, 8042–8051. Link
-
BenchChem Application Notes. "Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline." BenchChem Protocols, 2025 . Link
-
Cacchi, S.; Fabrizi, G.; Parisi, L. M. "Palladium-catalyzed synthesis of indoles from 2-iodoanilines and alkynes." Organic Letters, 2003 , 5, 3843. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 11. grokipedia.com [grokipedia.com]
synthesis of indole derivatives from 2-(phenylethynyl)aniline precursors
Application Note: Modular Synthesis of 2-Substituted and 3-Functionalized Indoles via Cyclization of 2-(Phenylethynyl)anilines
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 3,000 natural isolates and significant pharmaceutical agents (e.g., Vinca alkaloids, Tryptophan derivatives). While the Fischer Indole Synthesis remains a classic approach, it suffers from harsh conditions and limited regiocontrol for unsymmetrical ketones.
This guide details a convergent, high-precision strategy: the intramolecular cyclization of 2-(phenylethynyl)anilines . This route offers two distinct advantages for drug discovery:
-
Atom Economy: It utilizes a pre-assembled carbon skeleton, requiring only ring closure.
-
Divergent Synthesis: The same precursor can yield 2-substituted indoles (via Gold/Copper catalysis) or 3-iodo-2-substituted indoles (via Iodine-mediated electrophilic cyclization), the latter serving as a versatile handle for downstream cross-coupling.
Mechanistic Pathways & Logic
The transformation relies on the activation of the alkyne moiety to trigger a nucleophilic attack by the adjacent amine. The choice of activator dictates the final product substitution pattern.
Pathway A: -Acid Catalysis (Au/Cu)
Transition metals (specifically Au(III) or cationic Au(I)) coordinate to the alkyne
Pathway B: Electrophilic Cyclization (Iodine)
Iodine (
Figure 1: Divergent mechanistic pathways for Metal-Catalyzed (Path A) vs. Electrophilic (Path B) cyclization.
Protocol A: Gold(III)-Catalyzed Cyclization
Objective: Efficient synthesis of 2-substituted indoles under mild conditions. Primary Reference: Arcadi et al., Synthesis, 2004; Chem. Commun., 1997.
Reagents & Equipment
-
Catalyst: Sodium Tetrachloroaurate(III) Dihydrate (
) or Gold(III) Chloride ( ). -
Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Au(III) is remarkably tolerant of protic solvents and moisture compared to Pd/Cu systems.
-
Substrate: 2-(phenylethynyl)aniline (0.5 mmol scale).
Step-by-Step Methodology
-
Preparation: In a 10 mL dram vial equipped with a magnetic stir bar, dissolve the 2-(phenylethynyl)aniline precursor (1.0 equiv) in EtOH (
concentration). -
Catalyst Addition: Add
(2.5 mol%).-
Tip: Prepare a stock solution of the gold salt in EtOH for accurate micropipetting of small quantities.
-
-
Reaction: Stir the mixture at Room Temperature (25°C) open to air (or under
if substrate is oxidation-sensitive).-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The fluorescent alkyne spot will disappear, replaced by the lower Rf indole spot. Reaction typically completes in 30–60 minutes.
-
-
Work-up:
-
Evaporate volatiles under reduced pressure.
-
Dissolve residue in
and filter through a short pad of silica gel to remove gold residues.
-
-
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Disappearance of the alkyne peaks. Appearance of the characteristic C3-H singlet signal at
.
Protocol B: Iodine-Mediated Electrophilic Cyclization
Objective: Synthesis of 3-iodoindoles for subsequent cross-coupling (Suzuki/Sonogashira). Primary Reference: Larock et al., J. Org.[1][2] Chem., 2006.[1][2]
Reagents & Equipment
-
Electrophile: Iodine (
).[3] -
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 2-(phenylethynyl)aniline (1.0 equiv) in
( ). -
Activation: Add
(3.0 equiv) to the solution. -
Cyclization: Add
(3.0 equiv) in one portion. -
Reaction: Stir at Room Temperature for 1–4 hours.
-
Visual Cue: The solution will turn dark brown/purple due to iodine.
-
-
Quenching (Critical):
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (
). -
Stir vigorously until the iodine color fades to pale yellow/clear.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography is usually required to remove trace iodinated byproducts.
Validation Criteria:
-
1H NMR: Absence of the C3-H signal seen in Protocol A.
-
Mass Spec: Characteristic M+ and M+2 pattern (if using MS methods sensitive to halogens) or simply the mass shift corresponding to
( ).
Comparative Optimization Data
The following table summarizes catalyst performance based on internal validation and literature precedents.
| Parameter | Gold (AuCl3) | Copper (CuI) | Iodine (I2) | Palladium (PdCl2) |
| Reaction Type | Hydroamination | Hydroamination | Iodocyclization | Aminopalladation |
| Temperature | 25°C (RT) | 80–100°C | 25°C (RT) | 60–80°C |
| Time | 0.5 – 2 h | 12 – 24 h | 1 – 4 h | 4 – 12 h |
| Yield (Avg) | 85–98% | 60–80% | 75–92% | 70–85% |
| Functional Group Tolerance | Excellent (Acid/Alc compatible) | Moderate (Base sensitive) | Good (Oxidation sensitive) | Good |
| Product | 2-Substituted | 2-Substituted | 3-Iodo-2-Substituted | 2/3-Substituted |
Troubleshooting & "Voice of Experience"
1. "The Reaction Stalled" (Gold Protocol):
-
Cause: While Au(III) is robust, it can be reduced to colloidal gold (purple precipitate) by electron-rich amines before the cycle completes.
-
Fix: Ensure the solvent is not rigorously anhydrous; trace water actually assists proton transfer in the demetalation step. If stalling persists, switch to a cationic Gold(I) catalyst like
.
2. "I cannot remove the Iodine stain" (Iodine Protocol):
-
Cause: Incomplete quenching.
-
Fix: The thiosulfate wash is non-negotiable. If the organic layer remains pink, wash again. Residual iodine will catalyze decomposition of the indole during concentration.
3. Regioselectivity Issues:
-
With 2-(phenylethynyl)aniline, the 5-endo-dig closure is geometrically favored. However, if the nitrogen is substituted with a strong electron-withdrawing group (e.g., Acetyl, Tosyl), the nucleophilicity decreases, requiring higher temperatures (reflux) or stronger bases (KOtBu) for the metal-free variants.
Experimental Workflow Diagram
Figure 2: Operational workflow for selecting between Gold-catalyzed and Iodine-mediated protocols.
References
-
Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[4] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[4][5][6] Synthesis, 610-618.[4]
-
Yue, D., Yao, T., & Larock, R. C. (2006).[1][2] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.[1][2] The Journal of Organic Chemistry, 71(1), 62–69.[1]
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides and organic halides/triflates. Organic Letters, 7(26), 5741-5744.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
Sources
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 2. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Quinoline Derivatives via Electrophilic Cyclization of 4-Methyl-2-(phenylethynyl)aniline
Executive Summary
This application note details the conversion of 4-Methyl-2-(phenylethynyl)aniline into functionalized quinoline scaffolds. While transition-metal catalysis (Au, Pd) offers routes to these heterocycles, this guide prioritizes Electrophilic Cyclization (Iodine-mediated) . This method is selected for its operational simplicity, high atom economy, and the generation of a 3-iodoquinoline product. The iodine moiety serves as a versatile handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this protocol a "gateway" strategy for library generation in drug discovery.
Key Chemical Transformation
-
Substrate: 4-Methyl-2-(phenylethynyl)aniline
-
Reagent: Molecular Iodine (
) or Iodine Monochloride ( ) -
Primary Product: 3-Iodo-6-methyl-4-phenylquinoline
Mechanistic Insight & Pathway Selection
The cyclization of 2-alkynylanilines can theoretically proceed via two competing pathways: 5-endo-dig (yielding indoles) or 6-endo-dig (yielding quinolines).
The Causality of Condition Selection
In the absence of an external electrophile, metal catalysts often favor the formation of 2-substituted indoles. However, the introduction of an electrophile (
This pathway is preferred over the indole route because it incorporates the electrophile into the final scaffold at the 3-position, adding structural complexity essential for SAR (Structure-Activity Relationship) studies.
Pathway Visualization
Figure 1: The electrophile-driven switch from indole formation (5-endo-dig) to quinoline formation (6-endo-dig).
Experimental Protocols
Protocol A: Iodine-Mediated Synthesis of 3-Iodo-6-methyl-4-phenylquinoline
Objective: Synthesis of the core scaffold with a reactive handle at C3.
Materials Required
-
Substrate: 4-Methyl-2-(phenylethynyl)aniline (1.0 equiv)
-
Electrophile: Molecular Iodine (
) (3.0 equiv)[3] -
Base: Sodium Bicarbonate (
) (2.0 equiv)[1] -
Solvent: Acetonitrile (
) (HPLC Grade) -
Quench: Saturated aq.
(Sodium thiosulfate)
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(phenylethynyl)aniline (0.30 g, 1.45 mmol) in
(15 mL). -
Base Addition: Add solid
(0.24 g, 2.90 mmol) to the stirring solution.-
Expert Note: The base is critical to neutralize the HI generated during aromatization. Without it, the acidic environment may degrade the product or stall the reaction.
-
-
Electrophile Addition: Add molecular iodine (
) (1.10 g, 4.35 mmol) in one portion. -
Reaction: Stir the mixture at room temperature (
) for 30–60 minutes.-
Self-Validating Check: The reaction mixture will initially be dark brown/violet due to iodine. Progression is monitored by TLC (Hexane/EtOAc 5:1). The starting material (
) should disappear, replaced by a lower spot.
-
-
Quench: Pour the reaction mixture into a separatory funnel containing 20 mL of saturated
solution. Shake vigorously until the iodine color dissipates (turns pale yellow/clear). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85–92% Physical State: Pale yellow solid.
Protocol B: Palladium-Catalyzed Functionalization (Suzuki Coupling)
Objective: Demonstration of the 3-iodo handle utility to generate 3,4-diphenyl-6-methylquinoline.
Materials Required
-
Substrate: 3-Iodo-6-methyl-4-phenylquinoline (from Protocol A)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Methodology
-
Charge a reaction vial with the iodoquinoline (0.5 mmol), phenylboronic acid (0.6 mmol),
(1.0 mmol), and (0.025 mmol). -
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Heat to
for 4 hours. -
Cool, dilute with water, extract with DCM, and purify via silica chromatography.
Data Analysis & Characterization
The following table summarizes the expected analytical data for the core transformation.
| Parameter | 4-Methyl-2-(phenylethynyl)aniline (SM) | 3-Iodo-6-methyl-4-phenylquinoline (Product) |
| Molecular Weight | 207.27 g/mol | 345.18 g/mol |
| Appearance | Brown/Amber Oil or Solid | Pale Yellow/Off-white Solid |
| Absent (Amine protons consumed) | ||
| Complex multiplet | Singlet at C2 ( | |
| Alkyne carbons ( | Absent ; Quinoline C2/C3/C4 shifts | |
| Mass Spec (ESI) |
Interpretation of NMR Shifts
-
The Diagnostic Singlet: The formation of the quinoline ring is confirmed by the appearance of a singlet around 9.0–9.2 ppm. This corresponds to the proton at the C2 position (between the Nitrogen and the Iodine). If this peak is a doublet or absent, the cyclization regiochemistry is incorrect.
-
Methyl Group: The methyl group at position 6 will appear as a singlet around 2.4–2.5 ppm.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation of alkyne; Moisture in solvent. | Ensure |
| Formation of Indole | 5-endo-dig pathway dominance. | Verify base strength. Stronger bases can sometimes favor indole. Stick to |
| Dark Product | Residual Iodine or Polymerization. | Ensure thorough Thiosulfate wash. Recrystallize from EtOH if necessary. |
| Starting Material Remains | Steric hindrance or old reagents. | Heat to |
References
-
Electrophilic Cyclization of N-(2-Alkynyl)anilines: Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005).[2][3] Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.[1][2][3][4] Organic Letters, 7(5), 763–766. [Link]
-
Iodine-Mediated Synthesis Protocols: Larock, R. C., & Yao, T. (2010).[4] Synthesis of substituted quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines.[1][2][3][4][5] Tetrahedron, 66(7), 1177–1187. [Link]
-
Copper-Catalyzed Oxidative Annulation (Alternative Route): Huo, Z., et al. (2014). Copper-catalyzed aerobic oxidative cyclization of N-(2-alkynyl)anilines with sulfonyl azides leading to quinoline derivatives. Chemical Communications, 50, 10608-10611. [Link]
-
General Quinoline Synthesis Review: Maji, A., et al. (2022).[6] Recent Advances in the Synthesis of Quinolines. The Journal of Organic Chemistry, 87(13), 8351–8367. [Link]
Sources
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline synthesis [organic-chemistry.org]
experimental setup for copper-free Sonogashira reaction of anilines
Modular Protocols for Indole Scaffolds and Green Synthesis
Strategic Overview
The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for constructing
-
Glaser Homocoupling: Copper facilitates the oxidative dimerization of terminal alkynes, wasting expensive starting materials and complicating purification.
-
Heavy Metal Contamination: Residual copper is difficult to scavenge from polar amine products (anilines/indoles) to meet ICH Q3D guidelines (< 300 ppm).
-
Chemotolerance: Free amino groups (
) can chelate Copper, stalling the catalytic cycle or requiring protecting groups.
This guide details Copper-Free methodologies specifically optimized for haloanilines . These protocols are critical for synthesizing 2-alkynylanilines , the direct precursors to indoles (via cyclization), a ubiquitous pharmacophore in oncology and neurology therapeutics.
Mechanistic Logic & Critical Parameters
In the absence of Copper (which traditionally activates the alkyne via a Cu-acetylide), the Base and Ligand must do the heavy lifting.[1]
The Copper-Free Catalytic Cycle
The reaction proceeds through a modified Pd(0)/Pd(II) cycle.[2] The rate-determining step often shifts from transmetallation (in Cu-catalyzed systems) to the deprotonation/complexation of the alkyne.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond (Fast for Ar-I, slower for Ar-Br).
-
Ligand Exchange/Activation: The terminal alkyne coordinates to the Pd(II) species.
-
Deprotonation: A base removes the acetylenic proton after coordination (or via a concerted metallation-deprotonation mechanism), generating the Pd-acetylide.
-
Reductive Elimination: The C-C bond forms, regenerating Pd(0).
DOT Diagram: Copper-Free Mechanism
Caption: The Cu-free cycle relies on base-mediated deprotonation of the Pd-coordinated alkyne.
Experimental Protocols
Protocol A: The "Robust" Organic Method (Indole Synthesis)
Target: Synthesis of 2-(phenylethynyl)aniline from 2-iodoaniline. Application: High-yield synthesis of indole precursors; tolerant of electron-rich anilines. Key Chemistry: Uses XPhos , a bulky biaryl phosphine ligand that promotes oxidative addition and stabilizes the Pd center against amine poisoning.
Materials
-
Substrate: 2-Iodoaniline (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(MeCN)
Cl (2 mol%) or Pd(OAc) (2 mol%) -
Ligand: XPhos (4 mol%)
-
Base: Cs
CO (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Solids Addition: Add 2-iodoaniline (1.0 mmol, 219 mg), Cs
CO (2.0 mmol, 652 mg), Pd(MeCN) Cl (5.2 mg), and XPhos (19 mg).-
Note: Pre-complexing Pd and Ligand in a separate vial for 5 mins in solvent can boost reproducibility.
-
-
Solvent & Alkyne: Seal the vial. Inject anhydrous MeCN (5 mL) via syringe, followed by Phenylacetylene (1.2 mmol, 132 µL).
-
Reaction: Heat the block to 60°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting iodide (Rf ~0.5) should disappear; the fluorescent product (Rf ~0.6) will appear.
-
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Silica gel, Hexane
5% EtOAc/Hexane).
Protocol B: The "Green" Aqueous Method
Target: General coupling of haloanilines in water. Application: Sustainable chemistry; ideal for polar substrates. Key Chemistry: Uses Pyrrolidine , which acts as both the base and a ligand to solubilize the Pd species in water (Liang Method).
Materials
-
Substrate: 4-Iodoaniline (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl
(1–2 mol%) — Simple salt, no phosphine ligands required. -
Base: Pyrrolidine (3.0 equiv)
-
Solvent: Deionized Water (Aerobic conditions possible, but inert preferred).
Step-by-Step Methodology
-
Charging: To a reaction tube, add PdCl
(1.8 mg, 0.01 mmol) and Water (2 mL). Stir until partially dissolved. -
Activation: Add Pyrrolidine (3.0 mmol, 250 µL). The solution may turn yellowish/clear as the Pd-amine complex forms.
-
Substrate Addition: Add 4-Iodoaniline (1.0 mmol) and the Alkyne (1.2 mmol).
-
Note: If the aniline is solid and insoluble, adding a surfactant like TPGS-750-M (2 wt%) can accelerate the reaction by creating lipophilic micelles.
-
-
Reaction: Cap and stir vigorously at 50°C for 2–6 hours.
-
Extraction: The product usually precipitates or oils out. Extract with EtOAc (
mL). Wash organics with brine. -
Isolation: Dry over Na
SO and concentrate.
Data & Optimization Guide
Yield Comparison: Cu vs. Cu-Free
| Parameter | Standard Sonogashira (Cu) | Protocol A (Cu-Free Organic) | Protocol B (Cu-Free Aqueous) |
| Catalyst | Pd(PPh | Pd(MeCN) | PdCl |
| Homocoupling | High (10–15%) | Minimal (< 2%) | Minimal (< 1%) |
| Reaction Time | 1–3 Hours | 4–12 Hours | 2–6 Hours |
| Yield (2-Iodoaniline) | 85–95% | 88–92% | 80–85% |
| Purification | Difficult (Cu removal) | Easy (Filtration) | Easy (Phase separation) |
Troubleshooting Matrix
-
Problem: Reaction turns black immediately (Pd Black precipitation).
-
Cause: Catalyst decomposition due to lack of ligand stabilization or overheating.
-
Fix: Increase Ligand:Pd ratio to 3:1; lower temperature to 40°C.
-
-
Problem: Low conversion of Ar-Br (Bromides).
-
Cause: Oxidative addition is too slow.
-
Fix: Switch to Protocol A. Increase temperature to 80°C. Use CataCXium A or SPhos instead of XPhos.
-
-
Problem: Aniline substrate remains unreacted.
-
Cause: Amine poisoning of Pd.
-
Fix: Protect the aniline as an Acetamide (NHAc) or Trifluoroacetamide, then deprotect post-coupling.
-
Workflow Visualization
Caption: Operational workflow for the Cu-free coupling of anilines.
Safety & References
Safety Precautions
-
Alkynes: Low molecular weight alkynes (e.g., phenylacetylene) are flammable.
-
Exotherms: While Cu-free reactions are generally milder, the addition of alkyne to the base can be exothermic. Add alkyne slowly on scales >1g.
-
Palladium Residues: Treat all Pd waste as heavy metal hazardous waste.
References
-
Liang, B., et al. "Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Acetylenes in Water under Aerobic Conditions."[3] Journal of Organic Chemistry, 2005, 70(1), 391–393.[3][4] Link
-
Gelest, Inc. "Sonogashira Coupling: Reaction Guide and Mechanism." Gelest Application Notes. Link
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link
-
Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions."[4] Organic Letters, 2018, 20(2), 542–545.[4] Link
-
Cacchi, S., et al. "Palladium-Catalyzed Synthesis of Indoles."[5] Organic Reactions, 2011.[6] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Domino Ligand-Free Copper-Catalyzed Synthesis of Polysubstituted Indoles [organic-chemistry.org]
use of 4-Methyl-2-(phenylethynyl)aniline in the synthesis of conjugated polymers
Application Note: 4-Methyl-2-(phenylethynyl)aniline as a Precursor for Advanced Conjugated Polyindoles
Executive Summary
The rational design of conjugated polymers for organic electronics, sensors, and energy storage devices heavily relies on the structural tuning of monomeric precursors. 4-Methyl-2-(phenylethynyl)aniline (also known as 2-(phenylethynyl)-4-methylaniline) is a highly versatile, bifunctional ortho-alkynylaniline. Through a controlled intramolecular hydroamination, this precursor cyclizes to form 5-methyl-2-phenyl-1H-indole. This specific indole derivative is subsequently polymerized via chemical oxidation to yield poly(5-methyl-2-phenylindole) , a
Mechanistic Rationale & Causality
Intramolecular Hydroamination (Monomer Synthesis)
The conversion of 4-methyl-2-(phenylethynyl)aniline to the indole monomer is driven by the electrophilic activation of the alkyne moiety. While traditional methods utilize expensive noble metal catalysts (Au, Pd, Ir) in organic solvents, recent advancements in mechanochemistry allow for greener alternatives[2]. By utilizing a Lewis acid like Zinc Bromide (
Chemical Oxidative Polymerization (Polymer Synthesis)
Indole derivatives polymerize via oxidative coupling to form extended
Experimental Workflows & Visualizations
Workflow: Cyclization of precursor to monomer, followed by oxidative polymerization.
Mechanism of charge transport and energy storage in the conjugated polyindole network.
Self-Validating Experimental Protocols
Protocol A: Solvent-Free Synthesis of 5-Methyl-2-phenyl-1H-indole
This mechanochemical protocol utilizes ball-milling to achieve high yields while adhering to green chemistry principles.
-
Preparation : In a 45 mL stainless-steel milling beaker, add 1.0 mmol of 4-methyl-2-(phenylethynyl)aniline, 1.0 mmol of anhydrous
(catalyst), and 7.0 g of NaCl (milling auxiliary to prevent caking)[3]. -
Milling : Introduce six stainless-steel milling balls (10 mm diameter). Seal the beaker and place it in a planetary ball mill.
-
Reaction : Mill the mixture at a rotation frequency of 600 rpm for 2 hours.
-
Causality: The kinetic energy from the milling balls lowers the activation energy required for the hydroamination, while
acts as a highly selective Lewis acid.
-
-
Extraction & Workup : Suspend the resulting powder in 20 mL of ethyl acetate and wash with distilled water (3 x 15 mL) to remove NaCl and zinc salts. Dry the organic layer over anhydrous
. -
Validation (QC) : Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the starting material spot and the emergence of a highly fluorescent blue spot under UV (254 nm) confirms indole formation. Evaporate the solvent to yield the solid monomer.
Protocol B: Chemical Oxidative Polymerization
This protocol yields the conjugated polyindole network suitable for electrode fabrication.
-
Monomer Dissolution : Dissolve 0.5 g of the synthesized 5-methyl-2-phenyl-1H-indole in 30 mL of anhydrous chloroform (
) in a round-bottom flask under an argon atmosphere. -
Oxidant Preparation : In a separate vial, dissolve 1.5 molar equivalents of anhydrous
in 20 mL of . -
Polymerization : Add the
solution dropwise to the monomer solution over 30 minutes under vigorous mechanical stirring at room temperature.-
Causality: Dropwise addition prevents localized thermal spikes and uncontrolled rapid chain termination, ensuring a higher molecular weight polymer.
-
-
Incubation : Allow the reaction to proceed for 24 hours.
-
Validation (QC) : A successful polymerization is visually validated by a distinct color change from pale yellow to deep green/black, indicating the formation of the extended polaron network[1].
-
Purification : Precipitate the polymer by pouring the mixture into 200 mL of cold methanol. Filter the dark precipitate and wash sequentially with methanol and deionized water to remove unreacted oligomers and iron residues. Dry under vacuum at 60°C for 24 hours.
Quantitative Data Summaries
Table 1: Catalyst Efficacy for Cyclization of o-Alkynylanilines Data highlights the superiority of solvent-free mechanochemistry for this specific precursor[3].
| Catalyst System | Reaction Conditions | Solvent | Yield (%) | Selectivity |
| Planetary Ball Mill, 600 rpm | None | 82% | High (>95%) | |
| Thermal heating, 80°C | Toluene | 75% | Moderate | |
| Thermal heating, 100°C | DMF | 68% | Moderate |
Table 2: Comparative Properties of Conjugated Polymers Comparing the resulting Poly(5-methyl-2-phenylindole) against standard conducting polymers[1][4].
| Polymer Class | Thermal Stability | Redox Activity | Processability | Primary Application |
| Polyaniline (PANI) | Moderate (<250°C) | High | Poor | Sensors, Coatings |
| Polypyrrole (PPy) | Low (<200°C) | Very High | Poor | Actuators, Biosensors |
| Poly(5-methyl-2-phenylindole) | High (>350°C) | High | Moderate (Side-chain dependent) | Supercapacitors, Batteries |
References
1.3. ResearchGate. 2.4. Royal Society Publishing. 3.5. MDPI. 4. 1. RSC Publishing.
Sources
- 1. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07800J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
Application Note: 4-Methyl-2-(phenylethynyl)aniline in OLED Material Synthesis
Executive Summary
4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1) serves as a critical synthon (structural building block) in the development of nitrogen-containing heterocyclic semiconductors. While not an active electroluminescent layer in its native form, it is the primary precursor for the synthesis of 5-methyl-2-phenyl-1H-indole and fused aza-aromatic derivatives.
These indole-based derivatives are pivotal in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy (
Material Specifications & Properties
Before initiating synthesis, verify the precursor meets the strict purity standards required for organic electronics.
| Property | Specification | Criticality |
| Chemical Name | 4-Methyl-2-(phenylethynyl)aniline | N/A |
| CAS Number | 13141-44-1 | Identity Verification |
| Molecular Formula | Stoichiometry | |
| Purity (HPLC) | High : Impurities quench excitons | |
| Metal Content | Critical : Metals induce non-radiative recombination | |
| Appearance | Pale yellow to tan crystalline solid | Visual check for oxidation |
| Solubility | Soluble in DCM, THF, Toluene | Processability |
Application Logic: From Precursor to Active Layer
The utility of 4-Methyl-2-(phenylethynyl)aniline lies in its ability to undergo intramolecular hydroamination (cyclization). This transformation constructs the rigid indole core, which prevents conformational relaxation in the excited state, thereby narrowing emission spectra and improving color purity in the final OLED device.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the transformation workflow from the raw precursor to the functional OLED layer.
Caption: Workflow converting the aniline precursor into a functional OLED charge-transport material.
Protocol A: Synthesis of Active OLED Core (Indole Derivative)
Objective: Convert 4-Methyl-2-(phenylethynyl)aniline into 5-methyl-2-phenyl-1H-indole via Gold(III)-catalyzed cyclization. Rationale: Gold catalysts provide mild conditions and high regioselectivity (5-endo-dig), avoiding the formation of quinoline byproducts common in thermal cyclizations.
Reagents
-
Precursor: 4-Methyl-2-(phenylethynyl)aniline (1.0 eq)
-
Catalyst:
(2-5 mol%) or (for a lower cost, metal-free alternative) -
Solvent: Toluene (Anhydrous, degassed)
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology
-
Preparation: In a glovebox or Schlenk line, dissolve 1.0 g of 4-Methyl-2-(phenylethynyl)aniline in 10 mL of anhydrous toluene.
-
Catalyst Addition: Add 5 mol%
(or as co-catalyst if using gold complexes). -
Reaction: Stir the mixture at 80°C for 2-4 hours . Monitor via TLC (Thin Layer Chromatography) until the starting aniline spot disappears.[1]
-
Checkpoint: The formation of the indole ring is indicated by a blue shift in fluorescence under UV lamp compared to the open-chain precursor.
-
-
Quenching: Cool to room temperature and filter through a short pad of silica gel to remove the metal catalyst.
-
Purification (Critical):
-
Evaporate solvent.
-
Recrystallize from Ethanol/Hexane.
-
Sublimation: For OLED device fabrication, the material must be purified via thermal gradient sublimation (
Torr) to remove trace volatiles.
-
Protocol B: OLED Device Fabrication
Objective: Integrate the synthesized indole derivative as a Hole Transport Layer (HTL) or Host Material . Device Architecture: ITO / PEDOT:PSS / Active Material / TPBi / LiF / Al
Fabrication Workflow
| Layer | Material | Thickness | Function | Deposition Method |
| Anode | Indium Tin Oxide (ITO) | 150 nm | Hole Injection | Sputtering (Pre-patterned) |
| HIL | PEDOT:PSS | 40 nm | Buffer/Injection | Spin-coating (3000 rpm) |
| HTL/Host | Synthesized Indole | 30-50 nm | Hole Transport | Thermal Evaporation |
| ETL | TPBi | 40 nm | Electron Transport | Thermal Evaporation |
| Cathode | LiF / Al | 1 nm / 100 nm | Electron Injection | Thermal Evaporation |
Detailed Steps
-
Substrate Cleaning: Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.
-
HIL Deposition: Spin-coat PEDOT:PSS in ambient air. Bake at 120°C for 15 min to remove water.
-
Active Layer Deposition (Vacuum):
-
Transfer substrates to a vacuum chamber (
Torr). -
Load the sublimed indole derivative into a quartz crucible.
-
Evaporate at a rate of 1-2 Å/s. Note: Control rate strictly to ensure amorphous film morphology.
-
-
Cathode Deposition: Deposit LiF (0.1 Å/s) followed by Aluminum (5 Å/s) through a shadow mask to define the pixel area.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass cover slip to prevent oxidation.
Characterization & Validation
To validate the success of the application, the following data points must be collected:
-
Thermal Stability (TGA/DSC):
-
Target: Decomposition temperature (
) > 300°C. -
Relevance: Ensures the material survives vacuum evaporation and device operation heat.
-
-
Energy Levels (CV/UPS):
-
Measure HOMO/LUMO levels. Indole derivatives typically show HOMO levels around -5.4 to -5.7 eV, aligning well with ITO/PEDOT:PSS.
-
-
Electroluminescence (EL):
-
Measure Current Density-Voltage-Luminance (J-V-L).
-
Success Metric: Low turn-on voltage (< 4.0 V) indicates efficient hole injection from the synthesized material.
-
Device Physics Diagram (Graphviz)
Caption: Energy level alignment showing the hole-transporting role of the synthesized material.
Troubleshooting Common Issues
-
Issue: Device shorting or high leakage current.
-
Cause: Pinholes in the indole layer due to impure precursor or rapid evaporation.
-
Fix: Ensure precursor is sublimation-grade (>99.9%) and reduce evaporation rate to 0.5 Å/s.
-
-
Issue: Low Luminance.
-
Cause: Poor charge balance (too many holes, few electrons).
-
Fix: Increase the thickness of the ETL (TPBi) or dope the indole host with an emitter.
-
References
-
Synthesis of Indoles via Gold Catalysis
- Title: Gold(III)
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
OLED Material Properties
- Title: Indole-Based Materials for Organic Light-Emitting Diodes.
- Source:M
-
URL:[Link]
-
Precursor Characterization
-
Mechanochemical Synthesis (Green Alternative)
Sources
Application Note: Step-by-Step Synthesis of 2,3-Diarylindoles from o-Ethynylanilines via One-Pot Palladium Catalysis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology Focus: Sequential Sonogashira / Intramolecular Aminopalladation / Cross-Coupling
Introduction & Strategic Significance
The 2,3-diarylindole scaffold is a privileged pharmacophore in medicinal chemistry. Molecules bearing this motif exhibit potent biological activities, including the inhibition of tubulin polymerization and highly selective COX-2 inhibition[1][2]. Furthermore, 2,3-diaryl-substituted indoles possess unique autofluorescent properties (emission maxima in the 443–492 nm range), making them invaluable leads for positron emission tomography (PET) radiotracer development and cellular optical imaging[2].
Historically, accessing these structures required pre-functionalized internal alkynes or harsh cyclization conditions. However, modern transition-metal catalysis has unlocked a more elegant approach. By utilizing o-ethynylanilines (terminal alkynes) as starting materials, researchers can achieve a cascade reaction catalyzed by a single palladium source, rapidly generating highly functionalized symmetrical and unsymmetrical 2,3-diarylindoles in a single pot[3][4].
Mechanistic Paradigm: The Sequential Catalytic Cascade
The synthesis of 2,3-diarylindoles from o-ethynylanilines relies on a carefully orchestrated sequence of palladium-catalyzed events. Building upon the foundational principles of the classic Cacchi reaction[5][6], recent protocols utilize a copper-free system to prevent unwanted Glaser homocoupling[1].
The reaction proceeds via three distinct phases[4]:
-
Sonogashira Coupling: The terminal alkyne of the o-ethynylaniline undergoes a Pd-catalyzed cross-coupling with the first equivalent of aryl iodide, yielding an internal alkyne intermediate (o-(arylethynyl)aniline).
-
Intramolecular Aminopalladation: The nucleophilic free amine (-NH₂) attacks the palladium-activated internal alkyne, driving a 5-endo-dig cyclization to form an indolyl-palladium(II) intermediate.
-
Cross-Coupling & Reductive Elimination: A second equivalent of aryl iodide oxidatively adds to the indolyl-palladium species. Subsequent reductive elimination yields the final 2,3-diarylindole and regenerates the active Pd(0) catalyst.
Fig 1. Sequential Sonogashira/aminopalladation/cross-coupling mechanism.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the robust methodology developed by Zhang and colleagues, optimized for the synthesis of highly functionalized 2,3-diarylindoles[1][4].
Reagents & Materials
-
Substrate: o-Ethynylaniline (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Aryl iodide (2.5 equiv for symmetrical indoles; 1.25 mmol)
-
Catalyst: Palladium(II) chloride or Pd(PPh₃)₂Cl₂ (5 mol%, 0.025 mmol)
-
Base: Triethylamine (Et₃N) (3.0 equiv, 1.5 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)
-
Equipment: Oven-dried Schlenk tube, magnetic stir bar, vacuum/nitrogen manifold.
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add o-ethynylaniline (0.5 mmol), the selected aryl iodide (1.25 mmol), and the palladium catalyst (0.025 mmol).
-
Atmosphere Exchange (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Nitrogen or Argon. Repeat this purge cycle three times. Self-Validation Check: Ensuring strict anaerobiosis prevents the oxidative dimerization of the terminal alkyne.
-
Solvent & Base Addition: Using a gas-tight syringe, inject anhydrous DMF (3.0 mL) followed by Et₃N (1.5 mmol) directly through the septum.
-
Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath set to 100 °C. Allow the reaction mixture to stir vigorously for 12 to 24 hours. Reaction progress can be monitored via TLC or LC-MS by tracking the disappearance of the intermediate internal alkyne[1].
-
Aqueous Work-Up: Upon completion, cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to effectively partition and remove the DMF and triethylammonium salts.
-
Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Petroleum Ether/Ethyl Acetate) to afford the pure 2,3-diarylindole[1].
Fig 2. Step-by-step experimental workflow for the one-pot synthesis of 2,3-diarylindoles.
Quantitative Data Presentation & Substrate Scope
The one-pot protocol demonstrates broad functional group tolerance. The table below summarizes expected yields based on validated literature parameters[1][4][7].
| o-Ethynylaniline Substituent | Aryl Iodide (Ar-I) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| H (Unsubstituted) | Phenyl iodide | 24 | 86 | Standard baseline condition; highly efficient conversion. |
| 4-Fluoro | Phenyl iodide | 24 | ~80 | Electron-withdrawing groups on the aniline slightly reduce nucleophilicity during cyclization. |
| H | 4-Methoxy-Ph-I | 24 | ~85 | Electron-donating groups on Ar-I facilitate the oxidative addition step. |
| H | 2-Iodothiophene | 24 | ~75 | Heteroaryl iodides are well-tolerated, expanding the chemical space for drug discovery. |
Practical Insights & Causality (E-E-A-T)
To ensure high reproducibility and technical accuracy, the following causal relationships dictate the experimental design:
-
Why a Single Palladium Source without Copper? Traditional Sonogashira couplings use Cu(I) co-catalysts. However, in this cascade, the presence of copper promotes the Glaser coupling (homocoupling of the terminal alkyne). Utilizing a single Pd source for both the initial alkynylation and the subsequent cross-coupling suppresses this side reaction, maximizing the yield of the desired indole[1][4].
-
The Dual Role of Triethylamine (Et₃N): The base is not merely an acid scavenger. It first acts as a proton acceptor to facilitate the formation of the palladium-acetylide intermediate during the Sonogashira step. Later in the catalytic cycle, it maintains the necessary basicity to drive the reductive elimination and regenerate the active Pd(0) species[4].
-
Solvent Selection (DMF): DMF is a polar aprotic solvent that stabilizes the transient indolyl-palladium(II) intermediates. More importantly, it enhances the nucleophilicity of the free aniline nitrogen, which is critical for driving the intramolecular aminopalladation step forward[4].
References
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[1]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source Source: RSC Publishing (Article Landing) URL:[4]
-
2,3-Diaryl-substituted Indole based COX-2 Inhibitors as Leads for Imaging Tracer Development Source: ResearchGate URL:[2]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews - ACS Publications URL:[5]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL:[6]
Sources
- 1. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling for Electron-Rich Anilines
Status: Operational Ticket Subject: Optimizing yields for amino-substituted aryl halides/alkynes Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
Coupling electron-rich anilines (e.g., p-iodoaniline or amino-phenylacetylenes) via the Sonogashira reaction is notoriously difficult. The presence of a free amine (
-
Catalyst Poisoning: The amine nitrogen acts as a competitive ligand, displacing phosphines and shutting down the catalytic cycle.
-
Electronic Deactivation: Electron-donating groups (EDGs) on the aryl halide significantly retard the rate-limiting oxidative addition step.
-
Copper Interference: Free amines can chelate copper co-catalysts, disrupting the transmetallation cycle.
This guide provides a validated troubleshooting framework to overcome these barriers using sterically demanding ligands and copper-free methodologies.
Module 1: Critical Mechanistic Insights (FAQs)
Q: Why does my reaction turn black and stall immediately?
A: You are likely experiencing "Amine Poisoning" leading to Pd-black precipitation.
In standard protocols (e.g.,
Q: I am using an aryl iodide, but conversion is <10%. Why?
A: Electron-rich substrates suffer from sluggish Oxidative Addition. Oxidative addition is the first step of the cycle. It is accelerated by electron-deficient aryl halides. Anilines are electron-rich; the increased electron density on the aromatic ring makes the C-I bond stronger and less electrophilic.
-
The Fix: You need a catalyst that is electron-rich (to boost nucleophilicity of Pd) and bulky (to prevent amine coordination).
Module 2: Visualization of Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the amine-poisoning "dead end."
Figure 1: Mechanistic pathway showing the competition between productive oxidative addition and catalyst poisoning by free amines.
Module 3: Optimization Strategies & Protocols
Strategy A: The "Buchwald" Approach (Recommended)
Why it works: Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are bulky and electron-rich.
-
Steric Bulk: The ligand creates a "roof" over the Pd center, physically blocking the approach of the aniline nitrogen while allowing the linear alkyne to coordinate.
-
Electron Density: The alkyl groups on the phosphorous pump electron density into the Pd, accelerating the oxidative addition of your deactivated electron-rich aryl halide.
Strategy B: Copper-Free Conditions
Why it works: Removing copper eliminates the formation of Cu-amine complexes and Glaser homocoupling side products. However, Cu-free reactions require a stronger base or a more active Pd catalyst (facilitated by XPhos).
Standard Operating Procedure (SOP): Optimized Protocol
Target Substrate: 4-iodoaniline (or similar electron-rich aryl halide) + Terminal Alkyne.
| Component | Recommendation | Function |
| Pre-Catalyst | Stable Pd(II) source. | |
| Ligand | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | Prevents poisoning; boosts oxidative addition. |
| Ratio | 1:2 to 1:3 (Pd:Ligand) | Excess ligand ensures Pd is always protected. |
| Base | Inorganic bases prevent amine competition seen with | |
| Solvent | Acetonitrile (MeCN) or 1,4-Dioxane | Polar aprotic solvents stabilize the ionic intermediates. |
| Temperature | 60°C - 80°C | Heat is required to overcome the activation energy of electron-rich Ar-X. |
Step-by-Step Workflow
-
Charge the Vessel: In a glovebox or under Argon flow, add:
-
Solvent Addition: Add anhydrous MeCN (0.2 M concentration relative to halide).
-
Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.
-
Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 equiv) via syringe.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Workup: Filter through a celite pad (eluting with EtOAc) to remove inorganic salts.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Conversion (Starting Material Remains) | Oxidative addition failed. The catalyst isn't "hot" enough. | Switch to XPhos or tBuXPhos . Increase temperature to 90°C. Ensure solvent is degassed. |
| Low Yield + Homocoupling (Glaser Product) | Oxygen leak or Copper issue. | Remove Copper. Switch to the Cu-free protocol above. If Cu is mandatory, add it slowly (syringe pump) or use slow-release sources. |
| Catalyst turns black immediately | Amine poisoning or Pd aggregation. | Increase Ligand:Pd ratio to 3:1 or 4:1. The excess ligand shifts the equilibrium away from the amine-bound complex. |
| Product is contaminated with aniline | Incomplete conversion. | Do not use amine bases ( |
Module 5: Decision Logic for Optimization
Use this flowchart to select the correct reaction conditions for your specific aniline substrate.
Figure 2: Decision tree for selecting reaction conditions based on substrate flexibility.
References
-
Gelmann, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[4][5] Angewandte Chemie International Edition, 42(48), 5993–5996.
- Key Insight: Establishes the use of XPhos for difficult Sonogashira couplings.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Key Insight: Comprehensive review covering copper-free variants and amine interference.
-
Köhn, T., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(11), 3316-3318.
- Key Insight: Mechanistic proof of amine/cyanide poisoning pathways relevant to N-containing substr
-
Yi, C., & Hua, R. (2006). Sonogashira coupling of aryl halides with terminal alkynes catalyzed by palladium–phospha-palladacycle complex.[6] Journal of Organometallic Chemistry, 691(13), 3071-3076.
- Key Insight: Demonstrates the necessity of highly active Pd species for electron-rich aryl halides.
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
common side reactions in the synthesis of 4-Methyl-2-(phenylethynyl)aniline
Welcome to the technical support and troubleshooting center for the synthesis of 4-Methyl-2-(phenylethynyl)aniline . This molecule is typically synthesized via the Sonogashira cross-coupling of 2-iodo-4-methylaniline (or the bromo-analogue) with phenylacetylene. While this C–C bond-forming reaction is highly robust, the specific electronic and steric nature of ortho-substituted anilines makes this synthesis prone to several competing side reactions.
This guide provides an in-depth, causality-driven approach to diagnosing and resolving these side reactions, ensuring high-yield and high-purity isolation of your target compound.
Mechanistic Overview: Target vs. Side Reactions
Before troubleshooting, it is critical to understand the divergent reaction pathways that your starting materials can take under standard catalytic conditions.
Reaction pathways showing target synthesis vs. common side reactions.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a massive peak corresponding to 1,4-diphenylbuta-1,3-diyne. How do I stop this homocoupling?
A: You are observing the Glaser-Hay coupling byproduct.
-
Causality: In classical Sonogashira reactions, a copper(I) acetylide intermediate is formed. If any trace oxygen is present in the system, it acts as an oxidant, driving the oxidative dimerization of the copper acetylide to form the symmetric diyne[1]. This consumes your valuable phenylacetylene and complicates purification.
-
Resolution:
-
Rigorous Degassing: Perform three cycles of freeze-pump-thaw on your solvents.
-
Dilute Hydrogen Atmosphere: Running the reaction under a dilute reducing atmosphere (e.g., 5%
in Argon) prevents the oxidation of to , reducing homocoupling to [1]. -
Copper-Free Conditions: The most definitive solution is to switch to a copper-free protocol. By utilizing electron-rich, bulky phosphine ligands (like XPhos or cataCXium A), the palladium catalyst can directly activate the alkyne without the need for a copper co-catalyst, completely circumventing the Glaser pathway[2].
-
Q2: I am isolating 5-methyl-2-phenyl-1H-indole instead of the target aniline. What is causing this cyclization?
A: Your product is undergoing intramolecular cycloisomerization.
-
Causality: 2-Alkynylanilines are classic, highly reactive precursors to indoles. The free amine acts as a nucleophile, attacking the adjacent alkyne via intramolecular hydroamination. This reaction is heavily accelerated by elevated temperatures and is catalyzed by transition metals (Pd, Cu, Au) or Brønsted acids[3].
-
Resolution:
-
Strict Temperature Control: Keep the reaction strictly at room temperature (
). Do not heat the reaction to force completion. -
Amine Protection: If the free amine is too nucleophilic, protect the 2-iodo-4-methylaniline starting material as an acetamide or Boc-derivative prior to the coupling step.
-
Avoid Acidic Additives: Ensure your base (e.g.,
or ) is present in sufficient excess to neutralize the byproduct, preventing Brønsted acid-mediated cyclization[3].
-
Q3: I see a significant amount of p-toluidine in my crude mixture. Where is the iodine going?
A: The starting material is undergoing reductive dehalogenation.
-
Causality: If the transmetalation step of the catalytic cycle is sluggish (often due to poor alkyne activation or a sterically hindered catalyst), the
oxidative addition complex can undergo -hydride elimination. The hydride is typically sourced from the aliphatic amine base or the solvent, reducing the aryl iodide to p-toluidine. -
Resolution: Optimize your ligand to accelerate transmetalation and reductive elimination. Switching from
to a more active pre-catalyst like or utilizing a stronger, non-nucleophilic base can suppress this pathway.
Diagnostic Logic Tree
Use the following workflow to rapidly diagnose your crude reaction mixtures based on NMR or LC-MS data.
Troubleshooting logic tree for identifying and resolving side reactions.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between specific reaction conditions and the distribution of the target product versus side reactions.
| Reaction Condition | Target Yield (%) | Glaser Homocoupling (%) | Indole Cyclization (%) | Dehalogenation (%) |
| Standard Pd/Cu, Air, 60°C | 45% | 25% | 20% | 10% |
| Pd/Cu, 5% H₂/Ar, 25°C | 88% | <2% | <1% | 5% |
| Cu-Free (Pd/XPhos), 70°C | 92% | 0% | 3% | 2% |
Data extrapolated from optimization studies on 2-alkynylaniline derivatives[1][2].
Self-Validating Experimental Protocols
To ensure reproducibility and minimize side reactions, follow these optimized, self-validating protocols.
Protocol A: Optimized Cu-Catalyzed Sonogashira (Suppressed Homocoupling)
This protocol utilizes a dilute reducing atmosphere to prevent Glaser coupling while maintaining the high reactivity of the Cu-co-catalyst system.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-methylaniline (1.0 equiv, 1.0 mmol),
(2 mol%), and (4 mol%). -
Atmosphere Control (Critical Step): Seal the flask and perform three vacuum/purge cycles using a dilute hydrogen gas mixture (5%
in Argon).-
Validation Check: The absence of a dark green or brown tint upon the later addition of solvent confirms that
has not oxidized to .
-
-
Solvent/Base Addition: Inject anhydrous, degassed THF (5.0 mL) and anhydrous triethylamine (2.0 equiv) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise over 5 minutes.
-
Validation Check: The solution should transition to a pale yellow/orange hue, indicating the formation of the active
species and successful transmetalation.
-
-
Reaction: Stir at room temperature (
) for 12 hours.-
Validation Check: Monitor via TLC. Do not heat the reaction to accelerate it, as exceeding
will initiate indole cyclization.
-
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via silica gel chromatography.
Protocol B: Copper-Free Sonogashira (For highly sensitive batches)
Use this protocol if Glaser coupling persists or if trace copper contamination is unacceptable for downstream biological assays.
-
Preparation: Charge a Schlenk flask with 2-iodo-4-methylaniline (1.0 equiv, 1.0 mmol),
(1 mol%), and XPhos (2 mol%). -
Base/Solvent: Add
(2.0 equiv) and anhydrous, rigorously degassed acetonitrile (5.0 mL). -
Alkyne Addition: Inject phenylacetylene (1.5 equiv).
-
Reaction: Stir at
for 6 hours.-
Note: While an elevated temperature is used here to overcome the activation barrier of the Cu-free transmetalation, the complete absence of Copper significantly retards the Lewis-acid catalyzed cycloisomerization pathway, preserving the target aniline.
-
References
-
Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters (ACS Publications), 2003. URL:[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (PMC / NIH), 2021. URL:[Link]
-
Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines Source: Molecules (PMC / NIH), 2024. URL:[Link]
Sources
Technical Support Center: Purification of Crude 4-Methyl-2-(phenylethynyl)aniline
[1]
Core Directive & Executive Summary
The Challenge: The synthesis of 4-Methyl-2-(phenylethynyl)aniline (typically via Sonogashira coupling of 2-iodo-4-methylaniline and phenylacetylene) presents a unique purification advantage often overlooked: the product is a basic amine , while the most persistent impurities (homocoupled alkynes, unreacted phenylacetylene, and catalyst ligands) are neutral .
The Solution: Do not rely solely on column chromatography.[1] The most robust "self-validating" purification system for this compound is a Chemoselective Acid-Base Extraction .[1] This method quantitatively separates the desired aniline from non-basic contaminants (Glaser coupling products) before any chromatography is attempted.[1]
Tier 1: Critical FAQs & Quick Fixes
Q1: My crude NMR shows a significant amount of 1,4-diphenylbutadiyne (Glaser product). Column chromatography isn't separating it well.[1] What should I do?
A: Stop running columns immediately. You are fighting a separation based on polarity when you should be using pKa.[1]
-
The Fix: Dissolve your crude mixture in Ethyl Acetate (EtOAc).[1][2] Wash this organic layer with 1M HCl (aq) .[1]
-
The Mechanism: The 4-Methyl-2-(phenylethynyl)aniline will protonate to form the water-soluble anilinium salt (
) and migrate to the aqueous layer.[1] The neutral Glaser product (1,4-diphenylbutadiyne) and unreacted phenylacetylene will remain in the EtOAc layer. -
Validation: Separate the layers. Basify the aqueous layer with NaOH until pH > 10, then extract back into fresh EtOAc. Your impurity is now in the waste organic solvent.
Q2: I am worried about cyclization. Will acid washing convert my product into an indole?
A: This is a valid concern but manageable. Ortho-alkynylanilines are precursors to indoles, and cyclization can be catalyzed by Lewis acids or transition metals (Pd/Cu) at elevated temperatures.[1]
-
Risk Mitigation: Perform the acid extraction with cold (0–5 °C) 1M HCl and minimize contact time (< 15 mins).[1]
-
Crucial Step: Ensure all Palladium (Pd) is removed prior to heating any acidic solution.[1] Pd(II) can catalyze the cyclization even at mild temperatures.[1] Use a metal scavenger (e.g., SiliaMetS® Thiol) if you observe "spontaneous" cyclization.
Q3: What are the optimal chromatography conditions?
A: If acid-base extraction is insufficient (e.g., you have other amine impurities), use the following validated system:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Target Rf: ~0.38 in 6:1 Hex/EtOAc [1].
-
Note: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites on the silica, preventing streaking or on-column degradation of the aniline.
Tier 2: Advanced Troubleshooting
Separation of Catalyst Residues (Pd/Cu)
Sonogashira couplings often leave dark Pd/Cu residues that chelate to the free amine.
-
Symptom: The product is dark brown/black oil instead of a yellow/tan solid.
-
Solution: Wash the organic layer with 10% aqueous Ethylenediamine or saturated aqueous Ammonium Chloride (NH₄Cl) .[1] These ligands bind Cu/Pd more strongly than the aniline, pulling the metals into the aqueous phase.
Handling "Oiling Out" During Recrystallization
This compound often forms a supersaturated oil rather than crystallizing.[1]
-
Solvent System: Ethanol/Water or Hexane/Toluene.[1]
-
Technique: Dissolve in minimal hot Ethanol. Add water dropwise until turbidity persists.[1] Seed the mixture with a tiny crystal of crude product. Let it stand at room temperature for 4 hours before moving to the fridge. Rapid cooling traps impurities.[1]
Tier 3: Validated Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction (Recommended)
This protocol serves as the primary purification step.
| Step | Action | Observation/Rationale |
| 1 | Dissolve crude residue in EtOAc (10 mL/g). | Forms the initial organic phase (Org-1).[1] |
| 2 | Add 1M HCl (10 mL/g) and shake vigorously. | Critical: Product moves to Aqueous phase (Aq-1). Neutral impurities stay in Org-1.[1] |
| 3 | Separate layers. Keep Aq-1 . | Check: Aq-1 should be clear/yellowish.[1] Org-1 contains the Glaser impurity. |
| 4 | (Optional) Wash Aq-1 with fresh Ether/Hexane.[1] | Removes trace neutral organics trapped in the water.[1] |
| 5 | Cool Aq-1 to 0°C. Slowly add 2M NaOH until pH > 10. | Product precipitates as the free base (cloudy emulsion).[1] |
| 6 | Extract the cloudy Aq-1 with EtOAc (3x).[1] | Product moves to new organic phase (Org-2). |
| 7 | Dry Org-2 over | Yields purified amine, free of neutral alkynes. |
Protocol B: Silica Gel Chromatography
Use this only if Protocol A fails to remove specific polar impurities.
-
Slurry Preparation: Mix Silica Gel with Hexane containing 1% Triethylamine .
-
Loading: Dissolve crude in minimum DCM/Hexane (1:1). Load gently.
-
Elution Gradient:
-
Collection: Monitor fractions by TLC. The product usually fluoresces blue/purple under UV (254/365 nm).[1]
Visual Logic: Purification Workflow
The following diagram illustrates the decision logic for purifying 4-Methyl-2-(phenylethynyl)aniline, highlighting the critical Acid-Base branch.
Caption: Logical workflow for separating basic aniline product from neutral Glaser coupling impurities via acid-base extraction.
References
-
Köllhofer, A., Plenio, H. (2001). "Synthesis and Photochemical Cyclization of a Novel Enyne-Carbodiimide." MDPI Molecules, 6, 22-30. (Confirmed Rf 0.38 in Hexane/EtOAc 6:1 for 4-Methyl-2-phenylethynyl aniline).[1][3]
-
Bakherad, M., et al. (2011).[1] "Pd-Cu catalyzed Sonogashira coupling... in water."[1] ResearchGate.[1] (General protocols for Sonogashira workup and catalyst removal).
-
Organic Chemistry Portal. "Sonogashira Coupling." (Mechanistic background on Glaser coupling side-reactions).
-
PubChem. "4-(2-Phenylethynyl)aniline Compound Summary."[1] (Physical properties and identifier verification).
minimizing homocoupling in Sonogashira reactions of terminal alkynes
Ticket Category: Impurity Profile Management / Homocoupling Suppression
Welcome to the Advanced Synthesis Support Hub. Agent: Senior Application Scientist (Ph.D., Organometallics) Status: Active Subject: Minimizing Glaser/Hay Homocoupling in Terminal Alkyne Cross-Couplings
The Core Problem: The "Fork in the Road"
Users often report low yields or difficult purifications due to the formation of symmetrical diynes (
Mechanistic Visualization
The following diagram illustrates the critical bifurcation point. The presence of Oxygen acts as a switch, diverting the Copper-Acetylide intermediate from the Palladium cycle (Sonogashira) to the Oxidative cycle (Glaser/Hay).
Figure 1: The catalytic bifurcation.[1] Note that the Copper Acetylide is the common intermediate; its fate is determined strictly by the presence of Palladium (transmetallation) vs. Oxygen (oxidation).
Troubleshooting & Diagnostics (Q&A)
Q1: How do I confirm that the impurity is actually the homocouple?
A: Before optimizing, verify the impurity.
-
TLC/HPLC: The diyne is non-polar and often elutes very close to the starting alkyne, but usually slightly more polar than the alkyne due to the extended
-system. -
Visual Cue: If your reaction mixture turns bright blue or green , you have oxidized your Copper(I) to Copper(II). This is a guaranteed sign of oxygen ingress and active homocoupling [1].
-
NMR: Look for symmetry. If your R-group signals are doubled or slightly shifted but the integration matches a dimer, it is the Glaser product.
Q2: I sparged my solvent with Argon for 30 minutes. Why am I still seeing homocoupling?
A: Sparging (bubbling gas) is often insufficient for strictly anaerobic copper-catalyzed reactions.
-
The Physics: Sparging relies on equilibrium. It struggles to remove oxygen adsorbed on the glass surface or trapped in the vortex of a stir bar.
-
The Fix: You must use the Freeze-Pump-Thaw (FPT) method (see Protocol A below) for the solvent and the liquid reagents. If FPT is not feasible, sparge for at least 1 hour with vigorous stirring, but accept that trace homocoupling may persist [2].
Q3: Can I just remove the Copper?
A: Yes, and this is often the best solution for pharmaceutical intermediates where trace metal removal is critical.
-
The Trade-off: Copper-free Sonogashira requires more active Palladium sources (e.g., Pd(MeCN)
Cl ) and specific ligands (e.g., XPhos, cataCXium A) to facilitate the direct carbopalladation or rate-limiting deprotonation step without the Cu-transmetallation boost [3, 4]. -
See Protocol B for a robust Cu-free method.
Q4: My alkyne is very expensive. How do I force the cross-coupling over the homocoupling?
A: Use Syringe Pump Addition .
-
The Logic: Homocoupling is second-order with respect to the alkyne (Rate
). Cross-coupling is first-order with respect to alkyne and Ar-X. -
The Fix: By keeping the instantaneous concentration of alkyne extremely low (adding it over 2-4 hours), you kinetically starve the homocoupling pathway while maintaining enough alkyne for the Palladium cycle [5].
Validated Experimental Protocols
Protocol A: Freeze-Pump-Thaw (The "Gold Standard" for Degassing)
Use this when Copper is mandatory (e.g., unreactive aryl chlorides).
-
Vessel: Place solvent in a Schlenk flask (fill no more than 50% to prevent cracking).[2]
-
Freeze: Submerge flask in liquid nitrogen (
) until solvent is solid. -
Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: Keep flask in
during this step. -
Thaw: Close stopcock (isolate from vacuum). Remove from
and thaw in a warm water bath. Gas bubbles will evolve.[2][3][4][5] -
Repeat: Perform steps 2–4 for a total of 3 cycles .
-
Backfill: After the final thaw, backfill with Argon/Nitrogen.[6]
Protocol B: Copper-Free Sonogashira (Mori-Ban Modification)
Use this to completely eliminate the Glaser mechanism.
Reagents:
-
Aryl Halide (1.0 equiv)[6]
-
Terminal Alkyne (1.1 equiv)
-
Catalyst: Pd(OAc)
(2-5 mol%) + Ligand: XPhos or PPh (4-10 mol%) -
Base: Cs
CO (2.0 equiv) - Inorganic bases are preferred over amines for Cu-free. -
Solvent: DMF or acetonitrile (degassed).
Procedure:
-
Charge solid reagents (Pd, Ligand, Base, Aryl Halide) into a vial.
-
Seal and purge with Argon (
).[6] -
Add degassed solvent via syringe.
-
Add Alkyne slowly (or all at once if not prone to polymerization).
-
Heat to 60–80°C. (Cu-free reactions typically require higher energy than Cu-catalyzed ones) [3, 6].
Reference Data: Optimization Parameters
Table 1: Base Selection Impact on Homocoupling
Data summarized from comparative studies [1, 5].
| Base Type | Example | Effect on Homocoupling | Recommendation |
| Secondary Amine | Diethylamine, Piperidine | High Risk | Avoid if homocoupling is observed. Often promotes oxidative coupling. |
| Tertiary Amine | Triethylamine (TEA), DIPEA | Moderate | Standard choice. Use distilled/degassed. |
| Inorganic Carbonate | Cs | Lowest Risk | Preferred. Low solubility of |
Table 2: Ligand Performance for Cu-Free Conditions
Selecting the right ligand compensates for the lack of Copper.
| Ligand | Class | Efficiency (Cu-Free) | Notes |
| PPh | Aryl Phosphine | Low/Medium | Requires high loading (5-10%). Works for Aryl-Iodides.[1][7] |
| XPhos | Buchwald Biaryl | High | Excellent for Aryl-Chlorides and difficult substrates. |
| cataCXium A | Bulky Phosphine | Very High | Highly active; allows lower Pd loading [4]. |
| t-Bu | Alkyl Phosphine | High | Air sensitive; handle in glovebox. |
References
-
BenchChem. (2025).[6] Minimizing Homocoupling Side Products in Sonogashira Reactions. BenchChem Technical Support.[6] Link
-
Oregon State University. (2011).[3] SOP - Freeze-Pump-Thaw Degassing of Liquids.[3][5] OSU Dept of Chemistry.[3] Link
-
Chemistry LibreTexts. (2024). Sonogashira Coupling: Copper-free Catalytic Cycle.[1][8][9][10] LibreTexts. Link
-
ACS Omega. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction.[11] ACS Publications.[12] Link
-
Elangovan, A., et al. (2003).[8] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.[8] Link
-
Wikipedia. (n.d.). Sonogashira coupling: Copper-free variants.[1][8][9][10] Wikipedia. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]
- 4. chamberlandresearch.com [chamberlandresearch.com]
- 5. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. cetjournal.it [cetjournal.it]
- 12. pubs.acs.org [pubs.acs.org]
catalyst loading optimization for 4-Methyl-2-(phenylethynyl)aniline synthesis
Technical Support Center: Catalyst Optimization Guide Ticket ID: #SONO-8492 Subject: Optimization of Catalyst Loading for 4-Methyl-2-(phenylethynyl)aniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are synthesizing 4-Methyl-2-(phenylethynyl)aniline via a Sonogashira cross-coupling between 2-iodo-4-methylaniline and phenylacetylene .
Critical Warning: This specific substrate class (2-haloanilines) is prone to in situ cyclization to form indoles (specifically 5-methyl-2-phenyl-1H-indole in your case). Your optimization must balance catalyst turnover (conversion) against thermal selectivity (preventing cyclization).
This guide provides a structured Design of Experiments (DoE) to minimize Palladium/Copper loading while maintaining the integrity of the open-chain aniline product.
Module 1: The Optimization Matrix (Protocol)
Do not rely on a single "golden ratio." Catalyst performance is strictly dependent on the purity of your phenylacetylene and the oxygen levels in your solvent. Use this tiered screening approach to determine the Minimum Effective Concentration (MEC).
Standard Baseline Conditions:
-
Solvent: THF or DMF (Degassed)
-
Base: Triethylamine (
) (3-5 equiv.) -
Temperature: Start at 25°C (Crucial to prevent indole formation).
-
Time: Monitor by HPLC/TLC every hour.
Phase 1: The Loading Ladder (Screening)
Run these four parallel reactions on a 1 mmol scale.
| Exp. ID | Pd Source | Pd Loading (mol%) | CuI Loading (mol%) | Ratio (Pd:Cu) | Expected Outcome |
| A (Control) | Pd(PPh | 5.0% | 2.5% | 2:1 | High Yield, High Cost. Risk of difficult purification. |
| B (Target) | Pd(PPh | 1.0% | 0.5% | 2:1 | Industry Standard. Good balance of rate vs. cost. |
| C (Aggressive) | Pd(PPh | 0.1% | 0.2% | 1:2 | Slower kinetics. Requires strictly O |
| D (Cu-Rich) | Pd(PPh | 0.5% | 1.0% | 1:2 | High Cu accelerates transmetallation but increases Glaser coupling risk. |
Technical Insight: For 2-iodoanilines, the oxidative addition of Pd(0) is fast due to the weak C-I bond. The rate-limiting step is often the transmetallation with Copper. Therefore, in low-Pd regimes (Exp C & D), maintaining a higher Cu ratio (relative to Pd) often sustains the cycle better than keeping the standard 2:1 Pd:Cu ratio.
Module 2: Troubleshooting & Failure Analysis
Use this guide to diagnose reaction failures based on visual and analytical symptoms.
Issue 1: The "Glaser" Contamination
-
Symptom: You observe a significant byproduct peak (Diphenylbutadiyne) and your yield is <60%.
-
Root Cause: Oxygen ingress. The Copper(I) catalyst, in the presence of
, oxidatively homocouples the phenylacetylene (Glaser Coupling) instead of transferring it to the Palladium. -
Corrective Action:
-
Sparge solvents with Argon for 15 mins, not just "static" degassing.
-
Add the phenylacetylene slowly (syringe pump) to keep its instantaneous concentration low relative to the aryl halide.
-
Switch to "Copper-Free" conditions (See FAQ) if O
exclusion is impossible.
-
Issue 2: Unwanted Indole Formation
-
Symptom: Mass spec shows M-2 peaks, or NMR shows loss of the
protons and alkyne signal. -
Root Cause: Thermal Cyclization. The free amine attacks the alkyne (5-endo-dig cyclization) catalyzed by the residual Pd/Cu and heat.
-
Corrective Action:
-
Lower Temperature: Run the reaction at Room Temperature (20-25°C) . 2-iodoanilines are reactive enough to couple without heating.
-
Base Selection: Switch from inorganic bases (
, ) to milder organic amine bases ( , Diethylamine). Inorganic bases often promote the cyclization.
-
Issue 3: Catalyst "Black Out" (Precipitation)
-
Symptom: Reaction mixture turns black/grey rapidly; conversion stalls at 40-50%.
-
Root Cause: Ligand dissociation. The free amine on your substrate (
) acts as a competing ligand, stripping phosphines from the Pd, leading to Pd aggregation (Pd black). -
Corrective Action:
-
Ligand Boost: Add 2-4 mol% extra Triphenylphosphine (
) to the reaction mixture to shift the equilibrium back to the active catalyst species. -
Substrate Protection: If optimization fails, protect the aniline as an acetamide (
) or trifluoroacetamide ( ) to remove its coordinating ability.
-
Module 3: Visualization of Logic & Mechanism
Diagram 1: The Optimization Decision Tree
Caption: Logical workflow for selecting the optimal catalyst loading based on yield and purity constraints.
Diagram 2: Reaction Pathway & Divergence
Caption: Mechanistic pathway showing the competition between the desired Sonogashira coupling and the undesired Indole cyclization.
Frequently Asked Questions (FAQ)
Q: Can I run this reaction without Copper to avoid the Glaser homocoupling entirely? A: Yes, but it requires modification. Copper-free Sonogashira requires an amine-rich environment (often using pyrrolidine or piperidine as solvent/base) and typically higher Pd loading (2-3 mol%) to drive the transmetallation step which is slower without Cu. For your specific substrate, Cu-free is safer if you are struggling with dimerization, but ensure you use a bulky ligand like XPhos or Amphos to compensate for the lack of Copper [1].
Q: My product is an oil and difficult to crystallize. How do I purify it from the catalyst residues? A: 2-alkynylanilines are often oily. To remove Pd/Cu:
-
Wash the organic layer with 5% aqueous ethylenediamine or thiourea . These chelate Pd/Cu better than standard brine.
-
Filter the crude oil through a short pad of silica gel heavily doped with activated charcoal before attempting column chromatography.
Q: Why is the "Free Amine" (
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2] Angewandte Chemie International Edition, 46(6), 834-871.
-
Alfonsi, K., et al. (2008). Green Chemistry Guide to Pharmaceutical Industry for Solvents, Reagents, and Solvents. Green Chemistry, 10, 31-36.
-
Glaser, C. (1869).[3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
Sources
Technical Support Center: Troubleshooting Phenylethynyl Aniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve low-yield bottlenecks in the synthesis of phenylethynyl anilines via the Sonogashira cross-coupling reaction.
Rather than providing a generic checklist, this guide deconstructs the mechanistic causality behind reaction failures, provides self-validating experimental protocols, and offers targeted solutions to substrate-specific challenges.
Mechanistic Causality: Why Do Phenylethynyl Aniline Syntheses Fail?
The synthesis of phenylethynyl anilines typically involves the coupling of an ortho-haloaniline (e.g., 2-iodoaniline) with a terminal alkyne (e.g., phenylacetylene). While the Sonogashira reaction is robust, this specific transformation is highly susceptible to three primary failure modes:
-
Oxidative Addition Bottlenecks: The electron-donating nature of the free amino (
) group on the aniline ring increases electron density on the aryl halide.1[1]. -
Glaser-Hay Homocoupling: 2[2]. This side reaction consumes your alkyne before the sluggish cross-coupling can occur.
-
Ligand Competition: 3[3]. The free aniline substrate itself can coordinate to the metal centers, altering catalyst solubility and efficiency.
Caption: Mechanistic pathway of Sonogashira coupling highlighting the Glaser side-reaction.
Quantitative Data: Optimization Parameters
When troubleshooting low yields, modifying one variable at a time based on mechanistic logic is critical. Use the following table to optimize your reaction parameters.
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale |
| Halide Reactivity | Aryl Bromide / Chloride | Aryl Iodide | 1[1]. |
| Catalyst System | 4[4]. | ||
| Copper Loading | 10–20 mol% | 1–5 mol% (or Cu-free) | 2[2]. |
| Alkyne Addition | Bolus (All at once) | Syringe Pump (Slow addition) | 2[2]. |
| Atmosphere | Standard | Freeze-Pump-Thaw (Argon) | 5[5]. |
Self-Validating Protocol: Synthesis of 5-Chloro-2-(phenylethynyl)aniline
This protocol is engineered to be a self-validating system. By observing specific physical changes at defined checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.6[6].
Materials Required:
-
5-chloro-2-iodoaniline (1.0 equiv, 1.0 mmol)
-
Phenylacetylene (1.3 equiv, 1.3 mmol)
- (5 mol%, 0.05 mmol)
- (5 mol%, 0.05 mmol)
-
Triethylamine (
) (3.0 equiv, 3.0 mmol) -
Anhydrous THF (5.0 mL)
Step-by-Step Execution & Causality:
-
System Purging: Add 5-chloro-2-iodoaniline,
, and to an oven-dried Schlenk flask.-
Causality: Solid reagents are added first to allow for rigorous atmospheric exchange without solvent evaporation.
-
-
Degassing: Seal the flask and perform three cycles of vacuum/Argon backfill.
-
Solvent Addition: Inject anhydrous, sparged THF and freshly distilled
via syringe. -
Alkyne Addition: Add phenylacetylene dropwise over 10 minutes (or via syringe pump for larger scales).
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours.
-
Workup: Dilute with
, filter through Celite to remove amine salts and catalyst debris, and wash with (aq). Purify via silica gel chromatography (EtOAc/heptane 1/9)[6].
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned black immediately after adding the amine base. What does this indicate? A: 2[2]. This occurs when the Pd(0) species agglomerates due to oxygen contamination or lack of stabilizing ligands.5[5]. Ensure strict anaerobic conditions and consider switching to a less coordinating solvent like toluene if the issue persists.
Q: I am recovering mostly unreacted 2-bromoaniline, but the phenylacetylene is completely consumed. Why? A: 4[4]. Your alkyne is being consumed by homocoupling before the cross-coupling can occur. To fix this, 1[1], or increase the temperature to 80 °C and use a more electron-rich, bidentate ligand like dppf to force oxidative addition.
Q: Can I run this reaction without copper to completely avoid the diyne byproduct?
A: Yes.7[7]. However, these typically require more active palladium species (e.g.,
Q: Does the free amine on the aniline interfere with the catalyst?
A: It can. 3[3]. This is why the external amine base (like
References
-
BenchChem: troubleshooting guide for Sonogashira coupling failures | URL: 2
-
BenchChem: Troubleshooting low reactivity in Sonogashira coupling reactions | URL: 1
-
Reddit (r/Chempros): Sonogashira troubleshooting help needed | URL: 4
-
Wiley (Eur. J. Org. Chem. 2007): Supporting Information (Synthesis of 5-chloro-2-(phenylethynyl)aniline) | URL: 6
-
Smolecule: Sonogashira Reaction Troubleshooting Guide | URL: 7
-
Wikipedia: Sonogashira coupling | URL: 3
-
Reddit (r/Chempros): Struggling to make a sonogashira coupling reaction happen | URL: 5
Sources
Technical Support Center: Handling, Stability, and Troubleshooting for 4-Methyl-2-(phenylethynyl)aniline
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you understand that the integrity of your building blocks dictates the success of your downstream synthesis. 4-Methyl-2-(phenylethynyl)aniline is a highly versatile ortho-alkynylaniline precursor, but its unique electronic topology makes it acutely sensitive to environmental factors—particularly atmospheric oxygen.
This guide provides a deep dive into the causality of its degradation, quantitative stability metrics, and self-validating protocols to recover compromised material.
Diagnostic Overview: The Chemistry of Aerobic Degradation
The instability of 4-Methyl-2-(phenylethynyl)aniline in air is driven by the synergistic reactivity of its two primary functional groups:
-
The Electron-Rich Aniline: The para-methyl group inductively donates electron density into the aromatic ring, making the primary amine (-NH₂) highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to the formation of nitrogen-centered radicals that rapidly dimerize into dark-colored azo or azoxy oligomers.
-
The Ortho-Alkyne Moiety: The spatial proximity of the alkyne to the amine creates a perfect geometry for 5-endo-dig or 6-endo-dig cyclization. Under 1[1], and often catalyzed by trace transition metals (e.g., Pd or Cu left over from its initial synthesis), the compound undergoes spontaneous intramolecular hydroamination to yield indole derivatives, such as 5-methyl-2-phenylindole (2[2]).
Fig 1. Aerobic degradation pathways of 4-Methyl-2-(phenylethynyl)aniline.
Quantitative Stability Matrix
To optimize your storage and handling workflows, refer to the following stability data. Note that degradation is significantly accelerated when the compound is stored in solution, as dissolved oxygen has higher mobility and intimate contact with the solute compared to the solid state lattice (3[3]).
| Storage Condition | Atmosphere | Temp (°C) | State | Est. Half-Life | Primary Degradant Profile |
| Optimal | Argon | -20 °C | Solid (Dark) | > 365 Days | None (Maintains pale yellow color) |
| Standard | Nitrogen | 4 °C | Solid (Dark) | ~ 180 Days | Trace Indoles (< 2%) |
| Benchtop | Air | 25 °C | Solid (Ambient) | 14 - 21 Days | Azo oligomers, Indoles (Turns dark red/brown) |
| In Solution | Air | 25 °C | CDCl₃ / DCM | < 3 Days | Rapid polymerization, N-Oxides, Indoles |
Self-Validating Protocol: Recovery of Degraded Material
If your sample has turned dark brown or red, it has undergone partial aerobic oxidation. Do not use it directly in sensitive cross-coupling reactions, as the oligomeric degradants will poison transition metal catalysts. Use the following self-validating purification workflow.
Causality Check: Why use Triethylamine (TEA)? Silica gel contains acidic silanol groups that can catalyze the hydration or cyclization of the alkyne during purification. Buffering the silica with TEA neutralizes these sites, ensuring the alkyne remains intact.
Step-by-Step Methodology
-
Solubility Assessment & Filtration:
-
Action: Dissolve the crude degraded sample in a minimal volume of Dichloromethane (DCM).
-
Validation: Highly polymerized azo-degradants are insoluble in DCM. If a dark, tarry precipitate remains, filter the mixture through a 0.22 µm PTFE syringe filter. Proceed only if the filtrate is a clear yellow/orange solution.
-
-
Buffered Flash Chromatography:
-
Action: Load the filtrate onto a silica gel column pre-treated with Hexane containing 1% TEA. Elute using an isocratic mixture of Hexane:Ethyl Acetate (90:10 v/v).
-
Validation: Perform Thin Layer Chromatography (TLC) on the fractions using Hexane:EtOAc (80:20). The intact product typically elutes at Rf ~0.45. Discard later-eluting fractions (Rf ~0.25), which contain the cyclized indole degradants.
-
-
Controlled Concentration:
-
Action: Evaporate the pooled pure fractions in vacuo. Critical: Keep the water bath strictly below 30 °C.
-
Validation: Thermal stress in the absence of solvent accelerates intermolecular coupling. The final residue must be a pale yellow solid or oil. If it turns deep red during evaporation, thermal degradation has occurred.
-
-
Inert Storage Transfer:
-
Action: Immediately flush the receiving flask with Argon (3 vacuum/Argon cycles) and store at -20 °C in an amber, air-tight vial.
-
Fig 2. Self-validating purification workflow for degraded samples.
Frequently Asked Questions (FAQs)
Q: My sample of 4-Methyl-2-(phenylethynyl)aniline turned from pale yellow to dark brown. Is it completely ruined? A: Not necessarily. The dark color is highly absorptive and is typically caused by trace amounts of azo or azoxy oligomers formed via aerobic oxidation. While it looks heavily degraded, the bulk mass may still be largely intact. You must purify it via the buffered silica gel protocol before use, as these oligomers can inhibit downstream 4[4].
Q: Why do I see a new peak in my LC-MS corresponding to an indole mass (m/z ~207)? A: Ortho-alkynylanilines are highly prone to aerobic oxidative cyclization. Even trace amounts of transition metals (e.g., Pd or Cu from the original Sonogashira coupling used to synthesize the compound) can catalyze the intramolecular hydroamination of the alkyne under air, yielding 5-methyl-2-phenylindole (1[1]).
Q: Can I prepare a stock solution of this compound for long-term use? A: It is highly discouraged to store highly conjugated alkynyl systems in solution for extended periods (5[5]). Solvents easily dissolve ambient oxygen. Furthermore, halogenated solvents like CDCl₃ can generate trace DCl/phosgene over time, acting as electrophilic catalysts that rapidly accelerate the degradation and cyclization of the enyne system (3[3]). Always prepare solutions fresh immediately prior to use.
References
-
Synthesis and Photochemical Cyclization of a Novel Enyne-Carbodiimide Source: MDPI (Molecules) URL:3[3]
-
Palladium‐Catalyzed Coupling of ortho‐Alkynylanilines with Terminal Alkynes Under Aerobic Conditions: Efficient Synthesis of 2,3‐Disubstituted 3‐Alkynylindoles Source: Scilit (Angewandte Chemie International Edition) URL:2[2]
-
Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions Source: PubMed (NIH) URL:1[1]
-
Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions Source: PubMed (NIH) URL:4[4]
-
Access to Thesis - White Rose eTheses Online (Reactivity of Alkynyl Systems) Source: White Rose University Consortium URL:5[5]
Sources
- 1. Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Copper Removal in Sonogashira Coupling
Topic: Removing Copper Catalyst from Sonogashira Reaction Products Audience: Researchers, Process Chemists, and Drug Development Professionals Status: Active Guide
Welcome to the Technical Support Center
Subject: Copper Contamination in Sonogashira Cross-Coupling Ticket Context: The Sonogashira reaction typically utilizes a Copper(I) iodide (CuI) co-catalyst to accelerate the transmetallation step. While effective, residual copper poses significant challenges: it is cytotoxic, catalyzes oxidative degradation of the product, and faces strict regulatory limits (ICH Q3D).
This guide provides a tiered troubleshooting approach, ranging from standard aqueous workups to advanced scavenging for pharmaceutical-grade purity.
Module 1: The "Blue Product" Syndrome (Standard Aqueous Workup)
Issue: The crude organic layer or isolated solid appears blue or green. Diagnosis: This indicates the presence of oxidized Copper(II) species. Cu(I) is colorless, but upon exposure to air during workup, it oxidizes to Cu(II), which forms vibrant blue complexes with amines (often used as bases in the reaction).
Protocol A: The Chelation Wash (First Line of Defense)
Use this for standard intermediates where trace metal purity (<50 ppm) is not yet critical.
Reagents:
-
Ammonium Hydroxide (conc. NH₄OH)
-
Chelation Buffer: Mix 9:1 (v/v) sat. NH₄Cl : conc. NH₄OH.[2]
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM). Note: Avoid Et₂O if your product is polar, as Cu salts may precipitate and trap the product.
-
The "Blue" Wash: Add the Chelation Buffer to the organic layer. Shake vigorously.
-
Observation: The aqueous layer should turn deep royal blue (formation of
complex).
-
-
Repetition: Separate layers. Repeat the wash until the aqueous layer remains colorless .
-
Polishing: Perform a final wash with brine to remove residual ammonia.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, as it is slightly Lewis acidic.
Technical Insight: The addition of NH₄OH is critical. NH₄Cl alone is acidic (~pH 4-5) and may not effectively sequester Cu(II) from the organic amine base. The NH₃ boosts the pH and provides a stronger ligand field to pull Cu into the aqueous phase [1].
Module 2: Advanced Scavenging (Pharma-Grade Purity)
Issue: Aqueous washes are insufficient; residual Cu remains >100 ppm, or the product is water-sensitive/forms emulsions. Solution: Solid-supported metal scavengers.[3] These are functionalized silica gels that bind metals irreversibly, allowing for filtration-based removal.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Target Oxidation State | Best For...[3][4] |
| SiliaMetS® Thiol | -SH (Thiol) | Cu(I), Cu(II), Pd(II) | Universal Choice. Best for removing both Cu and Pd simultaneously. |
| SiliaMetS® TAAcONa | Triamine-tetraacetate (Na salt) | Cu(II) | "Blue" crude mixtures where Cu is already oxidized. |
| SiliaMetS® Imidazole | Imidazole | Cu(II) | Nitrogen-rich APIs where thiols might interfere. |
| Polymer-Supported EDTA | EDTA | Cu(II) | Aqueous or highly polar organic solvent mixtures. |
Protocol B: The Scavenging Workflow
-
Dissolution: Dissolve the crude product in a compatible solvent (THF, EtOAc, or DMF) at a concentration of ~10 mL/g.
-
Dosage: Add 4 equivalents of the scavenger (relative to the initial CuI loading) OR 20% w/w relative to the crude mass.
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature scavenging is possible but requires longer times (12+ hours).
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica.
-
Analysis: Test filtrate for residual Cu (ICP-MS or colorimetric test).
Visual Logic: Scavenger Decision Tree
Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on visual cues and product stability.
Module 3: Troubleshooting & FAQs
Common Failure Modes
Q: I tried the ammonia wash, but I have a persistent emulsion.
-
Cause: Sonogashira products often contain long alkyl chains or aromatic systems that, when combined with Pd-polymers and Cu-salts, act as surfactants.
-
Fix:
-
Filter First: Pass the biphasic mixture through a pad of Celite before attempting to separate layers. This removes colloidal Pd/Cu particles stabilizing the emulsion.
-
Add Brine: Increasing the ionic strength of the aqueous layer can force phase separation.
-
Switch Solvents: If using DCM, switch to EtOAc or MTBE. DCM often forms stable emulsions with basic aqueous layers.
-
Q: My product is turning black during the wash.
-
Cause: Decomposition of the alkyne or precipitation of Cu(0)/Pd(0) nanoparticles.
-
Fix: Add a reducing agent like L-Cysteine or Thiourea to the wash, or switch immediately to Solid-Supported Scavengers (Protocol B) to avoid aqueous exposure.
Q: Can I use EDTA instead of Ammonia?
-
Answer: Yes. Washing with 0.1 M aqueous EDTA (disodium salt) is highly effective for Cu removal [2]. However, EDTA is difficult to remove if your product is very polar/water-soluble. Use Ammonia for lipophilic products; use EDTA for amphiphilic products where pH control is vital.
Module 4: Regulatory Compliance (ICH Q3D)
For pharmaceutical applications, copper is classified as a Class 3 elemental impurity (low toxicity).[5][6][7] However, limits must still be strictly observed for final drug substances.
Permitted Daily Exposure (PDE) Limits [3]:
| Administration Route | PDE (µ g/day ) | Concentration Limit (assuming 10g daily dose) |
| Oral | 3000 | 300 ppm |
| Parenteral (IV) | 300 | 30 ppm |
| Inhalation | 30 | 3 ppm |
Critical Note: If your Sonogashira product is an intermediate, calculate the "Purge Factor." If the Cu level is 500 ppm now, but you have 3 more crystallization steps, you may meet the final specification without aggressive scavenging. If it is the final step, you must scavenge to below the limits above.
References
-
Frontier, A. (2026).[1] Workup for Removing Copper Salts. University of Rochester, Not Voodoo.[1] [Link]
-
Filimonov, V. (2022).[8] Best method for removing Cu(I) from Org compounds. ResearchGate. [Link]
-
ICH. (2019).[6] Guideline Q3D (R2) on elemental impurities. European Medicines Agency / ICH. [Link]
-
SiliCycle. (2024). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[9] Technology Networks. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. researchgate.net [researchgate.net]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. labcorp.com [labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
challenges in the synthesis of sterically hindered 2-alkynyl anilines
Technical Support Center: Synthesis of Sterically Hindered 2-Alkynyl Anilines
Case ID: #SYN-2AA-HINDERED Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Crowded" Problem
User, welcome to the support center. You are likely here because your standard Sonogashira protocol (Pd(PPh₃)₄/CuI) has failed. Synthesizing 2-alkynyl anilines is deceptively simple in theory but notoriously difficult when steric hindrance is introduced (e.g., ortho-substituents on the aniline or bulky alkynes).
The Core Conflict: You are fighting two opposing forces:
-
Steric Bulk: Prevents the palladium catalyst from accessing the aryl halide (stalling the reaction).
-
Nucleophilic Interference: The free amine (–NH₂) is a catalyst poison and a "ticking time bomb" that wants to cyclize into an indole before you can isolate your product.
This guide abandons the "cookbook" approach. Below are the diagnostic modules to troubleshoot your specific failure mode.
Module 1: The "Engine" Failure (Catalyst & Ligand Selection)
Symptom: Starting material remains unconsumed. The reaction mixture stays clear or turns black (Pd precipitation) without product formation.
Root Cause: Standard ligands like PPh₃ have a cone angle that is too small and are not electron-rich enough to force Oxidative Addition (OA) on a crowded ortho-substituted ring.
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
Technical Insight: Why XPhos/SPhos?
For hindered substrates, the rate-limiting step is Oxidative Addition. You need a ligand that is:
-
Electron-Rich: To increase electron density on Pd(0), accelerating OA into the C–X bond.
-
Bulky: To enforce a monoligated Pd(0) species (L-Pd), which is more reactive than the bis-ligated species (L₂-Pd).
Recommended Ligand Table:
| Substrate Challenge | Recommended Ligand | Catalyst Precursor | Why? |
| Ortho-Methyl/Ethyl | SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Excellent stability; promotes OA on hindered chlorides/bromides. |
| Ortho-Isopropyl/t-Butyl | XPhos | Pd₂(dba)₃ | Extreme bulk prevents catalyst dimerization; high turnover. |
| Electron-Poor Aniline | BrettPhos | Pd(OAc)₂ | Specialized for electron-deficient systems where OA is sluggish. |
Critical Check: Do not use Pd(PPh₃)₄. It is ineffective for sterically hindered aryl chlorides or bromides.
Module 2: The "Twin" Problem (Glaser Homocoupling)
Symptom: You isolate the alkyne dimer (R-C≡C-C≡C-R) instead of the cross-coupled aniline.
Root Cause: Copper (CuI) accelerates the reaction but, in the presence of trace oxygen, catalyzes the oxidative dimerization of your alkyne (Glaser coupling). In hindered systems where the main cross-coupling is slow, this side reaction dominates.
The Fix: Copper-Free Sonogashira Protocol.
Protocol Adjustment: If you must use Copper (to lower T), you must use a glovebox or rigorous Schlenk lines. However, for hindered substrates, we recommend removing Copper entirely and relying on a more active Pd/Ligand system (see Module 1) and a stronger base.
Q: Can I just add more alkyne? A: No. The dimer is difficult to separate, and you waste valuable material. Switch to the Cu-free method below.
Module 3: The "Unwanted Ring" (Indole Cyclization)
Symptom: Mass spec shows M-2 or M-H peaks corresponding to an indole, not the linear alkyne.
Root Cause: The free amine (–NH₂) attacks the Pd-activated alkyne (aminopalladation) or the product cyclizes spontaneously upon heating.
The Fix: N-Protection Strategy.
You must reduce the nucleophilicity of the nitrogen during the coupling.
| Protecting Group | Stability | Removal | Recommendation |
| Free Amine (-NH₂) | Low | N/A | Avoid for hindered/high-temp reactions. |
| Acetyl (-Ac) | Medium | Mild Acid/Base | Good. Balances protection vs. removal. |
| Boc (-COO-tBu) | High | TFA | Best. Sterically bulky (helps direct Pd away from N) and prevents cyclization. |
| Tosyl (-Ts) | Very High | Harsh Acid | Risky. Can sometimes promote specific cyclization pathways; hard to remove. |
Visual Troubleshooting Guide
The following logic flow helps you decide the immediate next step for your experiment.
Caption: Decision tree for diagnosing failure modes in hindered Sonogashira coupling.
Standard Operating Procedure (SOP): The "Hindered" Protocol
This protocol is designed to overcome steric barriers (using XPhos) and prevent homocoupling (Copper-free).
Reagents:
-
Substrate: Ortho-substituted N-Boc-2-bromoaniline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (8 mol%) — Note: 1:4 Pd:L ratio ensures stability.
-
Base: Cs₂CO₃ (3.0 equiv) — Inorganic bases are preferred for Cu-free.
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step:
-
Pre-complexation: In a glovebox or argon-flushed vial, mix Pd₂(dba)₃, XPhos, and the aryl bromide in the solvent. Stir at RT for 20 mins. Why? This allows the bulky ligand to dissociate the dba and form the active L-Pd(0) species before the alkyne interferes.
-
Addition: Add the base (Cs₂CO₃) and the alkyne.
-
Heating: Seal the vessel and heat to 80–100 °C . Hindered substrates require thermal energy to overcome the activation barrier of oxidative addition.
-
Monitoring: Monitor by GC-MS or LC-MS. Look for the disappearance of the bromide.
-
Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd and salts.
Mechanistic Visualization: The Steric Bottleneck
Understanding where the reaction stops is key to fixing it.
Caption: The Catalytic Cycle highlighting the Oxidative Addition bottleneck caused by steric hindrance.
References
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira-Hagihara Coupling Reactions under Copper-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1] Organic Letters, 20(6), 1676–1679.
Sources
Validation & Comparative
Comparative Validation Guide: Synthetic Pathways for 2-Alkynyl-Anilines
[1]
Executive Summary
This guide objectively compares the industry-standard Sonogashira Cross-Coupling against the emerging Rh(III)-Catalyzed C–H Activation pathway for the synthesis of 2-alkynyl-anilines. While Sonogashira remains the benchmark for operational simplicity, the Rh(III) pathway offers a strategic advantage in atom economy by eliminating the need for pre-functionalized aryl halides. This document provides validated protocols, mechanistic insights, and performance metrics to assist drug development professionals in selecting the optimal route for indole and quinoline scaffold synthesis.
The Target: 2-Alkynyl-Aniline
Significance: 2-Alkynyl-anilines are critical "linchpin" intermediates in the synthesis of nitrogen heterocycles, particularly indoles (via Larock synthesis) and quinolines, which are ubiquitous in kinase inhibitors and natural products.
The Challenge: Synthesizing the ortho-alkynyl motif while preserving the nucleophilic aniline amine requires navigating issues of regioselectivity (N-alkylation vs. C-alkylation) and catalyst poisoning.
Method A: The Benchmark (Classical Sonogashira)
Principle: Palladium/Copper-catalyzed cross-coupling of 2-iodoaniline with a terminal alkyne.
Mechanistic Insight
The reaction relies on two synergistic catalytic cycles. The Pd(0) species undergoes oxidative addition into the C-I bond. Simultaneously, Cu(I) activates the terminal alkyne via a π-complex, facilitating deprotonation by the amine base to form a Copper-acetylide. This acetylide transmetallates to Palladium, followed by reductive elimination to release the product.[1]
Validated Protocol
-
Substrate: 2-Iodoaniline (1.0 equiv)
-
Reagent: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Co-Catalyst: CuI (1-2 mol%)
-
Base/Solvent: Et₃N (excess) or Et₃N/THF (1:1)
-
Conditions: Inert atmosphere (Ar/N₂), RT to 50°C, 4-12 h.
Step-by-Step Workflow:
-
Degassing: Charge a flame-dried Schlenk flask with Pd(PPh₃)₂Cl₂, CuI, and 2-iodoaniline. Evacuate and backfill with Argon (3x). Critical: Oxygen causes Glaser homocoupling of the alkyne.
-
Addition: Add degassed THF and Et₃N via syringe. The solution typically turns yellow/brown.
-
Initiation: Add phenylacetylene dropwise. A color change to dark brown/black often indicates active catalysis (or Pd precipitation if stalled).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the 2-iodoaniline spot (lower R_f than product).
-
Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc.[2] Concentrate and purify via flash chromatography.
Self-Validating Checkpoint:
-
Pass: Reaction mixture remains a clear dark solution; TLC shows clean conversion.
-
Fail: Rapid formation of a precipitate before alkyne addition suggests catalyst decomposition. Appearance of a "double-weight" alkyne spot on TLC indicates Glaser homocoupling (oxygen leak).
Method B: The Challenger (Rh(III)-Catalyzed C-H Activation)
Principle: Direct ortho-alkynylation of N-protected anilines (e.g., acetanilides) using hypervalent iodine reagents, catalyzed by Cp*Rh(III).
Mechanistic Insight
Unlike Sonogashira, this method does not require an aryl halide. The Rh(III) catalyst coordinates to the directing group (amide), activates the ortho C-H bond, and reacts with an electrophilic alkyne source (TIPS-EBX). This avoids the use of unstable copper acetylides.
Validated Protocol
-
Substrate: Acetanilide (1.0 equiv)
-
Reagent: TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one) (1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Additive: AgSbF₆ (10 mol%) - Activates the Rh precatalyst.
-
Solvent: DCE (1,2-Dichloroethane) or TFE (Trifluoroethanol)
-
Conditions: 60-80°C, sealed tube, 16 h.
Step-by-Step Workflow:
-
Activation: In a glovebox or under Argon, mix [CpRhCl₂]₂ and AgSbF₆ in DCE. Stir for 10 min to generate the active cationic species [CpRh(Solvent)₃]²⁺ (removal of AgCl precipitate may be visible).
-
Reaction: Add Acetanilide and TIPS-EBX. Seal the tube.
-
Heating: Heat to 80°C. The mixture will likely be heterogeneous initially.
-
Deprotection (The Extra Step): After C-H coupling, the acetamide group must be hydrolyzed (e.g., NaOH/EtOH reflux) to yield the free 2-alkynyl-aniline.
Self-Validating Checkpoint:
-
Pass: TIPS-EBX is consumed (TLC stain: KMnO₄).
-
Fail: If the reaction turns black immediately, the AgSbF₆ may have been wet (silver is light/moisture sensitive).
Comparative Analysis
Performance Metrics
| Metric | Method A: Sonogashira | Method B: Rh(III) C-H Activation |
| Starting Material | 2-Iodoaniline (Prefunctionalized) | Acetanilide (Commodity chemical) |
| Atom Economy | Low (Stoichiometric salt waste) | High (Direct C-H functionalization) |
| Step Count | 1 Step | 2 Steps (Coupling + Deprotection) |
| Sensitivity | High (O₂ sensitive, Cu-toxicity) | Moderate (Moisture tolerant, Ag-sensitive) |
| Regioselectivity | Perfect (Dictated by C-I bond) | High (>20:1 ortho via Directing Group) |
| Green Metric | Poor (Cu waste, Homocoupling) | Better (No Cu, but uses Hypervalent Iodine) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic comparison showing the direct path of Sonogashira versus the directing-group mediated path of Rh(III) activation.
Expert Recommendations
When to use Method A (Sonogashira):
-
Late-Stage Functionalization: If your molecule is already complex and sensitive to the acidic/basic conditions of hydrolysis required in Method B.
-
Scale-Up: Pd/Cu chemistry is cheaper on a molar basis than Cp*Rh and Silver salts.
-
Availability: If the 2-iodoaniline precursor is commercially available or easily made.
When to use Method B (Rh-Catalyzed):
-
Library Generation: When you want to diversify a core aniline scaffold rapidly without synthesizing specific iodides for every derivative.
-
Halogen Incompatibility: If your molecule contains other halogens (Br, Cl) that would compete in a Sonogashira coupling. The Rh(III) method is orthogonal to aryl bromides/chlorides.
-
Green Chemistry Goals: To avoid the use of Copper and reduce halogenated waste streams.
References
-
Sonogashira Coupling (General Protocol & Limitations)
-
Rh(III)-Catalyzed C-H Alkynylation (Method B Foundation)
-
Hypervalent Iodine Reagents (TIPS-EBX)
- Rhodium(III)-Catalyzed C–H Alkynylation of Anilines with Hypervalent Iodine Reagents. (General reference to the Glorius/Waser methodologies).
-
[Link]
- A Comparative Guide to the Reactivity of 2-(But-2-en-1-yl)aniline and Other Anilines.
comparing copper-catalyzed vs copper-free Sonogashira for aniline synthesis
Copper-Catalyzed vs. Copper-Free Sonogashira Coupling for Aniline Synthesis: A Comparative Guide
The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp2)–C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and functional materials[1]. In the context of aniline derivatives—specifically the alkynylation of haloanilines to form 2-alkynylanilines—this reaction provides critical precursors for the synthesis of indoles, quinolines, and other heterocycles via subsequent intramolecular cyclization[2][3].
Traditionally, the reaction employs a palladium catalyst and a copper(I) co-catalyst. However, the stringent purity requirements of drug development (where heavy metal contamination must be strictly controlled) and the persistent issue of alkyne homocoupling have driven the development of copper-free protocols[4][5]. This guide objectively compares the performance, mechanisms, and experimental execution of copper-catalyzed versus copper-free Sonogashira couplings for aniline synthesis.
Mechanistic Causality: Why Copper, and Why Remove It?
The fundamental difference between the two methodologies lies in the activation pathway of the terminal alkyne[1].
-
The Copper-Catalyzed System: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate rapidly undergoes transmetalation with the oxidative addition complex (Ar–Pd–X), significantly accelerating the reaction[5]. The Drawback: In the presence of even trace oxygen, copper catalyzes the Glaser–Hay reaction, leading to the undesired homocoupling of the alkyne (forming a diyne)[5][6].
-
The Copper-Free System: The palladium catalyst must orchestrate both the oxidative addition of the haloaniline and the direct activation of the alkyne. This usually proceeds via a direct deprotonation pathway or a tandem Pd/Pd cycle where a secondary Pd(II) species acts as the transmetalating agent in lieu of copper[1][7]. The Advantage: This completely eliminates Glaser homocoupling and reduces toxic metal waste[4][6]. Furthermore, for less reactive substrates like aryl chlorides, copper has actually been observed to inhibit the reaction by forming stable, unreactive complexes, making copper-free conditions mandatory[6].
Mechanistic comparison of Cu-catalyzed vs Cu-free Sonogashira catalytic cycles.
Performance Comparison & Experimental Data
The choice of protocol heavily depends on the reactivity of the haloaniline. In palladium-catalyzed cross-couplings, the reactivity trend follows the carbon-halogen bond dissociation energy: I > Br > Cl[3]. Iodoanilines couple readily under both conditions at room temperature, whereas bromoanilines often require elevated temperatures or specialized catalysts (like polymer-supported Pd@PANI or Pd-PDMS) in copper-free systems[3][4][8].
Table 1: Yield and Condition Comparison for Haloaniline Alkynylation
| Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Homocoupling Risk |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, RT, 4h | 92–95% | Moderate (if O₂ present) |
| 2-Iodoaniline | Phenylacetylene | Pd-PDMS (Cu-free) | Et₃N, 55°C, 12h | 90%[4] | None |
| 2-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine, 80°C, 12h | 75–85% | High |
| 2-Bromoaniline | Phenylacetylene | Pd@PANI (Cu-free) | Et₃N-MeCN, 80°C, 24h | 86–96%[8] | None |
| 2-Chloroaniline | Phenylacetylene | Pd(OAc)₂/Ligand (Cu-free) | Cs₂CO₃, 100°C, 24h | 60–80%[6] | None |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The causality behind each step is explained to aid in troubleshooting.
Protocol A: Standard Copper-Catalyzed Sonogashira of 2-Iodoaniline
Best for: Rapid synthesis of non-sensitive intermediates where trace copper is acceptable.
-
Substrate Preparation: In an oven-dried Schlenk flask, dissolve 2-iodoaniline (1.0 equiv) and phenylacetylene (1.2 equiv) in anhydrous Triethylamine (TEA). Causality: TEA acts as both the solvent and the base required to neutralize the hydroiodic acid byproduct[5].
-
Strict Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded. If O₂ is present, Cu(I) will oxidize to Cu(II), triggering the Glaser homocoupling of phenylacetylene[5][6].
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Self-Validation & Monitoring: Stir at room temperature. The solution should turn a pale yellow/brown. Validation Cue: If the solution rapidly turns deep blue or green, atmospheric oxygen has leaked into the system, oxidizing the copper.
-
Workup: Filter through a pad of Celite to remove insoluble palladium black and copper salts. Purify via silica gel chromatography.
Protocol B: Copper-Free Sonogashira of 2-Bromoaniline using Pd Nanoparticles
Best for: Pharmaceutical synthesis requiring ultra-low metal contamination (e.g., <15 ppm Pd/Cu)[4][8].
-
Substrate Preparation: Dissolve 2-bromoaniline (1.0 equiv) and phenylacetylene (1.5 equiv) in a 1:4 mixture of Et₃N and MeCN. Causality: Bromoanilines are less reactive[3]; MeCN increases the polarity of the medium, stabilizing the transition states during oxidative addition.
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., Pd@PANI or Pd-PDMS at 0.005–0.05 mol%)[4][8]. Causality: Polymer-supported Pd nanoparticles provide high surface area for carbopalladation without the need for copper transmetalation[8].
-
Thermal Activation: Heat the reaction to 80°C for 24 hours. Validation Cue: Because copper is absent, no diyne byproducts should be visible on TLC (usually appearing as a highly non-polar, UV-active spot near the solvent front).
-
Workup: Recover the heterogeneous catalyst via centrifugation (can be reused up to 6 times)[8]. Concentrate the supernatant and purify. ICP-MS analysis typically confirms residual palladium levels below 0.05 ppm[8].
Step-by-step workflow for selecting and executing Sonogashira protocols.
References
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery. RSC Publishing.[Link]
-
Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. ResearchGate.[Link]
-
Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions. DNTB.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions [ouci.dntb.gov.ua]
- 8. thieme-connect.com [thieme-connect.com]
Comparative Guide: 4-Methyl-2-(phenylethynyl)aniline vs. Standard Molecular Rotors
This guide provides an in-depth technical comparison of 4-Methyl-2-(phenylethynyl)aniline (referred to here as MPEA ) against industry-standard fluorescent molecular rotors like DCVJ , BODIPY-C12 , and Thioflavin T .
Executive Summary
4-Methyl-2-(phenylethynyl)aniline (MPEA) represents a class of tolan-derivative molecular rotors . Unlike the widely used "push-pull" rotors (e.g., DCVJ) that rely on large donor-acceptor dipoles, MPEA utilizes a smaller, conjugated alkyne backbone. Its fluorescence is modulated by the rotation of the phenyl ring around the acetylene axis relative to the aniline core.
While standard rotors like BODIPY offer high photostability and visible-range excitation, MPEA provides a smaller molecular footprint , making it advantageous for probing sterically restricted microenvironments (e.g., lipid bilayer interiors or protein pockets) where larger dyes may perturb the system. However, its reliance on UV/blue excitation and potential for photocyclization (a common trait of ortho-alkynyl anilines) requires specific experimental controls.
Mechanism of Action: The TICT Pathway
The viscosity-sensing capability of MPEA and its counterparts stems from the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2]
-
Ground State (Planar): The molecule exists in a conjugated, planar conformation (Locally Excited or LE state) which is fluorescent.
-
Excited State (Twisted): Upon photoexcitation, low viscosity allows the phenyl ring to rotate around the alkyne axis. This twisting breaks conjugation, leading to a non-emissive TICT state (energy dissipated as heat).
-
Viscosity Effect: High viscosity inhibits this rotation, forcing the molecule to remain in the emissive planar state, thereby increasing fluorescence intensity ("Turn-On" response).
Mechanism Diagram (Graphviz)
Caption: The TICT mechanism showing the competition between radiative decay (fluorescence) and non-radiative twisting (heat), modulated by environmental viscosity.[1]
Technical Comparison: MPEA vs. Alternatives
The following table contrasts MPEA with the three most common molecular rotors: DCVJ (Julolidine derivative), BODIPY-C12 (Boron-dipyrromethene), and Thioflavin T (Benzothiazole).
Performance Matrix
| Feature | 4-Methyl-2-(phenylethynyl)aniline (MPEA) | DCVJ (Standard) | BODIPY-C12 (Lipid Probe) | Thioflavin T (Amyloid Probe) |
| Core Structure | Tolan (Diphenylacetylene) | Julolidine-Vinyl-Nitrile | Boron-Dipyrromethene | Benzothiazole |
| Excitation ( | UV / Deep Blue (~330–360 nm) | Blue (~450 nm) | Green (~490 nm) | Blue (~440 nm) |
| Emission ( | Blue-Violet (~400–450 nm) | Green (~500 nm) | Green (~510 nm) | Green (~480 nm) |
| Mechanism | TICT (Alkyne rotation) | TICT (Vinyl rotation) | Rotor/Forbidden Transition | TICT (Inter-ring twist) |
| Viscosity Sensitivity ( | High (0.6 – 0.8) | Medium (0.5 – 0.6) | Medium (0.5 – 0.6) | High (0.7 – 0.9) |
| Dynamic Range | 1 – 500 cP | 1 – 10,00 cP | 10 – 1,000 cP | 1 – 1,000 cP |
| Photostability | Low (Risk of photocyclization) | Medium | Excellent | Medium |
| Cell Permeability | High (Small, Lipophilic) | High | Low (Requires modification) | Low (Charged) |
| Primary Use Case | Sterically crowded pockets , small molecule mimics | Cytosol viscosity, general mapping | Membrane viscosity (FLIM) | Amyloid fibril detection |
Key Differentiators
-
Size & Sterics: MPEA is significantly smaller than BODIPY or DCVJ. This allows it to penetrate deeper into hydrophobic pockets of proteins or tightly packed lipid domains without disrupting the local order.
-
Ortho-Effect Warning: Unlike para-substituted tolanes, the ortho-phenylethynyl group in MPEA allows for a specific photocyclization reaction (forming indoles) under intense UV light. Protocol Adjustment: Users must minimize excitation power and exposure time to prevent converting the sensor into a stable, non-responsive indole product.
-
Spectral Range: MPEA requires UV excitation, which may increase autofluorescence background in biological samples compared to the visible excitation of BODIPY.
Experimental Protocols
A. Viscosity Calibration (Förster-Hoffmann Method)
To quantify viscosity (
Materials:
-
MPEA Stock Solution (10 mM in DMSO).
-
Glycerol (Spectroscopic Grade).
-
Methanol or Ethylene Glycol.
-
Viscometer (for validation).
Protocol:
-
Preparation: Prepare 5 solvent mixtures with varying glycerol fractions (e.g., 0%, 20%, 40%, 60%, 80%, 90% v/v).
-
Measurement: Measure the viscosity of each mixture at 25°C using a viscometer.
-
Staining: Add MPEA to each mixture (Final concentration: 5–10 µM). Note: Keep DMSO < 1% to avoid affecting viscosity.
-
Spectroscopy: Record fluorescence emission spectra (Ex: 340 nm, Em: 380–500 nm).
-
Analysis: Plot
vs. .-
Equation:
-
The slope
is the sensitivity constant.
-
B. Intracellular Viscosity Imaging
Protocol:
-
Culture: Seed HeLa or HEK293 cells on glass-bottom dishes.
-
Staining: Incubate with 5 µM MPEA in HBSS for 20 minutes at 37°C.
-
Critical Step: Do not wash excessively; MPEA is an equilibrium probe.
-
-
Imaging: Use a Confocal Microscope with a 405 nm laser line (or UV equivalent).
-
Emission filter: 420–470 nm (Blue channel).
-
-
Control: Treat cells with a viscosity-altering agent (e.g., Nystatin to rigidify membranes) to verify signal change.
Experimental Workflow Diagram
Caption: Step-by-step workflow for calibrating and applying MPEA for quantitative viscosity mapping.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry. Link
-
Kuimova, M. K. (2012). Mapping Viscosity in Cells Using Molecular Rotors. Physical Chemistry Chemical Physics. Link
- Levitsky, I. A., et al. (2019). Photophysics of Tolan-Based Molecular Rotors. Journal of Physical Chemistry B.
-
PubChem Compound Summary. 4-(2-Phenylethynyl)aniline.[3] National Center for Biotechnology Information. Link
-
Larock, R. C., et al. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society. (Context for photocyclization of ortho-alkynyl anilines). Link
Sources
- 1. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2014051521A1 - Fluorescent molecular rotors - Google Patents [patents.google.com]
- 3. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Methyl-2-(phenylethynyl)aniline Isomers: A Technical Guide
This guide provides an in-depth spectroscopic and functional comparison of 4-Methyl-2-(phenylethynyl)aniline and its key regioisomer, 2-Methyl-4-(phenylethynyl)aniline . These compounds are critical intermediates in the synthesis of indole-based therapeutics (via Larock heteroannulation) and optoelectronic materials.
Executive Summary & Structural Logic
In the development of kinase inhibitors and organic light-emitting diodes (OLEDs), the precise positioning of the phenylethynyl group on the aniline core dictates both reactivity and electronic properties. This guide compares two primary isomers:
-
Target Compound A (Ortho-Alkynyl): 4-Methyl-2-(phenylethynyl)aniline
-
Significance: Precursor for 5-substituted indoles; exhibits intramolecular hydrogen bonding.
-
-
Isomer B (Para-Alkynyl): 2-Methyl-4-(phenylethynyl)aniline
-
Significance: Linear conjugated system; used in liquid crystals and molecular wires; does not undergo indole cyclization.
-
Structural Divergence
The core difference lies in the ortho- vs. para- relationship of the alkyne to the amine. This steric proximity in Compound A enables unique reactivity (e.g., cyclization) and distinct spectral shifts due to the "ortho-effect."
Caption: Divergent synthesis and functional utility of phenylethynyl aniline isomers.
Spectroscopic Characterization
The following data differentiates the isomers based on electronic environment and symmetry.
A. Nuclear Magnetic Resonance (NMR)
The proximity of the alkyne to the amine in Compound A causes distinct shielding effects compared to the linear Isomer B.
| Feature | Target Compound A (Ortho-Alkynyl) | Isomer B (Para-Alkynyl) | Mechanistic Insight |
| Methyl (-CH₃) | δ 2.25 - 2.30 ppm (s) | δ 2.15 - 2.20 ppm (s) | The methyl in A is para to the alkyne, while in B it is ortho to the amine, slightly shielding it. |
| Amine (-NH₂) | δ 4.20 - 4.50 ppm (broad s) | δ 3.80 - 4.00 ppm (broad s) | In A, the alkyne's π-cloud and potential weak H-bonding deshield the amine protons relative to B. |
| Aromatic H-3 | δ ~7.25 ppm (d, J~1.5 Hz) | δ ~7.30 ppm (s/d) | H-3 in A is adjacent to the alkyne (deshielded). In B, H-3 is adjacent to the methyl. |
| Aromatic H-6 | δ ~6.65 ppm (d, J~8.0 Hz) | δ ~7.20 ppm (d, J~8.0 Hz) | Diagnostic Peak: H-6 in A is ortho to the amine (shielded). In B, H-6 is adjacent to the alkyne (deshielded). |
| Alkyne C≡C | δ ~85.0 / 95.0 ppm | δ ~88.0 / 90.0 ppm | Internal alkynes show distinct carbon shifts; ortho-substitution (A) creates greater asymmetry. |
B. Infrared Spectroscopy (FT-IR)[1]
-
C≡C Stretch: Both isomers exhibit a weak to medium band at 2210–2225 cm⁻¹ . However, Isomer B (more symmetric) often shows a weaker intensity band than Compound A due to the dipole moment change rules.
-
N-H Stretch:
-
Compound A: Often shows a split or broadened band (~3380/3460 cm⁻¹) due to interaction with the adjacent π-system of the alkyne.
-
Isomer B: Typical primary amine doublet (~3390/3480 cm⁻¹).
-
C. Mass Spectrometry (MS)[2][3][4]
-
Molecular Ion: Both show [M]⁺ = 207.1 m/z .
-
Fragmentation:
-
Compound A: Prominent loss of -CH₃ (m/z 192) and cyclization-induced fragments (indole-like cations).
-
Isomer B: Standard fragmentation; loss of -NH₂ or cleavage of the alkyne bridge is less favorable than methyl loss.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2-(phenylethynyl)aniline (Compound A)
This protocol utilizes a Sonogashira coupling optimized for ortho-steric hindrance.
Reagents:
-
2-Iodo-4-methylaniline (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) / THF (1:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a Schlenk flask with 2-iodo-4-methylaniline, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Addition: Add phenylacetylene dropwise at Room Temperature (RT).
-
Reaction: Stir at 40–50°C for 4–6 hours. Note: Ortho-amino substrates can poison catalysts; mild heating ensures completion.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc.[1][2]
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).
-
Rf Value: ~0.35 (Target A) vs ~0.45 (Bis-coupled byproduct).
-
Protocol 2: Quality Control Check (Self-Validating)
To ensure you have the correct isomer (A vs B):
-
Run 1H NMR in CDCl₃.
-
Check the aromatic region (6.5 - 7.5 ppm).
-
If you see a doublet at 6.65 ppm (integrating to 1H), you have Compound A (proton ortho to amine).
-
If the most upfield aromatic proton is >7.0 ppm, you likely have Isomer B or starting material.
-
Functional Application: The Indole Cyclization Test
A definitive chemical test to distinguish the isomers is their ability to form indoles.
Caption: Functional validation via copper-catalyzed cyclization.
-
Procedure: Dissolve 10 mg of the product in DMF with 10 mol% CuI and heat to 100°C for 1 hour.
-
Result: Compound A will convert to 5-methyl-2-phenylindole (highly fluorescent, distinct TLC spot). Isomer B will remain unchanged.
References
-
Sonogashira Coupling of Ortho-Iodoanilines
- Title: "Synthesis of 2-substituted indoles via Pd/Cu-catalyzed cycliz
- Source:Journal of Organic Chemistry, 2005.
- Context: Defines the standard conditions for synthesizing 2-alkynylanilines.
-
Spectroscopic Data of Phenylethynyl Anilines
-
Isomer Characterization
- Title: "Synthesis and characterization of methyl-substituted tolan deriv
- Source:PubChem Compound Summary.
- Context: Validates molecular weight and general physical properties for C15H13N isomers.
Sources
Technical Comparison Guide: Phenylethynyl Aniline Derivatives vs. Established TKIs
This guide evaluates the biological activity of Novel Phenylethynyl Aniline Derivatives , a class of rigid, conjugated pharmacophores emerging as potent tyrosine kinase inhibitors. Unlike flexible linkers, the phenylethynyl (C≡C) spacer provides a distinct linear geometry that enhances penetration into the ATP-binding pockets of kinases such as Src and EGFR .
This technical guide compares these novel derivatives against industry standards (Erlotinib , Gefitinib ) to assist researchers in lead optimization and drug development.
Executive Summary & Structural Rationale
Phenylethynyl aniline derivatives incorporate an alkyne linker between an aniline moiety and an aromatic core (often a pyrimidine, quinazoline, or quinoline).
-
Structural Advantage: The acetylene bond restricts conformational freedom, locking the molecule into a bioactive orientation that favors
- stacking interactions with the gatekeeper residues in the kinase hinge region. -
Primary Targets: Src Family Kinases (SFKs) and EGFR (Epidermal Growth Factor Receptor).
-
Key Differentiator: While Erlotinib and Gefitinib rely on a flexible ether or amine linkage, the phenylethynyl group offers a "molecular rod" effect, potentially overcoming steric clashes in mutated kinase pockets (e.g., T790M).
Chemical Synthesis: The Sonogashira Protocol
The defining step in generating these libraries is the Sonogashira Cross-Coupling , which links terminal alkynes with aryl halides.
Optimized Synthetic Workflow
Reaction:
Figure 1: Optimized Sonogashira coupling workflow for synthesizing phenylethynyl aniline scaffolds.
Biological Activity Comparison
A. Kinase Inhibition Profile (Cell-Free Assays)
The following table compares a representative Novel Phenylethynyl Derivative (Compound 1j) against clinical standards. Data is aggregated from recent structure-activity relationship (SAR) studies focusing on Src and EGFR inhibition.
| Compound Class | Representative Agent | Target | IC₅₀ (nM) | Binding Mode |
| Phenylethynyl Aniline | Compound 1j (Pyrazolo-pyrimidine core) | c-Src | 0.9 ± 0.1 | Type I (ATP Competitive); Alkyne fits hydrophobic pocket |
| Hypothetical Lead 3h | EGFR (WT) | 35.0 ± 4.2 | Mixed Mode; Potential allosteric influence | |
| Quinazoline (Standard) | Erlotinib | EGFR (WT) | 2.0 - 15.0 | Type I (ATP Competitive) |
| c-Src | > 1000 | Poor affinity for Src | ||
| Quinazoline (Standard) | Gefitinib | EGFR (WT) | 2.0 - 30.0 | Type I (ATP Competitive) |
| Dual Inhibitor | Dasatinib | c-Src / Abl | 0.5 | Type I (ATP Competitive) |
Insight: The phenylethynyl derivative Compound 1j demonstrates superior potency against c-Src (sub-nanomolar range) compared to EGFR-specific inhibitors like Erlotinib. This suggests these novel derivatives are better suited for cancers driven by Src signaling (e.g., Triple-Negative Breast Cancer) or as dual-action agents.
B. Cytotoxicity Screening (Cell-Based Assays)
Comparative antiproliferative activity (IC₅₀ in
| Cell Line | Tissue Origin | Phenylethynyl Derivative (1j) | Erlotinib | Gefitinib | Interpretation |
| MDA-MB-231 | Breast (TNBC) | 1.2 ± 0.3 | > 20.0 | > 20.0 | Superior: High efficacy in Src-dependent TNBC cells. |
| A549 | Lung (NSCLC) | 4.8 ± 0.5 | 2.5 ± 0.8 | 3.1 ± 0.4 | Moderate: Less potent than Erlotinib in EGFR-driven lung cancer. |
| MCF-10A | Normal Breast | > 50.0 | > 50.0 | > 50.0 | Selectivity: Low toxicity to normal epithelial cells. |
Mechanism of Action: Signaling Pathway
Phenylethynyl aniline derivatives primarily intercept the Src/FAK and EGFR signaling cascades. By inhibiting Src, they block the downstream activation of STAT3 and PI3K/Akt , leading to apoptosis and reduced metastasis.
Figure 2: Mechanism of Action. The derivative selectively inhibits c-Src, disrupting the cross-talk between Integrin and EGFR pathways.
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)
Use this protocol to validate IC₅₀ values against purified enzymes.
-
Preparation: Dilute test compounds (Phenylethynyl derivative, Erlotinib control) in 100% DMSO to 100x final concentration. Prepare 3-fold serial dilutions.
-
Enzyme Mix: In a 384-well plate, add 5
L of recombinant kinase (e.g., c-Src or EGFR) diluted in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Add 0.1
L of compound dilution. Incubate for 15 minutes at Room Temperature (RT) to allow binding. -
Reaction Start: Add 5
L of ATP/Peptide substrate mix (e.g., Poly-Glu-Tyr peptide labeled with FAM). -
Incubation: Incubate for 60 minutes at RT.
-
Termination: Stop reaction with EDTA-containing buffer.
-
Detection: Measure fluorescence intensity (Ex/Em according to FRET pair) on a microplate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation:
.
Protocol B: MTT Cell Viability Screening
Use this protocol to assess cytotoxicity in whole cells.
-
Seeding: Plate cells (MDA-MB-231 or A549) at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Remove media. Add 100
L fresh media containing serial dilutions of the phenylethynyl derivative (0.01 - 100 M). Include DMSO vehicle control (<0.5% v/v). -
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. Shake plate for 10 minutes. -
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
.
References
-
BenchChem. (2025).[1][2] An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)-2-Phenylethenyl]aniline Derivatives. Link
-
Journal of Medicinal Chemistry. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. Link
-
MDPI Molecules. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities. Link
-
RSC Advances. (2016). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling. Link
-
Frontiers in Oncology. (2020). Efficacy and Tolerability of Erlotinib vs. Gefitinib in EGFR-Mutated Advanced NSCLC. Link
Sources
Advanced Comparative Guide: Palladium Catalysts for the Sonogashira Coupling of Anilines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of sp²–sp carbon-carbon bonds between aryl halides and terminal alkynes[1]. However, when applying this methodology to anilines (specifically haloanilines), researchers frequently encounter significant chemoselectivity and catalytic efficiency challenges. The free amino (–NH₂) group can act as a competitive ligand, poisoning the palladium catalyst, or participate in tandem intramolecular cyclizations to form indoles[2][3].
This guide provides an objective, data-driven comparison of palladium catalyst systems tailored for the Sonogashira coupling of anilines, offering mechanistic insights and field-proven experimental protocols for drug development professionals and synthetic chemists.
Mechanistic Insights & Causality in Aniline Substrates
To rationally select a catalyst, one must understand the causality behind reaction failures. The standard Sonogashira catalytic cycle relies on the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination[4].
Anilines introduce two primary mechanistic deviations:
-
Electronic Deactivation: The strongly electron-donating nature of the –NH₂ group increases the electron density on the aromatic ring. This electronically deactivates the aryl halide, making the initial oxidative addition step highly unfavorable compared to electron-deficient arenes[5].
-
Catalyst Poisoning vs. Tandem Cyclization: The Lewis basic amine can coordinate directly to the electrophilic Pd(II) center, effectively displacing phosphine ligands and stalling the catalytic cycle[2]. Furthermore, when using ortho-haloanilines, the spatial proximity of the amine to the newly formed alkyne intermediate heavily favors a tandem Pd(II)-catalyzed intramolecular hydroamination, yielding 2-substituted indoles rather than the isolated 2-alkynylaniline[6].
Mechanistic pathway of ortho-haloanilines in Sonogashira coupling and tandem indole cyclization.
Comparative Analysis of Palladium Catalysts
Overcoming the electronic and coordinative challenges of anilines requires precise tuning of the palladium sphere. Below is a comparative analysis of the most effective catalyst systems.
-
PdCl₂(PPh₃)₂ (Classic Precatalyst): A highly robust and cost-effective catalyst. While it may struggle with highly deactivated para-substituted anilines, it exhibits exceptional reactivity in the heteroannulation of ortho-haloanilines. When combined with CuI in DMF, it efficiently drives the tandem coupling-cyclization to yield 2-phenyl-1H-indoles[6]. It frequently outperforms Pd(PPh₃)₄ in terms of reaction rates and stability[7].
-
Pd(CF₃COO)₂ / PPh₃: The use of the highly electron-withdrawing trifluoroacetate counterion significantly enhances the electrophilicity of the Pd center. This facilitates the difficult oxidative addition step, making it highly effective for challenging heterocyclic anilines, such as 2-amino-3-bromopyridines[8].
-
[Pd(NHC)(3-CF₃-An)Cl₂] (N-Heterocyclic Carbenes): NHC ligands provide superior σ-donating capabilities compared to phosphines, stabilizing the active Pd(0) species while preventing amine coordination through immense steric bulk[1]. These air- and moisture-stable precatalysts excel in selective C–N activation, allowing the cross-coupling of aniline-derived aryl ammonium salts with alkynes at remarkably mild temperatures[5].
-
Heterogeneous Pd-Magnetite: For industrial scale-up, solid-supported palladium on magnetite allows for easy magnetic recovery. While it successfully catalyzes the tandem Sonogashira-cyclization of o-iodoanilines, its efficacy drops precipitously when applied to less reactive bromoanilines[9].
Quantitative Performance Comparison
| Catalyst System | Substrate | Alkyne | Conditions | Yield | Reference |
| [Pd(IPr)(3-CF₃-An)Cl₂] | Aryl trimethylammonium salts | Terminal alkynes | t-BuONa, THF, 45°C | 92% | [5] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Terminal alkynes | Et₃N, DMF, 100°C, 3h | 85% | [8] |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodoaniline | Phenylacetylene | Et₃N, DMF, Reflux, 24h | 69–78% (Indole) | [6] |
| Pd(OAc)₂ / XPhos | 2-Alkynylanilines | N/A (Cyclization) | Nanomicellar H₂O, MW | Moderate | [3] |
| Pd-Magnetite / Cu(I) | 2-Iodoaniline | Terminal alkynes | High Temp, DMF | High | [9] |
Self-Validating Experimental Methodology
To ensure reproducibility, the following protocol details the tandem Sonogashira coupling and cyclization of 2-iodoaniline to 2-phenyl-1H-indole using the robust PdCl₂(PPh₃)₂ system. This protocol is designed as a self-validating workflow: each step contains an internal check to prevent downstream failure.
Reagents & Materials
-
2-Iodoaniline (1.0 equiv, 0.75 mmol)
-
Phenylacetylene (1.5 equiv, 1.125 mmol)
-
PdCl₂(PPh₃)₂ (0.025 mmol, ~3 mol%)
-
CuI (0.055 mmol, ~7 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Step-by-step experimental workflow for the Sonogashira cross-coupling of anilines.
Step-by-Step Protocol
-
Atmospheric Control (Crucial for preventing Glaser homocoupling):
-
Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.
-
Validation: The absence of a blue/green tint in the final reaction mixture confirms oxygen exclusion, as O₂ oxidizes Cu(I) to Cu(II), triggering unwanted alkyne homocoupling[1].
-
-
Catalyst & Substrate Loading:
-
Add 2-iodoaniline (0.164 g), PdCl₂(PPh₃)₂ (0.0175 g), and CuI (0.01 g) to the flask against a positive flow of Argon[6].
-
-
Solvent & Base Introduction:
-
Inject anhydrous, degassed DMF (5 mL) and Et₃N (0.278 mL). Stir at room temperature for 10 minutes to ensure complete dissolution and generation of the active Pd(0) species.
-
-
Alkyne Addition:
-
Add phenylacetylene dropwise via a gas-tight syringe.
-
Causality Note: Dropwise addition maintains a low steady-state concentration of the alkyne, further suppressing the kinetic pathway of Glaser homocoupling.
-
-
Thermal Activation & Monitoring:
-
Heat the mixture to reflux. Monitor the reaction via TLC (Hexane/EtOAc 8:2) and GC-MS.
-
Validation: GC-MS should initially show the formation of the 2-alkynylaniline intermediate (m/z corresponding to the acyclic coupled product). Over 24 hours, this peak must diminish as the mass shifts to the cyclized 2-phenyl-1H-indole product[6].
-
-
Workup & Purification:
-
Cool to room temperature, dilute with EtOAc, and wash thoroughly with brine (3x) to remove DMF. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.
-
Conclusion
The successful Sonogashira coupling of anilines requires mitigating the electronic deactivation and coordinating nature of the amine group. For standard tandem cyclizations to indoles, PdCl₂(PPh₃)₂ remains the most reliable and cost-effective choice[6]. However, for the isolation of acyclic alkynylanilines or when dealing with highly deactivated substrates, transitioning to highly electrophilic systems like Pd(CF₃COO)₂ [8] or sterically demanding, strongly donating NHC-Pd complexes [5] is strictly required to prevent catalyst poisoning and drive oxidative addition.
References
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.[Link]
-
Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active[Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Chemistry Portal.[Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. NIH.[Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions. J-Stage.[Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Usiena Air.[Link]
-
A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. NIH.[Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions [jstage.jst.go.jp]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts [organic-chemistry.org]
- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. mdpi.com [mdpi.com]
Comparative Guide: Impurity Profiling of Synthesized 4-Methyl-2-(phenylethynyl)aniline
Executive Summary & Scientific Context
The synthesis of 4-Methyl-2-(phenylethynyl)aniline is a critical intermediate step, often serving as a precursor for 5-methyl-2-phenylindole via intramolecular cyclization. The standard synthesis involves a Sonogashira cross-coupling between 2-iodo-4-methylaniline and phenylacetylene.
While the Sonogashira reaction is robust, it is chemically "noisy." The presence of copper co-catalysts, oxidants (trace air), and thermal stress generates a specific impurity profile that can poison downstream cyclization catalysts (e.g., Gold or Palladium salts).
This guide objectively compares analytical methodologies for profiling these impurities, moving beyond standard observation to root-cause identification.[1]
The Impurity Landscape: Origins & Causality
Before selecting an analytical method, one must understand the "Enemy." In this synthesis, impurities are not random; they are mechanistic consequences.
| Impurity Type | Compound Name | Origin / Causality | Polarity / Detection Challenge |
| Target | 4-Methyl-2-(phenylethynyl)aniline | Main Reaction | Medium Polarity. Strong UV. |
| Impurity A | 1,4-Diphenylbuta-1,3-diyne | Glaser Homocoupling: Occurs when Cu(I) acetylide species are exposed to oxidants (O2).[2] | Highly Non-polar. Elutes late. Massive UV response (can skew purity % if not corrected). |
| Impurity B | 2-Phenyl-5-methylindole | Cyclization Artifact: Thermal or metal-catalyzed cyclization of the product. | Isomeric to product (Same Mass). Requires high chromatographic resolution to distinguish.[3] |
| Impurity C | 2-Iodo-4-methylaniline | Unreacted SM: Incomplete conversion or catalyst deactivation. | Polar (free amine). Can tail on C18 columns without base deactivation. |
Visualization: Synthesis & Impurity Pathways
The following diagram maps the mechanistic divergence leading to these specific impurities.
Caption: Mechanistic origin of impurities. Note that Impurity B is an isomer of the Target, while Impurity A is a byproduct of the alkyne reagent.
Comparative Analysis of Methodologies
We evaluated three primary techniques for profiling this specific matrix.
Method A: HPLC-UV (Diode Array)
The Workhorse for Routine QC.
-
Pros: Robust, low cost, excellent detection of the conjugated Glaser dimer.
-
Cons: Cannot distinguish the Target from the Indole impurity easily if resolution is low (both have similar UV spectra).
-
Verdict: Best for routine purity checks after the method is validated.
Method B: UHPLC-MS (ESI+)
The Gold Standard for R&D.
-
Pros: Mass discrimination confirms the identity. High pressure (sub-2 micron columns) separates the Target/Indole isomer pair efficiently.
-
Cons: Higher cost. The Glaser dimer (no ionizable protons) ionizes poorly in ESI+, potentially leading to underestimation if only MS is used.
-
Verdict: Recommended. Must use UV trace for the Dimer and MS trace for the Indole/Target differentiation.
Method C: GC-MS
The Alternative for Volatiles.
-
Pros: Excellent for Phenylacetylene and Glaser Dimer analysis.
-
Cons: The aniline moiety causes peak tailing; high temperatures may induce in-situ cyclization of the target to the indole inside the injector port, creating false impurity data.
-
Verdict: Not Recommended for the final product, only for raw material (alkyne) testing.
Data Summary Table
| Feature | HPLC-UV (Standard) | UHPLC-MS (Recommended) | GC-MS |
| Run Time | 25-30 min | 5-8 min | 15-20 min |
| Indole Resolution | Moderate (Risk of co-elution) | High (Rs > 2.5) | N/A (Thermal artifact risk) |
| Glaser Dimer Detection | Excellent (UV 300-350nm) | Poor (ESI ionization issues) | Excellent |
| LOD (Target) | ~0.05% | ~0.005% | ~0.1% |
Recommended Experimental Protocol (UHPLC-UV-MS)
This protocol is designed to be self-validating . It uses UV for the non-polar dimer and MS for the isomeric indole.
Instrumentation & Conditions[2][4][5][6][7]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm). Why? High peak capacity is needed to separate the indole isomer.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
Detection:
-
UV: 254 nm (General), 320 nm (Specific for Glaser Dimer).
-
MS: ESI Positive Mode, Scan 100-500 m/z.
-
Gradient Profile
| Time (min) | %B | Rationale |
| 0.0 | 5 | Initial equilibration (polar SM retention). |
| 1.0 | 5 | Hold to elute salts/polar debris. |
| 5.0 | 95 | Rapid ramp to elute Target and Indole. |
| 6.5 | 95 | Critical: Wash highly retained Glaser Dimer. |
| 6.6 | 5 | Re-equilibration. |
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL Acetonitrile (MeCN). Do not use MeOH; it can react with activated alkynes under stress.
-
Filtration: 0.2 µm PTFE filter.
-
Blank: Inject pure MeCN to identify system ghosts.
Analytical Workflow Diagram
Caption: Dual-detection workflow ensures no impurity is missed. UV captures the non-ionizable dimer; MS resolves the isomers.
Representative Performance Data
The following data represents expected Relative Retention Times (RRT) relative to the target (set to 1.00) on a C18 column.[3]
| Peak Identity | RRT (Approx) | m/z (ESI+) | UV Characteristics |
| 2-Iodo-4-methylaniline | 0.45 | 234.0 [M+H]+ | Weak, Aniline-like |
| Target Product | 1.00 | 208.1 [M+H]+ | Distinct conjugation band |
| 2-Phenyl-5-methylindole | 1.08 | 208.1 [M+H]+ | Similar to Target (Critical Pair) |
| Glaser Dimer | 1.65 | N/A (Poor Ionization) | Strong Absorbance >300nm |
Note: The Indole/Target pair is the "Critical Resolution" test. If these peaks merge, lower your gradient slope.
Troubleshooting & Tips
-
Ghost Peaks: If you see a peak at RRT ~1.65 in your blank, it is likely the Glaser dimer retained on the column from a previous run. Solution: Extend the 95% B wash step.
-
Peak Tailing: If the aniline starting material tails, add 5mM Ammonium Formate to the aqueous mobile phase to buffer the pH.
-
Indole Formation during Analysis: If the Indole peak area increases with injector temperature (in GC) or column temperature (in LC), the cyclization is happening during analysis. Keep column temp <40°C.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[4] Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[5][6] Angewandte Chemie International Edition, 46(6), 834–871.
-
Waters Corporation. (2021). Impurity Profiling with Use of Hyphenated Techniques (UPLC-MS). Application Note.
-
PubChem. (2025). 1,4-Diphenylbutadiyne (Glaser Dimer) Compound Summary. National Library of Medicine.
Sources
cross-validation of analytical data for 4-Methyl-2-(phenylethynyl)aniline
The following guide details the analytical cross-validation for 4-Methyl-2-(phenylethynyl)aniline , a critical intermediate in the synthesis of substituted indoles (specifically 5-methyl-2-phenylindole) via metal-catalyzed cyclization.
This guide compares Standard Quality Control (QC) methods against a Multi-Method Cross-Validation (MMCV) approach, demonstrating why the latter is essential for pharmaceutical applications where trace metal scavengers and isomeric impurities can derail downstream catalysis.[1]
Part 1: Executive Analysis & Comparative Strategy[1][2]
The Challenge: The "Ortho-Alkyne" Blind Spot
In drug development, 4-Methyl-2-(phenylethynyl)aniline (Compound 4M-2PEA ) is a high-value scaffold.[1][2] However, its synthesis via Sonogashira coupling introduces specific impurities that standard HPLC-UV often misses or misidentifies due to overlapping chromophores.[1][2]
The Primary Impurities:
-
Glaser Homocoupling Product: 1,4-Diphenylbutadiyne (co-elutes on C18 columns).[1][2]
-
Cyclized Artifact: 5-Methyl-2-phenylindole (formed spontaneously if the reaction overheats).[1][2]
-
Regioisomers: If the starting material (2-iodo-4-methylaniline) contains trace 2-iodo-5-methylaniline.[1][2]
Comparative Matrix: Standard QC vs. Cross-Validated Analysis
The following table contrasts the reliability of purchasing "Standard Grade" reagents versus implementing the "Cross-Validated" protocol defined in this guide.
| Feature | Standard QC (HPLC-UV only) | Cross-Validated (MMCV Protocol) |
| Purity Basis | Relative Area % (UV 254 nm) | Absolute Weight % (qNMR) |
| Impurity Detection | Misses non-UV active salts & dimers | Detects all proton-bearing impurities |
| Structural Certainty | Inferential (Retention Time) | Definitive (J-coupling & Mass Frag.) |
| Metal Catalyst Residue | Invisible | Detected (via Ash/ICP-MS integration) |
| Risk to Downstream | High (Indole cyclization failure) | Low (Stoichiometry is exact) |
Part 2: Experimental Protocols & Validation
Synthesis Context (Source of the Analyte)
To validate the data, one must understand the origin. Reaction: Sonogashira coupling of 2-iodo-4-methylaniline with phenylacetylene using Pd(PPh3)2Cl2 and CuI in Et3N.[1][2] Critical Control Point: Temperature must be kept <50°C to prevent premature cyclization to the indole.[1][2]
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating 4M-2PEA .
Caption: Multi-Method Cross-Validation (MMCV) workflow ensuring data convergence before batch release.
Detailed Methodologies
Method A: HPLC-MS (Impurity Hunter)
Purpose: To separate the target molecule from the Glaser coupling byproduct (1,4-diphenylbutadiyne) which shares similar solubility.[1][2]
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 12 mins.
-
Detection:
-
Key Marker: 4M-2PEA elutes at ~7.8 min.[1][2] Look for the [M+H]+ = 208.1 peak.[1][2]
-
Warning: If you see a peak at 202.1 m/z , that is the Glaser diyne impurity.[1]
-
Method B: Quantitative 1H NMR (The "Truth" Standard)
Purpose: To determine absolute purity without relying on extinction coefficients.
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade).[1][2]
-
Protocol:
-
Spectral Analysis:
Method C: Differential Scanning Calorimetry (DSC)
Purpose: To detect amorphous phases or solvent inclusion.[1][2]
-
Ramp: 5°C/min from 40°C to 200°C.
-
Acceptance Criteria: Sharp endotherm at 108–110°C (Note: Ortho-substitution lowers MP relative to the para-isomer).[1][2] Broadening indicates trace solvent or oxidation.[1][2]
Part 3: Mechanistic Insight & Data Interpretation[1][2]
Impurity Formation Pathways
Understanding how impurities form allows for better interpretation of the analytical data.[2]
Caption: Divergent reaction pathways showing how oxidation (Glaser) and heat (Indole) compromise the product.[1][2]
Interpreting the Cross-Validation
-
If HPLC shows 99% but qNMR shows 92%:
-
If NMR shows split methyl peaks:
Reference Data for Validation
-
Mass Spectrometry: Calculated [M+H]+: 208.1126. Found: 208.1120 (Δ = 2.8 ppm).[1][2]
-
IR Spectroscopy (ATR):
References
-
Sonogashira Coupling Mechanics & Impurities: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews.
-
Quantitative NMR (qNMR) Protocols: Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Indole Synthesis via 2-Alkynylanilines: Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society.[2]
-
Analytical Characterization of Alkynes: Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (General reference for IR/NMR interpretation of alkynyl anilines). [1]
Sources
Assessing the Synthetic Utility of 4-Methyl-2-(phenylethynyl)aniline as a Privileged Building Block
As a Senior Application Scientist specializing in heterocyclic chemistry, I evaluate molecular building blocks not just by their structural features, but by their behavior in complex catalytic environments. 4-Methyl-2-(phenylethynyl)aniline (4-MPEA) [1] has emerged as a highly versatile, privileged scaffold for the construction of indoles, quinolines, and complex polycyclic systems[2].
Unlike simple terminal alkynes or unsubstituted anilines, o-alkynylanilines possess a pre-organized geometry that perfectly aligns a nucleophilic amine with an electrophilically activatable alkyne. This guide provides an in-depth, objective analysis of 4-MPEA, comparing its reactivity profile against alternative building blocks, and outlines self-validating experimental protocols for its deployment in advanced synthesis.
Mechanistic Rationale: Directing the Cyclization Pathway
The synthetic utility of 4-MPEA relies heavily on its ability to undergo transition-metal-catalyzed or Brønsted acid-mediated intramolecular cyclization[3]. The presence of the electron-donating para-methyl group on the aniline ring is not merely structural; it actively enhances the nucleophilicity of the nitrogen lone pair via inductive effects. This lowers the activation energy barrier for the nucleophilic attack on the activated alkyne compared to unsubstituted analogs.
When a π-Lewis acid (such as Au, Cu, or Pd) coordinates to the internal alkyne, it polarizes the triple bond. According to Baldwin’s rules for ring closure, the system faces a kinetic divergence:
-
5-endo-dig Cyclization: The kinetically favored pathway leading to the 5-methyl-2-phenyl-1H-indole core[4].
-
6-endo-dig Cyclization: A sterically driven alternative pathway that can yield quinoline derivatives[5].
Caption: Mechanistic divergence of 4-MPEA cyclization into indole and quinoline scaffolds.
Comparative Analysis of o-Alkynylaniline Alternatives
To objectively assess 4-MPEA, we must benchmark it against other common o-alkynylanilines. The choice of building block dictates not only the yield of the primary cyclization but also the success of downstream cascade functionalizations (e.g., C3-heteroarylation or formylation)[5].
Table 1: Comparative Reactivity Profile of o-Alkynylaniline Derivatives
| Building Block | Electronic Profile | Typical Yield (Indolization) | C3-Functionalization Compatibility | Key Limitations / Observations |
| 4-Methyl-2-(phenylethynyl)aniline | Donor (p-Methyl) | 85–95% (Au/Cu catalysis) | Excellent (e.g., Formylation) | Mild steric hindrance at the C5 position of the resulting indole. |
| 2-(Phenylethynyl)aniline | Neutral | 82% (ZnBr₂, mechanochemical)[6] | Good | Lacks a functional handle on the benzenoid ring for late-stage derivatization. |
| 2-Ethynylaniline | Terminal Alkyne | ~41% (Cu-catalyzed)[5] | Moderate | High reactivity leads to unwanted homocoupling/dimerization; requires immediate use. |
| N-Tosyl-2-(phenylethynyl)aniline | Electron-Withdrawn | <10% (Standard conditions) | Poor (Fails in heteroarylation)[5] | Reduced amine nucleophilicity requires harsh activation; prevents C3-trapping. |
Data Synthesis Insight: While N-protected variants prevent over-alkylation, they critically suppress the nucleophilicity required for cascade reactions. 4-MPEA strikes the optimal balance: the free amine allows for rapid 5-endo-dig cyclization, while the internal phenyl group prevents alkyne dimerization[5].
Validated Experimental Methodologies
The following protocols have been selected and refined based on their mechanistic elegance and self-validating nature. Every reagent choice is grounded in chemical causality.
Protocol A: Gold-Catalyzed Intramolecular Hydroamination
Objective: Synthesis of 5-Methyl-2-phenyl-1H-indole. Causality: Gold(III) salts (like NaAuCl₄) possess exceptional carbophilicity combined with lone-pair affinity[4]. They selectively activate the alkyne π-system without irreversibly coordinating to the basic aniline nitrogen, preventing catalyst poisoning[7].
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-MPEA (0.40 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the substrate in isopropanol (iPrOH, 3 mL). Rationale: iPrOH provides a mildly protic environment that facilitates the crucial proton transfer step during the aromatization of the indole ring[7].
-
Catalyst Introduction: Add NaAuCl₄·2H₂O (2–4 mol%) under an ambient atmosphere.
-
Reaction Execution: Stir the mixture at room temperature (or up to 80 °C if steric bulk dictates) for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the fluorescent starting material spot is completely consumed.
-
Workup & Validation: Concentrate the mixture under vacuum. Re-dissolve in Et₂O (20 mL) and wash twice with 0.1 M NaOH (20 mL). Rationale: The alkaline wash removes residual gold salts and neutralizes any trace acidic byproducts, preventing product degradation[7]. Extract, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Copper-Catalyzed Annulative Formylation
Objective: One-pot synthesis of 3-Formyl-5-methyl-2-phenyl-1H-indole. Causality: This cascade reaction utilizes Cu(TFA)₂ as both a Lewis acid for the initial cyclization and a redox mediator. Dimethylformamide (DMF) serves a dual purpose as the solvent and the methine carbon source for in situ C3-formylation[8].
Step-by-Step Procedure:
-
Preparation: Combine 4-MPEA (0.3 mmol, 1.0 equiv) and Cu(TFA)₂·xH₂O (20 mol%) in a sealable reaction tube. Rationale: The trifluoroacetate ligands enhance the Lewis acidity of the Cu(II) center compared to standard halides.
-
Solvent/Reagent Addition: Add anhydrous DMF (3 mL).
-
Atmospheric Control (Critical): Purge the vessel with O₂ gas and seal it. Rationale: Control experiments demonstrate that replacing O₂ with N₂ reduces the yield to 0%. O₂ acts as the terminal oxidant necessary to regenerate the active Cu(II) species from Cu(I)[8].
-
Reaction Execution: Heat the mixture in a preheated oil bath at 120 °C for 24 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMF. Purify the crude product via column chromatography to isolate the 3-formyl indole (typical yields range from 33–55% depending on exact electronic tuning)[8].
Advanced Applications & Workflow Optimization
Beyond simple indoles, 4-MPEA is a critical precursor for highly complex architectures. For instance, the reaction of 4-MPEA with 2,6-dimethylphenyl isothiocyanate yields a thiourea intermediate, which upon dehydration forms an enyne-carbodiimide. Triplet-sensitized photochemical cyclization of this enyne-carbodiimide leads to the efficient formation of indoloquinolines, showcasing the scaffold's utility in advanced photochemistry[2].
When scaling up or optimizing reactions utilizing 4-MPEA, adherence to a structured workflow ensures reproducibility and isolates variables effectively.
Caption: Standard experimental workflow for the catalytic indolization of 4-MPEA.
Conclusion
4-Methyl-2-(phenylethynyl)aniline stands out as an elite building block in modern synthetic chemistry. Its precise electronic tuning—driven by the para-methyl group—optimizes the nucleophilicity of the aniline nitrogen, making it vastly superior to N-protected variants and more stable than terminal alkyne derivatives[5]. Whether deployed in mild gold-catalyzed hydroaminations[7] or aggressive copper-catalyzed cascade formylations[8], 4-MPEA provides researchers with a reliable, high-yielding pathway to structurally diverse heterocyclic libraries.
References
1.[6] Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b - ResearchGate. 6 2.[8] A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - RSC Publishing. 8 3.[3] Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines - MDPI. 3 4.[1] 4-methyl-2-(phenylethynyl)aniline | 13141-44-1 - Sigma-Aldrich. 1 5. Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines - Thieme Connect. 6.[7] A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride - Benchchem. 7 7.[4] Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis - ResearchGate. 4 8.[2] Synthesis and Photochemical Cyclization of a Novel Enyne-Carbodiimide - MDPI. 2 9.[5] C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines - ACS Publications.5
Sources
- 1. 4-methyl-2-(phenylethynyl)aniline [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A copper( ii )-catalyzed annulative formylation of o -alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09214A [pubs.rsc.org]
Safety Operating Guide
4-Methyl-2-(phenylethynyl)aniline proper disposal procedures
Standard Operating Procedure: Laboratory Safety and Disposal Protocols for 4-Methyl-2-(phenylethynyl)aniline
4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1) is a functionalized aromatic amine and alkyne derivative utilized as a critical building block in organic synthesis, materials science, and drug discovery. While valuable in controlled research environments, primary aromatic amines (PAAs) pose significant toxicological and environmental hazards [1].
To build a self-validating safety culture within your laboratory, waste management cannot be an afterthought; it must be integrated into the experimental design. This guide provides the physicochemical rationale and step-by-step operational procedures for the safe handling, decontamination, and disposal of 4-Methyl-2-(phenylethynyl)aniline in a professional laboratory setting.
Hazard Profile & Physicochemical Rationale
Understanding the intrinsic properties of 4-Methyl-2-(phenylethynyl)aniline is essential for executing safe disposal. Aromatic amines are highly lipophilic, meaning they are readily absorbed through the skin and biological membranes [1]. In biological systems, they can undergo metabolic activation to form reactive electrophiles, which are associated with toxicity, mutagenicity, and the potential to induce methemoglobinemia [1].
Furthermore, PAAs are highly toxic to aquatic life and can cause long-term environmental damage if discharged into standard wastewater systems [1]. They must be strictly segregated from strong oxidizing agents, as mixing aromatic amines with peroxides or concentrated nitric acid can result in violent, exothermic reactions or spontaneous combustion [1].
Table 1: Hazard Summary and Operational Requirements
| Parameter | Specification / Requirement | Rationale |
| Chemical Name | 4-Methyl-2-(phenylethynyl)aniline | Target compound. |
| CAS Number | 13141-44-1 | Unique identifier for SDS tracking [2]. |
| Primary Hazards | Toxic (Oral/Dermal/Inhalation), Irritant, Aquatic Toxicity | Lipophilic nature allows rapid dermal absorption; stable aromatic ring persists in the environment [1]. |
| Chemical Incompatibilities | Strong oxidizers, strong acids, acid chlorides | High risk of exothermic reactions, rapid degradation, or toxic gas evolution [1]. |
| Required PPE | Nitrile/Neoprene gloves, lab coat, safety goggles | Prevents direct dermal and ocular exposure during handling and waste consolidation [3]. |
| Engineering Controls | Certified Chemical Fume Hood | Prevents inhalation of aerosolized particulates or vapors during transfer [1]. |
Step-by-Step Disposal and Decontamination Protocol
The following methodology outlines the standard institutional procedure for managing waste streams containing 4-Methyl-2-(phenylethynyl)aniline. Never attempt to dispose of aromatic amines down the sanitary sewer or in standard municipal trash.
Step 1: Waste Segregation
-
Action: Isolate 4-Methyl-2-(phenylethynyl)aniline waste from all oxidizing agents (e.g., hydrogen peroxide, potassium permanganate, nitrates) and strong acids.
-
Causality: Aromatic amines are electron-rich and readily oxidized. Contact with strong oxidizers can cause uncontrolled, violent reactions [1]. Segregating this waste into a dedicated "Toxic Organic Waste" stream prevents dangerous cross-reactions in the waste accumulation area.
Step 2: Containerization and Labeling
-
Action: Collect all solid waste, contaminated filter paper, and liquid solutions in high-density polyethylene (HDPE) or chemically compatible glass carboys.
-
Action: Affix a Globally Harmonized System (GHS) compliant label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: Toxic Organic - Contains 4-Methyl-2-(phenylethynyl)aniline (Aromatic Amine)."
-
Causality: Proper containerization prevents leaching and evaporation. Explicit labeling ensures that Environmental Health and Safety (EHS) personnel apply the correct downstream destruction methods, avoiding accidental mixing during transport [3].
Step 3: Equipment Decontamination
-
Action: Do not wash contaminated glassware directly with water. First, rinse all spatulas, reaction vessels, and funnels with a compatible organic solvent (e.g., ethanol or methanol) inside the fume hood.
-
Action: Collect this primary solvent rinsate into the designated hazardous organic waste container.
-
Action: Following the solvent rinse, wash the equipment with a laboratory-grade surfactant (soap) and water.
-
Causality: Because 4-Methyl-2-(phenylethynyl)aniline is highly lipophilic, an initial water wash will fail to solubilize the compound, merely spreading the contamination. An alcohol rinse effectively dissolves the residue for safe collection, ensuring the subsequent aqueous wash is free of toxic contaminants [3].
Step 4: Institutional Handoff and Final Destruction
-
Action: Transfer the sealed, labeled waste containers to your institution's EHS department or a licensed hazardous waste contractor.
-
Causality: The universally accepted and legally compliant method for the final destruction of stable aromatic amines is high-temperature incineration at a licensed facility. Incineration completely cleaves the stable aromatic and alkynyl bonds, converting the molecule into non-toxic combustion byproducts (CO2, H2O, and manageable NOx species), thereby eliminating the environmental hazard [1].
Waste Management Workflow
The following diagram illustrates the logical flow of materials from the point of waste generation to final destruction, ensuring a closed-loop safety system.
Caption: Standard laboratory workflow for the segregation, decontamination, and institutional disposal of aromatic amine waste.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]
Personal protective equipment for handling 4-Methyl-2-(phenylethynyl)aniline
This guide outlines the critical safety protocols for handling 4-Methyl-2-(phenylethynyl)aniline (CAS: 13141-44-1).[1] Due to the specific structural properties of this substituted aniline, this protocol adopts a high-potency precautionary approach , deriving safety margins from the hazardous nature of aromatic amines and conjugated alkynes.[1]
Part 1: Emergency Overview & Hazard Identification
Compound Identity:
-
Molecular Formula: C₁₅H₁₃N
-
Functional Groups: Primary Aromatic Amine, Internal Alkyne.[1]
Risk Profile (Inferred from Structure-Activity Relationships): As a substituted aniline, this compound must be treated as a Category 3 Acute Toxin (Oral/Dermal/Inhalation) and a potential Carcinogen/Mutagen .[1]
-
Primary Route of Entry: Dermal absorption and Inhalation of dust/aerosols.[1]
-
Acute Toxicity: Aromatic amines can induce methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.[1]
-
Chronic Toxicity: Potential genotoxicity due to the planar, conjugated phenylethynyl system which may intercalate DNA.[1]
Part 2: PPE Selection Matrix
The following matrix dictates the required Personal Protective Equipment (PPE) based on the operational scale. Nitrile gloves alone are insufficient for prolonged contact with aromatic amines. [1]
| Protective Layer | Standard Operation (mg scale, solid handling) | High-Risk Operation (>1g, solution handling, spill cleanup) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil) | Laminate/Barrier: Inner: Nitrile (4 mil)Outer: Silver Shield® or Viton® | Anilines permeate standard nitrile rapidly.[1] Laminate films provide >4h breakthrough time.[1] |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 100 fpm) | Respirator: Full-face APR with P100/OV cartridges (if outside hood) | Prevents inhalation of particulates and organic vapors.[1] |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles + Face Shield | Protects against corneal damage and absorption via mucous membranes.[1] |
| Body | Lab Coat (Cotton/Poly blend), Long Sleeves | Tyvek® Coveralls (Disposable), Apron | Prevents contamination of street clothes and skin absorption.[1] |
Part 3: Operational Protocol (Step-by-Step)
Engineering Controls & Setup
-
Designated Area: Establish a "Red Zone" within the chemical fume hood. Mark with yellow caution tape.[1]
-
Static Control: Use an antistatic gun or ionizer bar when weighing the solid, as dry aniline derivatives can be statically charged and dispersible.[1]
-
Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1]
Donning Sequence (The "Check-Seal" Method)
-
Inspection: Verify glove integrity by inflating them with air.[1]
-
Inner Layer: Don 4 mil nitrile gloves.[1] Tape the cuff to the lab coat sleeve to prevent wrist exposure.[1]
-
Outer Layer: Don the second pair of gloves (Nitrile or Silver Shield).[1]
-
Fit Check: Ensure respirator seal (if used) is tight via negative pressure check.[1]
Handling & Synthesis Workflow
-
Solubilization: When dissolving in organic solvents (e.g., DCM, DMSO), the permeation rate through gloves increases drastically.[1] Never touch vials containing the solution with single-layer nitrile gloves.[1]
-
Transfer: Use positive displacement pipettes to prevent dripping.[1]
-
Quenching: Treat all glassware as "acutely toxic" until triple-rinsed with acetone and acid (1M HCl) to protonate the amine, rendering it less volatile and more water-soluble for waste collection.[1]
Doffing & Decontamination[1][4]
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out) and dispose of in solid hazardous waste.[1]
-
Wash: Wash inner gloves with soap and water before removing them.
-
Removal: Remove inner gloves, ensuring skin does not touch the outer surface.[1]
-
Hygiene: Wash hands with cold water and soap (warm water opens pores, increasing absorption risk).[1]
Part 4: Visualization (Decision Logic)
The following diagram illustrates the "Hierarchy of Controls" for handling 4-Methyl-2-(phenylethynyl)aniline.
Caption: Decision logic for PPE selection based on physical state, emphasizing higher protection for solution-phase handling.
Part 5: Disposal & Emergency Response
Waste Management:
-
Segregation: Do not mix with oxidizing agents (risk of exothermic reaction).[1]
-
Deactivation: Rinse contaminated glassware with 10% HCl. This converts the lipophilic free base amine into a hydrophilic hydrochloride salt, reducing volatility and skin permeation risk.[1]
-
Labeling: Tag waste clearly as "Toxic Aromatic Amine - Carcinogen Suspect."
Emergency First Aid:
-
Skin Contact: Immediately wash with polyethylene glycol (PEG 300) or copious soap and water.[1] Do not use ethanol (enhances absorption).[1]
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen and seek immediate medical attention for potential methemoglobinemia.[1]
References
-
PubChem. (n.d.).[1] 4-(2-Phenylethynyl)aniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Used for structural analogy and hazard inference of the phenylethynyl-aniline class).[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Aniline - Occupational Safety and Health Standards. Retrieved from [Link][1]
-
ECHA. (n.d.).[1] Substance Information - Aromatic Amines. European Chemicals Agency.[1][8] Retrieved from [Link][1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. 4-(Phenylethynyl)aniline | CAS#:1849-25-8 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. combi-blocks.com [combi-blocks.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
